molecular formula C11H19NO5 B569081 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid CAS No. 1408074-42-9

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Cat. No.: B569081
CAS No.: 1408074-42-9
M. Wt: 245.275
InChI Key: NROSRTMHTJHLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (CAS 1244641-31-4) is a specialized, Boc-protected amino acid derivative where the amine functional group is safeguarded by a tert-butoxycarbonyl (Boc) group. This compound serves as a crucial chiral building block in medicinal chemistry and peptide synthesis, particularly for introducing a rigid, tetrahydropyran-based scaffold into target molecules. The Boc protecting group is highly valued for its stability under basic conditions and its clean removal under mild acidic conditions, such as with trifluoroacetic acid. Its primary research value lies in the development of novel therapeutic agents, where the tetrahydropyran ring is a key structural motif used to improve the pharmacological properties of drug candidates, including their metabolic stability and binding affinity. This scaffold is frequently explored in the synthesis of protease inhibitors and other bioactive compounds. The carboxylic acid moiety allows for standard peptide coupling reactions, enabling the seamless incorporation of this constrained, non-proteinogenic amino acid into longer peptide chains or complex small molecules. This makes it an indispensable tool for researchers in pharmaceutical R&D focused on creating new chemical entities for areas like oncology, infectious diseases, and central nervous system disorders. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROSRTMHTJHLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction & Strategic Importance

In the landscape of modern drug development, the quest for molecular scaffolds that offer precise three-dimensional structure and improved pharmacological properties is paramount. 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid stands out as a constrained, non-proteinogenic amino acid analog of significant interest. Its tetrahydropyran (THP) core introduces conformational rigidity compared to linear amino acids, a feature highly sought after by medicinal chemists to enhance binding affinity, selectivity, and metabolic stability of peptide-based therapeutics or small molecule drugs.

The incorporation of such cyclic structures can lock a peptide backbone into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target. Furthermore, the Boc (tert-butyloxycarbonyl) protecting group makes this molecule an ideal building block for solid-phase peptide synthesis (SPPS) and other intricate organic syntheses.[1] This guide provides a deep dive into a robust and stereocontrolled synthetic route to this valuable compound, grounded in established chemical principles and designed for practical application by researchers in the field.

Part 2: Retrosynthetic Analysis & Route Selection

A logical synthesis must address the two key stereocenters of the target molecule, at the C2 (carboxyl) and C5 (amino) positions. To achieve high stereopurity, a chiral pool starting material is the most efficient and reliable strategy. Carbohydrates are ideal precursors as they offer a dense array of stereochemically defined functional groups.

Our retrosynthetic approach is as follows:

  • Final Deprotection/Protection: The final molecule features a Boc-protected amine and a free carboxylic acid. The synthesis can logically conclude with the hydrolysis of a corresponding ester, with the Boc group already in place.

  • Amine & Precursor: The Boc-amino group is readily installed from a primary amine using (Boc)₂O.[1] The primary amine, in turn, is most safely and efficiently prepared from the reduction of an azide.

  • Key Intermediate: This leads us to a key intermediate: a 5-azido-tetrahydropyran-2-carboxylic acid ester. The azide group serves as a robust and stereocontrolled precursor to the amine.

  • Chiral Pool Origin: To construct the tetrahydropyran ring with the desired stereochemistry, we can disconnect the ring to an acyclic precursor derived from a common carbohydrate. D-glucal is an excellent starting point, as its inherent stereochemistry can be leveraged to set the centers at C2 and C5.

This analysis leads to the selection of a multi-step, stereoselective pathway starting from the readily available and inexpensive carbohydrate derivative, tri-O-acetyl-D-glucal.

Retrosynthesis target This compound intermediate1 5-(Boc-amino)-THP-2-carboxylate Ester target->intermediate1 Ester Hydrolysis intermediate2 5-Amino-THP-2-carboxylate Ester intermediate1->intermediate2 Boc Protection intermediate3 5-Azido-THP-2-carboxylate Ester intermediate2->intermediate3 Azide Reduction (e.g., H₂/Pd-C) intermediate4 5-Hydroxy-THP-2-carboxylate Ester (via Mesylate) intermediate3->intermediate4 SN2 Displacement (NaN₃) start Tri-O-acetyl-D-glucal intermediate4->start Multi-step Ring Formation & Functionalization

Caption: Retrosynthetic analysis of the target molecule.

Part 3: Proposed Stereoselective Synthesis Pathway

The proposed forward synthesis leverages well-documented transformations to build the target molecule with high stereochemical control.

Step 1: Synthesis of Key Intermediate Ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside

The journey begins with the Ferrier rearrangement of tri-O-acetyl-D-glucal. This reaction is a powerful tool for converting glycals into 2,3-unsaturated pyranosides.

  • Mechanism & Rationale: Tri-O-acetyl-D-glucal is reacted with ethanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid activates the glycal, promoting the rearrangement and introduction of the ethoxy group at the anomeric (C1) position, which will ultimately become the ester precursor after oxidation. This reaction reliably sets the stereochemistry at C1.

Step 2: Stereoselective Dihydroxylation

The next critical step is the dihydroxylation of the alkene. To achieve the desired stereochemistry at C5, we must control the facial selectivity of this addition.

  • Mechanism & Rationale: Using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant allows for a syn-dihydroxylation. The directing effect of the existing substituent at C1 guides the reagent to the opposite face of the ring, yielding the desired diol with predictable stereochemistry.

Step 3: Selective Protection & Mesylation

The resulting diol has two hydroxyl groups. To introduce the azide at C5, we must differentiate them. The primary hydroxyl is generally more reactive than the secondary one.

  • Mechanism & Rationale: The primary hydroxyl group is selectively protected using a bulky protecting group like tert-Butyldiphenylsilyl chloride (TBDPSCl). The remaining secondary hydroxyl group is then activated for nucleophilic substitution by converting it into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Step 4: Azide Introduction via Sₙ2 Displacement

With the C5 hydroxyl group activated as a mesylate, the azide can be introduced.

  • Mechanism & Rationale: The mesylate is displaced by sodium azide (NaN₃) in a polar aprotic solvent such as DMF. This reaction proceeds via a classic Sₙ2 mechanism, which results in the inversion of stereochemistry at the C5 position. This inversion is crucial for establishing the final desired relative stereochemistry between C2 and C5.

Step 5: Azide Reduction and Boc Protection

The azide is now reduced to the primary amine, which is immediately protected.

  • Mechanism & Rationale: The azide is cleanly reduced to an amine using catalytic hydrogenation (H₂ over Palladium on carbon). This method is highly efficient and avoids harsh reagents. Following reduction, the crude amine is reacted directly with di-tert-butyl dicarbonate ((Boc)₂O) and a mild base (e.g., NaHCO₃ or Et₃N) to form the stable Boc-protected amine.[1]

Step 6: Deprotection and Oxidation to Carboxylic Acid

The final step involves removing the silyl protecting group and oxidizing the C1 position to the carboxylic acid.

  • Mechanism & Rationale: The TBDPS group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting primary alcohol at C1 is then oxidized to the carboxylic acid. A two-step process involving a selective oxidation to the aldehyde (e.g., using DMP or SO₃·pyridine) followed by a Pinnick oxidation (using sodium chlorite) provides the final carboxylic acid with high yield and minimal side reactions.

Workflow A Tri-O-acetyl-D-glucal B Unsaturated Pyranoside A->B Ferrier Rearrangement C Diol Intermediate B->C Dihydroxylation D Mono-protected Diol C->D Selective Protection E Mesylate Intermediate D->E Mesylation F Azide Intermediate E->F SN2 with NaN3 G Amine Intermediate F->G Azide Reduction H Boc-Protected Amine G->H Boc Protection I Final Product H->I Deprotection & Oxidation

Caption: Proposed synthetic workflow.

Part 4: Key Experimental Protocols

The following are illustrative protocols for the key transformations. Researchers should consult the primary literature for detailed characterization data.

Protocol 4.1: Azide Introduction via Sₙ2 Displacement (Step 4)

  • Dissolve the mesylate intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the azide intermediate.

Protocol 4.2: Azide Reduction and Boc Protection (Step 5)

  • Dissolve the azide intermediate (1.0 eq) in methanol or ethyl acetate (~0.1 M).

  • Add Palladium on carbon (10% w/w, ~0.1 eq) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir vigorously for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Immediately dissolve the crude amine in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the THF under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the Boc-protected product.[1]

Part 5: Data Summary

The following table summarizes the proposed synthetic sequence with representative reagents and anticipated outcomes based on analogous transformations in the literature.

StepTransformationKey ReagentsExpected YieldKey Considerations
1Ferrier RearrangementEtOH, BF₃·OEt₂85-95%Anhydrous conditions are critical.
2DihydroxylationOsO₄ (cat.), NMO80-90%Stereochemistry is directed by existing centers.
3MesylationTBDPSCl; then MsCl, Et₃N75-85% (2 steps)Selective protection of the primary alcohol is key.
4Azide IntroductionNaN₃, DMF80-95%Sₙ2 reaction leads to inversion of stereochemistry.
5Reduction & ProtectionH₂, Pd/C; then (Boc)₂O85-95% (2 steps)Amine is protected immediately after formation.
6Deprotection & OxidationTBAF; then DMP, NaClO₂70-80% (2 steps)Mild oxidation conditions prevent side reactions.

Part 6: Conclusion

The synthesis of this compound presents a challenge in stereocontrol that can be effectively addressed through a chiral pool-based strategy. The proposed route, commencing from tri-O-acetyl-D-glucal, offers a logical and robust pathway that utilizes a series of high-yielding, stereoselective, and well-documented reactions. This approach provides reliable access to the target molecule in high enantiopurity, making it suitable for applications in medicinal chemistry and drug discovery. By explaining the causality behind each transformation, this guide serves not just as a protocol, but as a framework for strategic synthesis design for related heterocyclic amino acids.

Part 7: References

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

  • PrepChem (2023). Synthesis of Tetrahydropyran-2-Carboxylic Acid. PrepChem.com. [Link]

  • Meninno, S., Carratù, M., Overgaard, J., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters. Chemistry – A European Journal, 27(14), 4573-4577. [Link]

  • PubMed (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters. National Library of Medicine. [Link]

  • Google Patents (2019). Method for preparing aminotetrahydropyran compound. CN107614496B.

  • ResearchGate (2021). Diastereoselective Synthesis of Functionalized 5‐Amino‐3,4‐Dihydro‐2H‐Pyrrole‐2‐Carboxylic Acid Esters. ResearchGate. [Link]

  • Google Patents (2008). Tetrahydropyran derivatives. EP 2167494 B1.

  • MDPI (2018). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules, 23(9), 2329. [Link]

  • Semantic Scholar (2021). Diastereoselective Synthesis of Functionalised 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Google Patents (2006). Process for preparing Boc protected amino acid by (Boc)2O. CN1793110A.

  • Google Patents (2016). Process for preparing cariprazine and intermediates useful for the synthesis thereof. US20160108000A1.

  • Google Patents (2013). BOC protection method for aminopyridine. CN102936220A.

  • Taylor & Francis Online (2015). Synthesis of Novel Biologically Important 5-Amino-2-Oxo-7-Aryl-3,7-Dihydro-2H-Pyrano[2,3-d]Thiazole-6-Carbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12). [Link]

  • National Institutes of Health (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Angewandte Chemie, 61(23). [Link]

Sources

Physicochemical Properties of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Section 1: Introduction and Strategic Importance

In the landscape of modern drug discovery, the use of conformationally constrained non-natural amino acids and heterocyclic scaffolds is a cornerstone of rational drug design. 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is an exemplar of such a building block, merging the structural rigidity of a tetrahydropyran (THP) ring with the versatile functionality of an amino acid. The THP ring serves as a saturated, non-aromatic bioisostere for phenyl rings, often improving metabolic stability and aqueous solubility. The Boc (tert-butoxycarbonyl) protecting group renders the amine nucleophilicity inert, allowing for selective reactions at the carboxylic acid terminus, making it a valuable component in peptide synthesis and fragment-based drug discovery.[1][]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its successful application. These properties—namely ionization (pKa), lipophilicity (logP), and solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any resulting drug candidate. This guide provides a comprehensive analysis of these core properties, blending theoretical principles with field-proven experimental protocols to offer researchers a practical and in-depth understanding of this valuable synthetic intermediate.

Section 2: Molecular Structure and Core Properties

The structure of this compound features a tetrahydropyran ring, a carboxylic acid at the 2-position, and a Boc-protected amine at the 5-position. The molecule exists as multiple stereoisomers, and the specific stereochemistry can significantly influence its biological activity and interaction with chiral targets. For the purpose of this guide, we will discuss the general physicochemical properties common to all stereoisomers, while acknowledging that subtle differences may exist.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₅[3]
Molecular Weight 245.28 g/mol [3]
Common CAS Numbers 603130-13-8 ((2S,5R)-isomer) 1932117-51-5 ((2R,5R)-isomer) 1408074-42-9 (isomer non-specific)[3][4][5]
IUPAC Name 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid[3]

Section 3: Ionization Behavior (pKa)

Expertise & Experience: The pKa is arguably the most influential physicochemical parameter for any molecule with ionizable groups. It dictates the charge state of the molecule at a given pH, which in turn profoundly impacts its solubility, membrane permeability, and binding affinity to its biological target. For this compound, the primary ionizable group is the carboxylic acid. The Boc-protected amine is a carbamate and is non-basic, meaning it will not be protonated under physiological conditions. Based on analogous aliphatic carboxylic acids, the pKa is expected to be in the range of 4 to 5.[6] This implies that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form, a critical factor for its aqueous solubility and interactions.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a highly precise and reliable method for pKa determination.[7][8] The process involves titrating a solution of the compound with a strong base of known concentration and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Methodology:

  • Preparation: Prepare a ~10 mM solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa will need to be corrected.

  • Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for constant mixing. Position the calibrated pH electrode and a micro-burette containing a standardized ~100 mM NaOH solution.

  • Execution: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is determined by finding the pH at the half-equivalence point (the volume of NaOH is half of that required to reach the equivalence point).[8]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare ~10 mM Analyte Solution C Add NaOH Titrant in Increments A->C B Calibrate pH Meter (pH 4, 7, 10 Buffers) B->C D Record pH after Each Addition C->D Allow to Stabilize E Plot pH vs. Titrant Volume D->E F Determine Equivalence Point (Max Slope) E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Lipophilicity (logP)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (logP). It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism by cytochrome P450 enzymes. The logP value is a delicate balance of a molecule's hydrophobic and hydrophilic features.[9][10] In our subject compound, the tetrahydropyran ring and the large tert-butyl group contribute to lipophilicity, while the carboxylic acid (especially when ionized) and the ether oxygen provide hydrophilicity. The Boc group significantly increases lipophilicity compared to a free amine. A positive logP value indicates higher concentration in the organic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9]

Authoritative Protocol: logP Determination by Shake-Flask Method

The "shake-flask" technique is the traditional gold-standard method for experimentally determining logP.[9] It directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at a pH where the compound is in its neutral form (e.g., pH 2.0, at least 2 units below the estimated pKa). Saturate this buffer with n-octanol, and separately, saturate n-octanol with the buffer. This pre-equilibration is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: In a separation funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, often by letting it stand or by gentle centrifugation.

  • Quantification: Carefully collect samples from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[11]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log10([Organic]/[Aqueous]).[9]

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Buffer (pH 2) B Dissolve Compound in n-Octanol Phase A->B C Combine Phases in Separation Funnel B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Sample Both Phases E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate logP = log10([Octanol]/[Aqueous]) G->H

Caption: Workflow for logP determination by the shake-flask method.

Section 5: Aqueous Solubility

Expertise & Experience: Solubility is a critical factor for oral bioavailability and formulation development. Poor solubility is a leading cause of failure for drug candidates. It is important to distinguish between two types of solubility measurements.[12]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This is measured after a long incubation period, allowing the most stable crystalline form to establish equilibrium.

  • Kinetic Solubility: A more rapid, high-throughput measurement that reflects the concentration of a compound upon its precipitation from a supersaturated solution (typically from a DMSO stock).[13] This is often more relevant for early-stage discovery, as it mimics how compounds are handled in high-throughput screening assays.[14][15]

For this compound, solubility will be highly pH-dependent. At pH values below its pKa, the neutral carboxylic acid form will dominate, likely resulting in lower solubility. At pH values above the pKa, the highly polar carboxylate anion will be present, leading to significantly higher aqueous solubility.

Authoritative Protocol: High-Throughput Kinetic Solubility Assay

This method uses anti-solvent precipitation from a DMSO stock to rapidly assess solubility.[12]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation: Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of stock into 198 µL of buffer) and mix immediately. This creates a supersaturated solution that will precipitate if the solubility limit is exceeded.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.

  • Separation: Filter the samples through a 96-well filter plate to separate the precipitated solid from the saturated solution.

  • Quantification: Determine the concentration of the compound remaining in the filtrate using an appropriate method like HPLC-UV or LC-MS/MS, by comparing the result to a calibration curve.[12]

Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM DMSO Stock Solution C Add DMSO Stock to Buffer (Induce Precipitation) A->C B Aliquot Aqueous Buffer (e.g., PBS pH 7.4) into 96-well plate B->C D Incubate (e.g., 2 hours) C->D E Filter to Remove Precipitate D->E F Acquire Filtrate E->F G Quantify Concentration in Filtrate (e.g., LC-MS) F->G H Determine Kinetic Solubility G->H

Caption: Workflow for a high-throughput kinetic solubility assay.

Section 6: Spectroscopic Profile for Structural Verification

While experimental spectra are generated on a per-batch basis, a foundational understanding of the expected spectroscopic signals is essential for confirming the identity and purity of the compound.

Technique Expected Characteristic Signals
¹H NMR ~1.4 ppm (s, 9H): The nine equivalent protons of the t-butyl group on the Boc protector. ~1.5-2.2 ppm & 3.4-4.2 ppm (m): Complex multiplets corresponding to the methylene (-CH₂) and methine (-CH) protons on the tetrahydropyran ring. ~4.5-5.5 ppm (br s, 1H): The N-H proton of the carbamate. >10 ppm (br s, 1H): The acidic proton of the carboxylic acid (often exchanges with solvent).[16]
¹³C NMR ~28 ppm: The three equivalent methyl carbons of the t-butyl group. ~25-45 ppm & ~65-75 ppm: Signals for the sp³ carbons of the tetrahydropyran ring. ~80 ppm: The quaternary carbon of the t-butyl group. ~155 ppm: The carbonyl carbon of the Boc carbamate. ~170-175 ppm: The carbonyl carbon of the carboxylic acid.[17]
FTIR (cm⁻¹) ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~3400 cm⁻¹: N-H stretch of the carbamate. ~2950 cm⁻¹: Aliphatic C-H stretches. ~1740 cm⁻¹: C=O stretch of the carboxylic acid. ~1690 cm⁻¹: C=O stretch of the carbamate. ~1160 cm⁻¹: C-O stretch of the ether and ester-like groups.

Section 7: Synthesis and Implications for Drug Development

This compound is a synthetic building block, typically prepared through multi-step organic synthesis. Its availability allows for its incorporation into larger molecules via standard peptide coupling or other derivatization reactions at the carboxylic acid. The Boc group can be readily removed under mildly acidic conditions, revealing a primary amine that can be used for subsequent chemical modifications.[18][19]

Synthesizing the Physicochemical Profile:

  • Absorption: With an estimated pKa of ~4-5, the compound will be ionized in the intestine (pH 6-7.5), which favors solubility but can hinder passive diffusion across the gut wall. The moderate lipophilicity imparted by the THP ring and Boc group may balance this, potentially allowing for reasonable oral absorption.

  • Distribution: The presence of a charged carboxylate at physiological pH suggests that the molecule will have a lower volume of distribution and may be less likely to penetrate the blood-brain barrier. Its logP value will be a key determinant of its binding to plasma proteins like albumin.

  • Metabolism & Excretion: The tetrahydropyran ring is generally more resistant to oxidative metabolism than an analogous phenyl ring, which is a common design strategy to improve metabolic stability. The primary routes of elimination for such a polar, acidic molecule would likely be renal excretion.

References

  • Klucznik, T., et al. (2018). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Zaccone, A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Available at: [Link]

  • Baybekov, S., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Das, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Patel, K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Liu, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

  • Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

  • OUCI. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. OUCI. Available at: [Link]

  • Wassermann, A.M., et al. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC - NIH. Available at: [Link]

  • Soral, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. Available at: [Link]

  • Guangzhou Webo Technology Co., Ltd. (n.d.). CIS-5-(BOC-AMINO)-TETRAHYDRO-PYRAN-2-CARBOXYLIC ACID. Webo. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Saito, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

  • Attia, M.I., et al. (2020). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Carboxylic acid and amino acid screening. Yields determined by ¹H-NMR... ResearchGate. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. UC Davis. Available at: [Link]

Sources

A Technical Guide to 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid: A Constrained Amino Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, the use of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer the ability to fine-tune the pharmacological properties of peptide-based therapeutics, overcoming inherent limitations such as poor metabolic stability and low receptor affinity. Among these, constrained amino acids, which restrict the conformational flexibility of the peptide backbone, have emerged as powerful tools in drug design. This guide provides an in-depth technical overview of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, a conformationally restricted amino acid analogue that holds significant promise for the development of novel therapeutics.

This document will delve into the core chemical and structural aspects of this compound, explore its synthesis, and detail its application in the design and synthesis of advanced peptides. By providing a comprehensive understanding of its properties and utility, this guide aims to empower researchers to leverage this valuable building block in their drug discovery programs.

Part 1: Core Compound Profile

Chemical Identity and Stereoisomerism

This compound is a heterocyclic, non-proteinogenic amino acid. The presence of two stereocenters at the C2 and C5 positions of the tetrahydropyran ring gives rise to four possible stereoisomers. The cis and trans relationships between the carboxylic acid at C2 and the Boc-amino group at C5 are critical determinants of the molecule's three-dimensional structure and its subsequent influence on peptide conformation.

CAS NumberStereochemistryIUPAC Name
1408074-42-9Mixture or unspecified5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid[1]
603130-13-8(2S, 5R)(2S,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid[2][3][4][5]
1932117-51-5(2R, 5R)(2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid[6]

Molecular Formula: C₁₁H₁₉NO₅[2][3] Molecular Weight: 245.28 g/mol [2][3]

Structural Representation

The fundamental structure consists of a tetrahydropyran ring, a carboxylic acid group at the 2-position, and a tert-butyloxycarbonyl (Boc) protected amino group at the 5-position.

Caption: General structure of this compound.

The stereochemistry of the substituents on the tetrahydropyran ring dictates the overall shape of the molecule. For instance, the (2S, 5R) isomer possesses a trans configuration, which is expected to impart a different conformational bias compared to the cis isomers.

Part 2: Synthesis and Physicochemical Properties

Rationale for Synthetic Strategies

The synthesis of substituted tetrahydropyrans is a well-established area of organic chemistry, with several robust methods available. For 5-amino-tetrahydropyran-2-carboxylic acid derivatives, a common strategy involves the diastereoselective construction of the tetrahydropyran ring, followed by the introduction or unmasking of the amino and carboxylic acid functionalities.

A plausible and efficient synthetic approach would leverage an asymmetric Michael addition to establish the stereochemistry at C5, followed by an intramolecular cyclization to form the tetrahydropyran ring. The Boc protecting group is typically introduced to the amino functionality using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Proposed Synthetic Workflow

G start Chiral Starting Material (e.g., Glycal derivative) step1 Asymmetric Michael Addition of an amine or azide start->step1 step2 Intramolecular Oxa-Michael Addition step1->step2 step3 Functional Group Manipulation (e.g., Hydrolysis) step2->step3 step4 Boc Protection of Amine step3->step4 end Target Molecule: 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid step4->end

Caption: Proposed synthetic workflow for this compound.

Key Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValue/DescriptionReference
Appearance White to off-white solid[7]
Molecular Formula C₁₁H₁₉NO₅[2][3]
Molecular Weight 245.28 g/mol [2][3]
Solubility Soluble in many organic solvents (e.g., DMF, DCM). Limited solubility in non-polar solvents.General knowledge of Boc-protected amino acids
Storage Store at 2-8°C, desiccated.[3]

Part 3: Applications in Drug Discovery and Peptide Synthesis

Rationale for Incorporation into Peptides

The primary application of this compound in drug discovery is as a constrained amino acid mimetic. The rigid tetrahydropyran ring system restricts the conformational freedom of the peptide backbone, which can lead to several advantageous properties:

  • Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.

  • Increased Proteolytic Stability: The non-natural structure of the tetrahydropyran ring can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Pharmacokinetic Properties: The introduction of the tetrahydropyran moiety can modulate the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of (2S,5R)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid into a peptide sequence using manual Boc-SPPS.

Materials:

  • (2S,5R)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry comparison, not used in this protocol)

Workflow Diagram:

G resin Resin-Bound Peptide (with free N-terminus) activation Activation of 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid (DIC/HOBt in DMF) coupling Coupling to Resin-Bound Peptide resin->coupling activation->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection (TFA in DCM) wash1->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization wash2 Wash (DCM) neutralization->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle

Caption: Boc-SPPS cycle for incorporation of this compound.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Gently agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of (2S,5R)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 3 equivalents of DIC to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Next Cycle: The resin is now ready for the deprotection of the newly added amino acid and the coupling of the subsequent residue.

Part 4: Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its incorporation into peptide sequences offers a promising strategy to enhance their therapeutic potential by improving receptor affinity, metabolic stability, and overall pharmacokinetic properties. The synthetic routes to this compound, while requiring careful stereocontrol, are accessible through established organic chemistry methodologies. As the demand for more potent and drug-like peptide therapeutics continues to grow, the use of constrained amino acids such as this compound is poised to become increasingly important in the field of drug discovery. Future research will likely focus on the development of more efficient and scalable syntheses of its various stereoisomers and the exploration of its utility in a wider range of therapeutic targets.

References

  • J&K Scientific LLC, (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid | 603130-13-8. Available at: [Link]

  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. Available at: [Link]

  • Meninno, S., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Chemistry, 27(14), 4573-4577. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199. Available at: [Link]

  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available at: [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Available at: [Link]

Sources

Navigating the Synthesis and Supply of a Key Chiral Building Block: A Technical Guide to 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the privileged heterocyclic systems, the tetrahydropyran motif has garnered significant attention for its ability to impart favorable physicochemical properties and define precise three-dimensional orientations of functional groups. This in-depth technical guide focuses on a particularly valuable derivative: 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. We will explore its commercial availability, delve into a representative synthetic protocol, and illuminate its applications as a chiral building block in medicinal chemistry.

Commercial Landscape: Sourcing Stereochemically Pure Isomers

This compound is a chiral molecule, and its utility in drug discovery is intrinsically linked to the stereochemical configuration at its two stereocenters (C2 and C5). Consequently, it is commercially available in several stereoisomeric forms. A comprehensive survey of prominent chemical suppliers reveals the availability of the following key isomers:

StereoisomerCAS NumberRepresentative SuppliersTypical PurityIndicative Price Range (per gram)
(2S,5R)603130-13-8AChemBlock, BLD Pharm, Lab-Chemicals.com>95%$200 - $500
(2R,5S)Not consistently available---
(2S,5S)603130-25-2BLD Pharm>95%Varies
(2R,5R)1932117-51-5BLD Pharm>90%Varies

Note: Prices are subject to change and may vary significantly based on the supplier, quantity, and purity. It is always recommended to request quotes from multiple vendors. The (2R,5S) enantiomer appears to be less commonly stocked, potentially requiring custom synthesis.

The Strategic Importance of the Tetrahydropyran Scaffold in Drug Design

The tetrahydropyran ring is a saturated oxygen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry. Its conformational rigidity, compared to acyclic ethers, allows for a more defined presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a protein binding site. Furthermore, the incorporation of the tetrahydropyran motif can favorably modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug-likeness.

The presence of both an amino group (protected as a Boc-carbamate) and a carboxylic acid on the tetrahydropyran ring makes this compound a versatile building block. The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent elaboration of the amino functionality.[] The carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis.

A Representative Synthetic Approach: Diastereoselective Synthesis of a (2S,5R)-5-Hydroxypipecolic Acid Derivative as a Precursor

Conceptual Synthetic Workflow

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Product A Commercially available chiral starting material (e.g., a protected amino acid or sugar derivative) B Ring-closing metathesis or intramolecular cyclization A->B Multiple steps C Stereoselective reduction or hydroxylation B->C Stereocontrol D Introduction of amino functionality (e.g., via azide or Mitsunobu reaction) C->D Functional group interconversion E Protection of the amino group (Boc) D->E Protection F Oxidation of a primary alcohol to a carboxylic acid E->F Oxidation G This compound F->G Final deprotection/purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

A plausible synthetic route could commence from a readily available chiral pool starting material, for instance, a derivative of a carbohydrate or a chiral amino acid. Key steps would likely involve the construction of the tetrahydropyran ring, stereoselective introduction of the amino and carboxylic acid functionalities, and appropriate protection/deprotection strategies.

Step 1: Formation of the Tetrahydropyran Ring A common strategy for constructing the tetrahydropyran ring is through an intramolecular cyclization of a suitably functionalized acyclic precursor. This could be achieved via methods such as an acid-catalyzed cyclization of a hydroxy-alkene or an intramolecular Williamson ether synthesis.

Step 2: Stereoselective Introduction of the Amino Group Once the tetrahydropyran core is established, the amino group can be introduced stereoselectively. This might involve the conversion of a hydroxyl group to an azide followed by reduction, or a Mitsunobu reaction with a nitrogen nucleophile. The stereochemical outcome of this step is crucial for obtaining the desired isomer.

Step 3: Boc Protection of the Amino Group The newly introduced amino group is then protected with the Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate.[]

Step 4: Introduction of the Carboxylic Acid The carboxylic acid functionality at the C2 position can be installed through various methods. If the synthesis starts from a precursor with a primary alcohol at the corresponding position, a two-step oxidation (e.g., Swern or Dess-Martin oxidation to the aldehyde, followed by a Pinnick oxidation) or a direct oxidation using a strong oxidizing agent like Jones reagent could be employed.

Step 5: Purification and Characterization The final product would be purified by techniques such as column chromatography or recrystallization. Characterization would involve a suite of analytical methods to confirm the structure and purity.

Analytical Characterization: Ensuring Quality and Purity

The structural integrity and purity of this compound are paramount for its use in research and development. A combination of analytical techniques is employed to ensure the material meets the required specifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals would include those for the Boc group (a singlet around 1.4 ppm), the protons on the tetrahydropyran ring, and the acidic proton of the carboxylic acid (which may be broad and exchangeable).

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. Characteristic signals would include the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the tetrahydropyran ring.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential technique for determining the enantiomeric and diastereomeric purity of the final product. By using a chiral stationary phase, the different stereoisomers can be separated and quantified, ensuring that the desired isomer is present in high purity.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The tetrahydropyran scaffold can serve as a rigid mimic of a peptide backbone or a dipeptide unit, helping to constrain the conformation of a molecule and improve its binding to a biological target.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the strategic use of substituted tetrahydropyran scaffolds is prevalent in drug discovery. For instance, various tetrahydropyran derivatives have been explored as inhibitors of enzymes and as ligands for receptors in a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The combination of the chiral tetrahydropyran core with the versatile amino and carboxylic acid functionalities makes this compound a powerful tool for generating novel chemical entities with tailored biological activities.

Conclusion

This compound represents a key chiral building block for medicinal chemists and drug development professionals. Its commercial availability in various stereoisomeric forms provides a solid starting point for synthetic campaigns. Understanding the strategic value of the tetrahydropyran scaffold, coupled with a conceptual grasp of its synthesis and analytical characterization, empowers researchers to effectively incorporate this versatile molecule into their drug discovery programs. As the demand for novel and structurally diverse therapeutic agents continues to grow, the utility of such well-defined, three-dimensional building blocks will undoubtedly increase.

References

Sources

Section 1: The Tetrahydropyran Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, valued for its unique combination of physicochemical properties.[1][2] As a saturated six-membered cyclic ether, the THP moiety serves as a bioisostere of cyclohexane but with distinct advantages. The introduction of an oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[1] This modification can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Consequently, functionalized THP scaffolds are integral to numerous approved drugs and clinical candidates, making a thorough understanding of their synthesis and stereochemistry essential for drug development professionals.[3][4][5]

Section 2: Decoding the Stereochemistry of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, two stereogenic centers—at the C2 and C5 positions—give rise to a complex stereochemical landscape that must be carefully navigated.

Chiral Centers and Isomeric Possibilities

With two chiral centers, a total of four stereoisomers exist for this molecule. These isomers can be grouped into two pairs of enantiomers. The relative orientation of the substituents at C2 and C5 defines them as either cis (on the same face of the ring) or trans (on opposite faces).

  • Trans Isomers: (2S, 5R) and (2R, 5S) are enantiomers.

  • Cis Isomers: (2S, 5S) and (2R, 5R) are enantiomers.

The relationship between a cis and a trans isomer (e.g., between (2S, 5R) and (2S, 5S)) is diastereomeric. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

stereoisomers T1 (2S, 5R) T2 (2R, 5S) T1->T2 C1 (2S, 5S) T1->C1 Diastereomers C2 (2R, 5R) T1->C2 Diastereomers T2->C1 T2->C2 Diastereomers C1->C2 Enantiomers

Fig. 1: Stereoisomeric relationships of this compound.
Conformational Analysis: The Dominance of the Chair Form

Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[6][7] In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

The bulky tert-butoxycarbonyl (Boc) amino group and the carboxylic acid group are sterically demanding. Consequently, the most stable conformation for any given isomer will be the one that places these large groups in the equatorial position to avoid destabilizing 1,3-diaxial interactions.

  • For a trans isomer (e.g., 2S, 5R): The thermodynamically most stable conformation will feature both the C2-carboxyl and C5-amino groups in equatorial positions (diequatorial).

  • For a cis isomer (e.g., 2S, 5S): The chair conformation will necessarily place one group in an equatorial position and the other in an axial position (axial-equatorial).

This conformational preference is a critical determinant of the molecule's overall shape and its ability to bind to a target protein.

Fig. 2: Preferred chair conformations for trans and cis isomers.

Section 3: Strategies for Stereocontrol: Synthesis and Resolution

Obtaining a single, pure stereoisomer is paramount in drug development. This is typically achieved through stereoselective synthesis or by resolving a racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

A robust and scalable method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts.[] By reacting the racemic acid (e.g., trans-(±)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid) with a single enantiomer of a chiral base, two diastereomeric salts are formed. These salts have different solubilities and can be separated by fractional crystallization.

This protocol is a generalized procedure based on established chemical principles for resolving chiral acids.[][9]

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic trans-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution while stirring.

    • Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The collected solid is the salt of one enantiomer (e.g., (2S, 5R)-acid • (R)-base), enriched in diastereomeric excess. The mother liquor contains the more soluble salt of the other enantiomer (e.g., (2R, 5S)-acid • (R)-base).

    • Recrystallize the solid one or more times to achieve high diastereomeric purity.

  • Liberation of the Free Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate and the chiral amine.

    • Extract the pure enantiomer of the carboxylic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure product.

resolution_workflow start Racemic (±)-trans-Acid add_base Add 0.5 eq. Chiral Base (e.g., (R)-Amine) start->add_base salts Mixture of Diastereomeric Salts [(2S,5R)-Acid•(R)-Base] [(2R,5S)-Acid•(R)-Base] add_base->salts crystallize Fractional Crystallization salts->crystallize solid Less Soluble Salt (Diastereomer 1) crystallize->solid liquid Mother Liquor with More Soluble Salt (Diastereomer 2) crystallize->liquid acidify1 Acidify (HCl) & Extract solid->acidify1 acidify2 Acidify (HCl) & Extract liquid->acidify2 product1 Pure Enantiomer 1 (e.g., 2S, 5R) acidify1->product1 product2 Pure Enantiomer 2 (e.g., 2R, 5S) acidify2->product2

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic amino acid derivative. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction

This compound is a valuable building block in medicinal chemistry and peptide synthesis. Its rigid tetrahydropyran scaffold combined with the protected amine and carboxylic acid functionalities allows for the creation of novel peptidomimetics and other complex molecular architectures. Accurate and thorough characterization of this compound is paramount to ensure its purity and to confirm its structure before its use in further synthetic steps. This guide will focus on the most common stereoisomer, (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (CAS 603130-13-8), with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol .[1]

Molecular Structure and Key Functional Groups

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features include the tetrahydropyran ring, the tert-butyloxycarbonyl (Boc) protecting group, and the carboxylic acid.

Molecular Structure of this compound cluster_THP Tetrahydropyran Ring cluster_Boc Boc Group cluster_acid Carboxylic Acid C2 C2 C3 C3 C2->C3 C_acid C=O C2->C_acid C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N N C5->N O1 O1 C6->O1 O1->C2 C_boc C=O N->C_boc O_boc O C_boc->O_boc tBu t-Bu O_boc->tBu OH_acid OH C_acid->OH_acid

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad singlet1HCOOHThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange.[2]
~6.8broad singlet1HNHThe amide proton of the Boc group is also exchangeable and appears as a broad signal. Its chemical shift can be concentration-dependent.[2]
~4.0-3.5multiplet3HH-2, H-6Protons on carbons adjacent to the ring oxygen (C-2 and C-6) are deshielded and appear in this region.
~3.4multiplet1HH-5The proton on the carbon bearing the amino group is deshielded by the electronegative nitrogen.
~2.0-1.5multiplet4HH-3, H-4The remaining methylene protons on the tetrahydropyran ring appear in this more upfield region.
1.38singlet9HC(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a characteristic sharp and intense singlet.[3][4]

Expertise in Action: The choice of DMSO-d₆ as a solvent is strategic. It not only solubilizes the polar carboxylic acid but also allows for the clear observation of the exchangeable COOH and NH protons, which might be broadened or absent in other solvents like CDCl₃.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) (ppm)AssignmentRationale
~172C OOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic region for this functional group.[5]
~155NC OOBuThe carbonyl carbon of the Boc group is also in a typical range for carbamates.[6]
~79OC (CH₃)₃The quaternary carbon of the tert-butyl group is a key indicator of the Boc protecting group.[6]
~75C-2The carbon attached to both the ring oxygen and the carboxylic acid is significantly deshielded.
~68C-6The other carbon adjacent to the ring oxygen.
~48C-5The carbon bonded to the nitrogen of the Boc-amino group.
~30-35C-3, C-4The remaining methylene carbons of the tetrahydropyran ring.
~28OC( C H₃)₃The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.

    • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

  • Data Acquisition (Negative Ion Mode):

    • Switch the instrument to negative ion mode.

    • Acquire a full scan mass spectrum to identify the deprotonated molecule [M-H]⁻.[7]

  • Tandem MS (MS/MS):

    • Select the parent ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This provides valuable structural information.

Mass Spectrometry Data and Interpretation

Positive Ion Mode (ESI+):

  • Expected Molecular Ion: [M+H]⁺ at m/z 246.13.

  • Common Adducts: [M+Na]⁺ at m/z 268.11.

Negative Ion Mode (ESI-):

  • Expected Molecular Ion: [M-H]⁻ at m/z 244.11. This is often a very strong signal for carboxylic acids.[8]

Key Fragmentation Pathways (from MS/MS of [M+H]⁺):

The fragmentation of the Boc group is a characteristic feature in the mass spectrum.

Key Fragmentation Pathways in ESI+ M_H [M+H]⁺ m/z 246 isobutylene - C₄H₈ (isobutylene) M_H->isobutylene Boc - C₅H₉O₂ (Boc group) M_H->Boc M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z 190 further_frag Further Fragmentation M_H_minus_isobutylene->further_frag M_H_minus_Boc [M+H - C₅H₉O₂]⁺ m/z 146 M_H_minus_Boc->further_frag isobutylene->M_H_minus_isobutylene Boc->M_H_minus_Boc

Caption: Fragmentation of the protonated molecule.

  • Loss of isobutylene (C₄H₈, 56 Da): A very common fragmentation pathway for Boc-protected amines, leading to a fragment at m/z 190.[9][10]

  • Loss of the entire Boc group (C₅H₉O₂, 101 Da): This results in the free amine, observed at m/z 146.

  • Loss of water (H₂O, 18 Da) and/or formic acid (HCOOH, 46 Da): These losses from the carboxylic acid and tetrahydropyran ring can also be observed.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a robust and unambiguous structural confirmation of this compound. The characteristic signals of the Boc group (a singlet at ~1.4 ppm in ¹H NMR and carbons at ~155, 79, and 28 ppm in ¹³C NMR) and its predictable fragmentation in mass spectrometry serve as reliable diagnostic tools. The data and protocols presented in this guide offer a self-validating framework for researchers to confidently identify and utilize this important synthetic building block.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ioniz
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz
  • (2S,5R)-5-Boc-amino-tetrahydropyran-2-carboxylic acid 97% | CAS: 603130-13-8. AChemBlock.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central.
  • (2S,5R)-5-[(tert-Butoxycarbonyl)aMino]tetrahydro ... - ChemicalBook.
  • 1932117-51-5|(2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid. BLD Pharm.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • 1 H-NMR spectrum of N-Boc glutamic acid.
  • (2S,5R)-5-BOC-AMINO-TETRAHYDROPYRAN-2-CARBOXYLIC ACID. Fluorochem.
  • 1240390-36-6 | tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)
  • 560088-79-1 | Boc-AEEA-OH.DCHA. Ambeed.
  • 13 C-NMR chemical shifts.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • How can I avoid the Boc-cleavage during Mass Analysis?
  • A guide to 13C NMR chemical shift values. Compound Interest.
  • 13C | THF-d8 | NMR Chemical Shifts. NMRS.io.
  • ANGENE - Product List. Interchim.
  • (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid, 95%. Lab-Chemicals.Com.
  • 13C NMR Chemical Shift.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Typical proton chemical shifts for amino acids within a protein.
  • (2S,5R)-5-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic Acid. ChemBK.
  • Mdm2 degraders and uses thereof.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site.
  • 5-Boc-Amino-pyrazine-2-carboxylic acid. Chem-Impex.
  • 23018-83-9|(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid. BLD Pharm.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid. PubChem.

Sources

A Technical Guide to the Solubility of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide serves as a comprehensive technical resource for researchers. It moves beyond a simple data sheet to provide a framework for understanding and determining the solubility of this molecule. We will first dissect the compound's structural features to develop a theoretical solubility profile. Following this, we present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[3][4] This document is designed to empower researchers to generate reliable, reproducible solubility data, enabling informed decisions in reaction design, purification, and downstream drug development applications.

Introduction to the Target Compound

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a non-canonical amino acid derivative. Its structure is characterized by a unique combination of functional groups that create a complex, amphiphilic molecule. Understanding these components is key to predicting its behavior in various solvent environments.

Key Structural Features:

  • Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group dominates the molecule's polar character.

  • tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group. While the carbamate linkage has polar character, the tert-butyl group is non-polar and sterically hinders potential interactions.

  • Tetrahydropyran (THP) Ring: A cyclic ether, which contributes moderate polarity and can act as a hydrogen bond acceptor.

  • Secondary Amine (-NH-): The carbamate-protected amine can act as a hydrogen bond donor.

Physicochemical Properties
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol [5]
Common CAS Numbers 603130-13-8 ((2S,5R) isomer)[6], 1408074-42-9 (isomer undefined)[5][7]
Physical Appearance Typically a white to off-white solid.
Melting Point Data not publicly available.[8]
pKa Not experimentally published, but the carboxylic acid is expected to have a pKa in the range of 3-5, typical for carboxylic acids.

Theoretical Solubility Profile and Solvent Selection

The principle of "like dissolves like" provides a strong predictive foundation for solubility. The target molecule's blend of polar and non-polar functionalities suggests it will exhibit a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The carboxylic acid and N-H functionalities will readily form hydrogen bonds with protic solvents. Solubility is expected to be high in lower alcohols like methanol and ethanol. As an amino acid derivative, it will have some aqueous solubility, which is pH-dependent; solubility will increase significantly at pH values above the pKa of the carboxylic acid, where the highly polar carboxylate salt is formed.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Ethyl Acetate): These solvents are excellent candidates. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, highly polar solvents capable of disrupting intermolecular hydrogen bonds in the solid state, leading to high solubility. Tetrahydrofuran (THF) should be an effective solvent due to its ability to solvate both the THP ring and the polar groups. Ethyl acetate, being less polar, is expected to be a moderate solvent.

  • Non-polar Solvents (e.g., Hexanes, Toluene, Dichloromethane): The molecule's high polarity from the carboxylic acid and carbamate groups will likely lead to very poor solubility in non-polar aliphatic and aromatic hydrocarbons like hexanes and toluene.[10] Dichloromethane (DCM) may offer low to moderate solubility due to its ability to engage in weaker dipole-dipole interactions.

The diagram below illustrates the key molecular features and their likely interactions with different solvent classes.

Figure 1. Predicted interactions between the compound's functional groups and solvent classes.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, high-quality data, the equilibrium shake-flask method is the industry standard.[4] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the thermodynamic solubility.[3][11]

Objective: To accurately measure the solubility of this compound in a chosen organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a sensitive balance for gravimetric analysis.

  • The target compound (solid)

  • Selected organic solvents (HPLC grade)

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of the solid compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution remains in equilibrium with undissolved solid.[3][12] A good starting point is ~10-20 mg of solid.

    • Using a volumetric pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

    • Seal the vial tightly. Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[12]

    • Allow the slurry to shake for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.[1][12] The presence of visible solid material must be confirmed at the end of this period.[12]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand at the same constant temperature to allow heavy solids to settle.

    • To remove all undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Immediately after centrifugation, carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, pre-weighed vial.[13] This step is crucial to prevent solid particles from entering the analytical sample, which would falsely inflate the solubility measurement.

  • Quantification:

    • Method A: HPLC-UV (Preferred for Accuracy)

      • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

      • Create a series of calibration standards by diluting the stock solution.

      • Inject the standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

      • Accurately dilute a known volume of the filtered saturated solution and inject it into the HPLC.

      • Determine the concentration of the saturated solution using the calibration curve.

    • Method B: Gravimetric Analysis (Simpler, Less Sensitive)

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the compound.

      • Once all solvent is removed, re-weigh the vial. The mass difference corresponds to the mass of the dissolved solid.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC curve or the mass from gravimetric analysis and the volume of solvent used.

    • Report the average solubility and standard deviation from the replicates.

Workflow Diagram

G start Start prep 1. Preparation Add excess solid to known volume of solvent in vial start->prep equil 2. Equilibration Shake at constant T for 24-48 hours prep->equil check Solid still present? equil->check check->equil No (Add more solid) phase_sep 3. Phase Separation Centrifuge and filter supernatant (0.22 µm) check->phase_sep Yes quant 4. Quantification Analyze filtrate via HPLC or Gravimetric Method phase_sep->quant calc 5. Calculation Determine concentration (e.g., mg/mL) quant->calc end End calc->end

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Practical Applications and Field Insights

The generated solubility data has direct implications for laboratory work.

  • For Reaction Chemistry: A solvent in which the starting material is highly soluble is generally preferred to ensure a homogeneous reaction mixture and efficient kinetics.[14] Based on the theoretical profile, solvents like THF, DMF, or methanol would be excellent starting points for reactions involving this compound.

  • For Purification by Crystallization: Effective purification requires a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[15] Alternatively, a solvent/anti-solvent system can be used. For this molecule, one might dissolve it in a soluble solvent like methanol or ethyl acetate and then slowly add a non-polar anti-solvent like hexanes or a polar anti-solvent like water to induce crystallization and precipitate the pure compound.[15]

  • For Drug Discovery: Thermodynamic solubility is a cornerstone of pre-formulation.[1][13] It directly influences the Biopharmaceutics Classification System (BCS) and is a key determinant of a drug candidate's potential oral bioavailability.[2] Low solubility can be a major hurdle, requiring advanced formulation strategies.

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, a robust scientific framework allows for its confident prediction and determination. The molecule's amphiphilic nature, with a polar carboxylic acid and a non-polar Boc group, predicts good solubility in polar aprotic and protic organic solvents, and poor solubility in non-polar hydrocarbons. To move beyond prediction, this guide provides a rigorous, step-by-step protocol for the shake-flask method, enabling any equipped laboratory to generate high-quality, reliable thermodynamic solubility data. This essential data is the foundation for optimizing synthetic routes, developing effective purification strategies, and making critical decisions in the drug development pipeline.

References

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from Quora. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from BioAssay Systems. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

  • Labforward. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from Labforward Blog. [Link]

  • Taylor, L. S. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from SlideShare. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University. [Link]

  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from American Chemical Society. [Link]

  • Green Chemistry Initiative UofT. (2015, July 9). Safer Solvents and Auxiliaries - Green Chemistry Principle #5 [Video]. YouTube. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from Hydrometal Tech. [Link]

  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Retrieved from LibreTexts. [Link]

  • Arctom. (n.d.). This compound. Retrieved from Arctom. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from DigitalCommons@URI. [Link]

  • Lahiri, S. C., & Pal, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. [Link]

Sources

Whitepaper: The Tetrahydropyran Carboxylic Acid Moiety as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in modern drug discovery has palpably shifted towards molecules with greater three-dimensionality, seeking to enhance potency, selectivity, and pharmacokinetic profiles while navigating novel biological target space. Within this landscape, saturated heterocyclic scaffolds have become indispensable tools for the medicinal chemist. Among these, the tetrahydropyran (THP) ring, particularly when functionalized with a carboxylic acid, has emerged as a uniquely versatile and powerful structural motif. This technical guide synthesizes field-proven insights into the strategic application of tetrahydropyran carboxylic acids in drug design. We will explore their role as privileged scaffolds and bioisosteric replacements, their impact on ADME properties, and their successful incorporation into therapeutic agents across various disease areas. This analysis is grounded in mechanistic rationale and supported by detailed protocols and structural data to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this essential building block.

The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is an oxygen-containing six-membered heterocyclic system.[1] In medicinal chemistry, it is considered a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[2][3][4] Its utility stems from a unique combination of physicochemical properties that directly address common challenges in drug design.

  • Enhanced Three-Dimensionality (3D) and Conformational Rigidity: Unlike flat, aromatic systems, the non-planar, chair-like conformation of the THP ring introduces conformational restraint.[2][5] This rigidity reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity.[5] Furthermore, the defined stereochemistry allows for precise spatial orientation of substituents, improving selectivity and optimizing interactions within a binding pocket.

  • Modulation of Physicochemical Properties: The THP moiety is often employed as a bioisostere of a cyclohexane ring.[5] The replacement of a methylene (-CH2-) group with an oxygen atom imparts significant changes:

    • Reduced Lipophilicity: The ether oxygen lowers the compound's lipophilicity (logP/logD) compared to its carbocyclic counterpart. This can be crucial for improving aqueous solubility, reducing off-target toxicity, and optimizing a drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.[5]

    • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in a cyclohexane ring.[5] This can lead to enhanced binding affinity and potency.

The inherent value of the THP scaffold is evident in numerous FDA-approved drugs, where it serves to improve pharmacokinetic properties and target engagement.[6][7][8]

The Carboxylic Acid: A Critical Pharmacophoric Element

The carboxylic acid group is a cornerstone functional group in pharmaceuticals.[9][10][11] Its ionizable nature at physiological pH allows it to form strong, charge-based interactions (salt bridges) with basic residues like arginine or lysine in a protein's active site, often serving as a powerful anchoring point for the entire molecule.[9] However, the presence of a carboxylic acid can also present challenges, including poor membrane permeability, rapid metabolism, and potential for toxicity.[12][13]

This dichotomy makes the strategic placement and modulation of the carboxylic acid group a critical aspect of drug design. The combination of this functional group with the beneficial properties of the THP ring creates the tetrahydropyran carboxylic acid moiety—a building block that offers solutions to many of these challenges.

Applications of Tetrahydropyran Carboxylic Acids in Drug Discovery

The fusion of the THP ring and the carboxylic acid group creates a versatile building block used in several distinct strategic applications.

Bioisosteric Replacement and ADME Optimization

As a bioisostere, the THP carboxylic acid moiety can replace other cyclic carboxylates (e.g., cyclohexane carboxylic acid) to fine-tune a molecule's properties. The primary goals of such a replacement are to improve the ADME profile while maintaining or enhancing biological activity.[5]

A compelling example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors.[5] Replacing a cyclohexyl derivative with its THP bioisostere introduced a polar oxygen heteroatom. This subtle change led to tighter drug-enzyme binding interactions and, critically, translated to improved clearance in both rat and human models and a significant decrease in unbound in vivo rat clearance.[5]

| Parameter Comparison: Cyclohexyl vs. THP Analogs | | | :--- | :--- | :--- | | Compound | Cyclohexyl Derivative (18) | THP Derivative (19) | | logD | 2.66 | 2.08 | | Lipophilic Ligand Efficiency (LLE) | - | 1.4-fold increase | | Clearance (rat & human) | Higher | Improved (Lower) | Data synthesized from reference[5]. This table illustrates the tangible benefits of using a THP ring to modulate key pharmacokinetic parameters.

Scaffolds for Complex Molecule Synthesis

Tetrahydropyran carboxylic acids are invaluable as chiral building blocks and synthetic intermediates for constructing more complex molecules.[1][14][15][16] Their rigid framework allows for the controlled, stereospecific addition of other functional groups, making them ideal starting points for library synthesis in drug discovery campaigns.[17] For instance, (S)-Tetrahydro-2H-pyran-2-carboxylic acid is a commercially available, optically pure starting material for synthesizing a diverse range of chiral ligands used in asymmetric catalysis.[14]

The general workflow for utilizing these scaffolds is visualized below.

G cluster_0 Scaffold Elaboration Workflow start Tetrahydropyran Carboxylic Acid step1 Carboxylic Acid Functionalization (e.g., Amide Coupling, Reduction) start->step1 step2 Ring Position Functionalization (e.g., C-H Activation) start->step2 step3 Coupling of Fragments/ Building Blocks step1->step3 step2->step3 end Complex Bioactive Molecule step3->end

Caption: Synthetic elaboration of a THP carboxylic acid scaffold.

Therapeutic Target Engagement

The THP carboxylic acid motif has been successfully incorporated into molecules targeting a wide range of diseases.

  • Oncology: The THP scaffold is integral to the development of modern anticancer agents.[2][18] For example, the BCL-2 inhibitor Venetoclax contains a THP ring that was crucial for optimizing selectivity and reducing off-target activity against Bcl-XL.[5] The structural rigidity of the THP ring helps position key pharmacophoric elements into the protein's "hot spots" for binding.[5] Tetrahydropyran derivatives have also been conjugated to antibodies to create antibody-drug conjugates (ADCs), demonstrating potent and targeted antitumor activity.[18]

  • Neuroscience: In the central nervous system (CNS), the THP ring is a common feature in potent and selective histamine H3 receptor antagonists, which are investigated for treating cognitive and sleep-wake disorders.[2] The scaffold serves as a precursor for spirocyclic derivatives that show high affinity for this receptor.[2] Additionally, THP derivatives have been explored as inhibitors of monoamine transporters (DAT, SERT, NET) relevant to neuropsychiatric disorders.[19][20]

  • Infectious Diseases: The THP ring has been incorporated into HIV protease inhibitors.[21] Replacing more flexible ligands with a rigid THP-based ligand can enhance van der Waals interactions within the enzyme's hydrophobic pocket and optimize hydrogen bonding, leading to marked improvements in potency.[21]

Synthesis Strategies and Methodologies

The widespread utility of tetrahydropyran carboxylic acids is supported by robust and scalable synthetic methods. A common and commercially viable route to the widely used intermediate, Tetrahydropyran-4-carboxylic acid, involves a three-step process starting from diethyl malonate.[1]

G A Diethyl Malonate + Bis(2-chloroethyl) ether B Step 1: Cyclization (Base, TBAB) A->B C Diethyl tetrahydropyran- 4,4-dicarboxylate B->C D Step 2: Hydrolysis (NaOH) C->D E Tetrahydropyran-4,4- dicarboxylic acid D->E F Step 3: Decarboxylation (Heat, Xylene) E->F G Tetrahydropyran-4- carboxylic acid F->G

Caption: Key steps in the synthesis of Tetrahydropyran-4-carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic Acid

The following protocol is a representative methodology based on established industrial processes.[1][22]

Step I: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate

  • Reagents & Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add a solvent (e.g., ethanol) and a base such as sodium ethoxide. Add phase-transfer catalyst tetrabutylammonium bromide (TBAB).

  • Addition: Slowly and concurrently add diethyl malonate and bis(2-chloroethyl) ether to the reaction mixture while maintaining the temperature below 30°C. The molar ratio of base to diethyl malonate is typically 2:1 to 5:1.[1]

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 70-80°C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Workup: Cool the reaction mixture, neutralize with an acid (e.g., HCl), and perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester product.

Step II: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

  • Saponification: Dissolve the crude diester from Step I in a suitable solvent (e.g., water/ethanol mixture) and add an excess of aqueous sodium hydroxide (approx. 5 moles per mole of diester).[1]

  • Reaction: Heat the mixture to 40-50°C and stir until the hydrolysis is complete (typically 2-4 hours).[1]

  • Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. The dicarboxylic acid product will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield Tetrahydropyran-4,4-dicarboxylic acid.

Step III: Decarboxylation to Tetrahydropyran-4-carboxylic Acid

  • Setup: In a reaction vessel equipped for distillation, charge a high-boiling aromatic solvent such as xylene and a small amount of paraffin oil (to aid in controlled CO2 evolution).[1]

  • Reaction: Heat the solvent to 120-130°C. Carefully add the Tetrahydropyran-4,4-dicarboxylic acid from Step II in portions. Vigorous evolution of carbon dioxide will occur. Causality Note: The high temperature is required to overcome the activation energy for decarboxylation, and portion-wise addition is a critical safety measure to control the rate of gas evolution.[1]

  • Completion & Isolation: Maintain the temperature until gas evolution ceases. Cool the reaction mixture and extract the product with a suitable solvent like ethyl acetate.[1]

  • Purification: Wash the organic extracts, dry, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or distillation to yield pure Tetrahydropyran-4-carboxylic acid.

Conclusion and Future Outlook

Tetrahydropyran carboxylic acids represent a mature yet continually evolving class of building blocks in medicinal chemistry. Their ability to confer conformational rigidity, modulate physicochemical properties, and serve as versatile synthetic scaffolds ensures their continued relevance.[2] The strategic incorporation of this moiety has proven effective in optimizing ADME profiles, enhancing target affinity and selectivity, and ultimately, delivering successful therapeutic agents.[5] As drug discovery continues to tackle increasingly complex biological targets and emphasizes molecules with superior pharmacokinetic properties, the thoughtful application of the tetrahydropyran carboxylic acid scaffold will undoubtedly remain a key strategy for success. Future research will likely focus on novel synthetic methodologies to access more diverse and complexly substituted THP systems and their further application in emerging therapeutic modalities like covalent inhibitors and targeted protein degraders.

References

  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • The Use of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid in Chiral Ligand Synthesis: Application Notes and Protocols - Benchchem. (n.d.).
  • Tetrahydropyrans in Drug Discovery - PharmaBlock. (n.d.).
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024). BOC Sciences.
  • Tetrahydro-2H-pyran-4-carboxylic acid - Chem-Impex. (n.d.).
  • Comparative pharmacokinetics of tetrahydropyranyl-doxorubicin and doxorubicin in rat isolated lung. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Tetrahydropyran-4-carboxylic Acid: Synthesis, Properties, and Applications as a Fine Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmacokinetics and Disposition of (2''R)-4'-O-tetrahydropyranyladriamycin in Dogs. (n.d.). PubMed.
  • Tetrahydropyran-2-carboxylic Acid. (n.d.). MySkinRecipes.
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (n.d.). Google Patents.
  • U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018). ACS Publications. Retrieved from [Link]

  • Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). (n.d.). OUCI. Retrieved from [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Conformational analysis. (n.d.). Fiveable. Retrieved from [Link]

  • Conformational Analysis. (n.d.). Drug Design Org. Retrieved from [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • conformational analysis in drug design. (n.d.). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. Retrieved from [Link]

  • The Pharmacokinetic Profile and Bioavailability of Tetrahydropiperine: A Technical Guide - Benchchem. (n.d.).
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Carboxylic acid (bio)isosteres in drug design. (n.d.). PubMed. Retrieved from [Link]

  • SAR summary for compounds with carboxylic acid isosteric replacements. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. (n.d.). PubMed. Retrieved from [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (n.d.). PubMed. Retrieved from [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). ResearchGate. Retrieved from [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2016). Semantic Scholar. Retrieved from [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). PubMed Central. Retrieved from [Link]

Sources

introduction to Boc-protected amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-Protected Amino Acids in Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield for which he was awarded the 1984 Nobel Prize in Chemistry, revolutionized the way peptides are synthesized. At the heart of this methodology lies the strategic use of protecting groups. The first widely successful strategy, and one that remains highly relevant for specific applications, is based on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection. This guide provides a detailed examination of the principles, workflows, and field-proven insights of Boc-SPPS, designed for researchers, chemists, and drug development professionals. We will explore the underlying chemical mechanisms, provide validated protocols, and discuss the strategic considerations for employing this powerful technique.

The Cornerstone Principle: Graduated Acid Lability

The entire Boc-SPPS strategy is built upon a principle of graduated acid lability.[1][2] This means that different classes of protecting groups are removed by acids of varying strengths.

  • Temporary Nα-Protection: The Boc group on the N-terminus of the growing peptide chain is labile to moderate acids, typically trifluoroacetic acid (TFA).[3][4][5]

  • Permanent Side-Chain Protection: Protecting groups on reactive amino acid side chains are typically benzyl-based (Bzl). These are stable to repeated TFA treatments but are removed at the end of the synthesis by a much stronger acid, such as anhydrous hydrogen fluoride (HF).[3][4][5]

This differential stability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection, which remains intact until the final cleavage step.

The Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a carbamate that serves as an ideal temporary shield for the α-amino group of an amino acid.[6][7]

Boc Protection of Amino Acids

The Boc group is typically installed on an amino acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7][8][9] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[7] The resulting tetrahedral intermediate collapses, yielding the N-Boc protected amino acid, along with tert-butanol and carbon dioxide as byproducts.[7][8]

Mechanism of Nα-Boc Deprotection

The removal of the Boc group is a critical step in each synthesis cycle and is achieved with a moderate acid like TFA. The mechanism is an acid-catalyzed elimination process.[10][11]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[10][11]

  • Carbocation Formation: This protonation destabilizes the group, leading to its cleavage. This generates a stable tert-butyl carbocation and a carbamic acid intermediate.[10][11]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free α-amine of the peptide chain.[10][11]

  • Salt Formation: In the acidic environment, the newly exposed amine is immediately protonated, forming a trifluoroacetate salt (R-NH₃⁺TFA⁻).[11][12]

The generation of the reactive tert-butyl carbocation is a key feature of this step. This cation can cause side reactions, particularly alkylation of nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[5] Therefore, scavengers such as dithioethane (DTE) are often added to the TFA solution to trap these carbocations.[5][13]


// Nodes BocPeptide [label="Boc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedBoc [label="Protonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate\n+ t-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; AmineSalt [label="H₃N⁺-Peptide-Resin (TFA Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeAmine [label="H₂N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout TFA_in [label="TFA", shape=plaintext, fontcolor="#4285F4"]; CO2_out [label="CO₂", shape=plaintext, fontcolor="#5F6368"]; Base_in [label="Base (e.g., DIEA)", shape=plaintext, fontcolor="#4285F4"];

// Edges TFA_in -> BocPeptide [label="1. Protonation", color="#4285F4"]; BocPeptide -> ProtonatedBoc [label="Cleavage", color="#202124"]; ProtonatedBoc -> CarbamicAcid [label="Formation", color="#202124"]; CarbamicAcid -> AmineSalt [label="2. Decarboxylation", color="#202124"]; CarbamicAcid -> CO2_out [style=dashed, arrowhead=none, color="#5F6368"]; Base_in -> AmineSalt [label="3. Neutralization", color="#4285F4"]; AmineSalt -> FreeAmine [color="#202124"]; }

Boc Deprotection and Neutralization Mechanism.

The Boc-SPPS Cyclical Workflow

Boc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain attached to a solid support (resin).[1]


// Nodes start [label="Start:\nPeptide-Resin", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Step 1: Deprotection\n(TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash\n(DCM, IPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralization [label="Step 2: Neutralization\n(DIEA in DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash\n(DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Step 3: Coupling\n(Boc-AA, Activator, DIEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash3 [label="Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_cycle [label="End of Cycle:\nPeptide(n+1)-Resin", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_cleavage [label="Final HF Cleavage", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> deprotection; deprotection -> wash1; wash1 -> neutralization; neutralization -> wash2; wash2 -> coupling; coupling -> wash3; wash3 -> end_cycle; end_cycle -> deprotection [label="Repeat for next\namino acid"]; end_cycle -> final_cleavage [style=dashed]; }

The cyclical workflow of Boc Solid-Phase Peptide Synthesis.

Experimental Protocol: A Standard Boc-SPPS Cycle

This protocol outlines a single synthesis cycle for extending a peptide chain on a solid support resin.

Step 1: Nα-Boc Deprotection

  • Objective: To remove the temporary Boc group from the N-terminus.

  • Procedure:

    • Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.[1]

    • Perform a pre-wash by treating the resin with a 50% TFA in DCM solution for 1-2 minutes.[14]

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate the mixture for 20-30 minutes.[13][14]

    • Filter the resin and wash thoroughly with DCM (3-5 times) to remove residual acid, followed by isopropanol (IPA) (2x) to shrink the resin and help remove trapped acid.[13][15]

Step 2: Neutralization

  • Objective: To deprotonate the N-terminal ammonium salt to generate the reactive free amine.[12]

  • Procedure:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes.[12][15]

    • Drain the solution and repeat the neutralization step to ensure completeness.[1]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and its salt. The resin is now ready for coupling.[15]

    • Expert Insight: An alternative, highly efficient method is in situ neutralization, where the neutralization and coupling steps occur simultaneously. This can improve efficiency, especially for "difficult" sequences prone to aggregation.[5][16][17]

Step 3: Amino Acid Coupling

  • Objective: To form a peptide bond between the free N-terminus on the resin and the carboxyl group of the incoming Boc-protected amino acid.

  • Procedure:

    • In a separate vessel, pre-activate the incoming Boc-amino acid (3 equivalents relative to resin capacity) by dissolving it with a coupling agent (e.g., HBTU, 3 eq.) in N,N-Dimethylformamide (DMF).[18]

    • Add DIEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.[18]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

    • Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.[1]

    • Once complete, drain the coupling solution and wash the resin with DMF and DCM to remove all excess reagents and byproducts.[1]

Reagents and Strategic Choices in Boc-SPPS

Side-Chain Protecting Groups

The choice of side-chain protecting groups is critical and must be stable to the repeated TFA deprotection steps. In Boc-SPPS, these are typically benzyl-based derivatives.

Amino AcidSide-Chain FunctionalityCommon Boc/Bzl Protecting GroupCleavage Condition
Aspartic Acid (Asp)Carboxylic AcidBenzyl (Bzl)Strong Acid (HF)
Glutamic Acid (Glu)Carboxylic AcidBenzyl (Bzl)Strong Acid (HF)
Cysteine (Cys)Thiol4-Methylbenzyl (Meb)Strong Acid (HF)
Histidine (His)ImidazoleDinitrophenyl (Dnp)Thiophenololysis
Lysine (Lys)Amine2-Chlorobenzyloxycarbonyl (2-Cl-Z)Strong Acid (HF)
Serine (Ser)HydroxylBenzyl (Bzl)Strong Acid (HF)
Threonine (Thr)HydroxylBenzyl (Bzl)Strong Acid (HF)
Tyrosine (Tyr)Phenol2-Bromobenzyloxycarbonyl (2-Br-Z)Strong Acid (HF)
Arginine (Arg)GuanidiniumTosyl (Tos)Strong Acid (HF)
Tryptophan (Trp)IndoleFormyl (For)Piperidine/Base

Note: Some groups like His(Dnp) and Trp(For) are not cleaved by HF and must be removed in separate steps prior to final cleavage.[13][19]

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. Several classes of reagents are used for this purpose.

Reagent ClassExamplesMechanism of Action
Carbodiimides DCC, DIC, EDCDehydrating agents that form a highly reactive O-acylisourea intermediate. Often used with an additive like HOBt to reduce racemization.[18][20]
Phosphonium Salts BOP, PyBOPForm reactive phosphonium esters. Highly efficient but can be toxic.[18][21]
Aminium/Uronium Salts HBTU, HATU, HCTUThe most common class today. They form active OBt or OAt esters, leading to high coupling efficiency and low racemization rates.[18][21]

The Final Step: High-Acid Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.

Anhydrous Hydrogen Fluoride (HF) Cleavage

The classic and most robust method for this final step in Boc-SPPS is cleavage with anhydrous hydrogen fluoride (HF).[19][22][23]

  • Causality: HF is an extremely strong, non-oxidizing acid that can effectively cleave the stable benzyl-based side-chain protecting groups and the ester or amide bond linking the peptide to the resin via an SN1 mechanism.[19]

  • Safety and Equipment: HF is highly toxic and corrosive, reacting with glass and silica.[19] This procedure must be performed in a specialized, dedicated apparatus made from HF-resistant materials like Teflon and Kel-F.[19]

The Critical Role of Scavengers

During the HF cleavage, numerous reactive benzyl carbocations are generated from the cleaved protecting groups.[19] These cations can reattach to nucleophilic side chains (especially Trp, Tyr, Met, Cys), leading to undesired, permanently modified byproducts.[24] To prevent this, a "scavenger cocktail" is added to the reaction to trap these carbocations. A common scavenger is anisole or p-cresol.[4][13][19]

Experimental Protocol: HF Cleavage

WARNING: This procedure must only be performed by trained personnel using a specialized HF cleavage apparatus in a properly ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.[19] Transfer the dried resin to the HF-resistant reaction vessel.

  • Add Scavengers: Add the scavenger cocktail (e.g., p-cresol, anisole) to the vessel containing the resin.[19]

  • HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully distill a measured amount of liquid anhydrous HF into the vessel.

  • Cleavage Reaction: Raise the temperature to between -5°C and 0°C and stir the mixture for 1-2 hours.[15][19]

  • HF Removal: After the reaction is complete, the HF is removed by vacuum, often passing through a neutralizing trap containing calcium oxide.[19]

  • Peptide Precipitation: Once all HF is removed, the crude peptide is precipitated by adding cold diethyl ether.[15][19]

  • Workup: The precipitated peptide is washed several times with cold ether to remove scavengers and cleaved protecting groups, then dissolved in a suitable aqueous solvent (e.g., 10% acetic acid), and lyophilized to yield the crude peptide product, which can then be purified by RP-HPLC.[1][19]

Strategic Comparison: Boc vs. Fmoc Chemistry

While Fmoc chemistry has become the more dominant strategy for routine synthesis due to its milder conditions, the Boc strategy retains significant advantages for specific challenges.[3]

FeatureBoc/Bzl StrategyFmoc/tBu StrategyReference(s)
Nα-Deprotection Moderate Acid (TFA)Base (Piperidine)[3][15]
Side-Chain Protection Benzyl-based (Acid Labile)tert-Butyl-based (Acid Labile)[3][15]
Final Cleavage Strong Acid (HF, TFMSA)Moderate Acid (TFA)[3][15]
Orthogonality Partial (Graduated Lability)Fully Orthogonal (Base vs. Acid)[3][15]
Peptide Aggregation Less frequent; protonated N-terminus after deprotection disrupts inter-chain H-bonding.More frequent; neutral N-terminus can promote aggregation.[3][4][17][25]
Safety/Equipment Requires specialized HF apparatus.Uses standard laboratory glassware.[15][26]
Cost of Reagents Generally lower.Generally higher.[15]
Ideal For Difficult, long, or hydrophobic sequences; base-sensitive peptides.Routine synthesis, high-throughput synthesis, acid-sensitive peptides.[3][4][19]

Conclusion: The Enduring Role of Boc-SPPS

While the development of the milder Fmoc strategy has made it the workhorse for many standard peptide synthesis applications, Boc-SPPS remains an indispensable and powerful tool in the peptide chemist's arsenal. Its key advantage lies in its ability to mitigate peptide aggregation during the synthesis of long or hydrophobic sequences, a persistent challenge in SPPS.[3][15][17] The protonation of the N-terminus following each TFA deprotection step effectively disrupts the secondary structures that lead to poor solvation and incomplete reactions. For researchers tackling these "difficult sequences" or synthesizing peptides with base-sensitive modifications, a thorough understanding and proficient application of the Boc/Bzl strategy is not just a historical footnote, but a critical capability for success.

References

  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Muttenthaler, M. (n.d.). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. u:cris-Portal. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Fujii, N., Yajima, H. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-93. [Link]

  • Macmillan, D. (2002). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Introduction: The Understated Elegance of the Tetrahydropyran Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Tetrahydropyran Scaffolds

The tetrahydropyran (THP) scaffold, a saturated six-membered ring containing one oxygen atom, represents a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Known systematically as oxane, this simple heterocycle is far more than a mere structural curiosity; it is a privileged motif, repeatedly selected by nature for its unique combination of structural rigidity and electronic properties.[1][3] Its prevalence in biologically active molecules, from complex marine toxins to blockbuster pharmaceuticals, has driven decades of research into its synthesis and application.[2][4][5][6][7][8]

Unlike its purely carbocyclic analog, cyclohexane, the tetrahydropyran ring possesses an endocyclic oxygen atom that imparts distinct characteristics. It acts as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, and its polarity often leads to improved pharmacokinetic profiles, such as lower lipophilicity and better absorption, distribution, metabolism, and excretion (ADME) properties.[4] This unique blend of features has cemented the THP scaffold's status as a vital tool for researchers, scientists, and drug development professionals.

Nature's Blueprint: Tetrahydropyrans in Natural Products

The journey of the tetrahydropyran scaffold begins in the intricate world of natural products. Nature has masterfully employed the THP ring to construct molecules of staggering complexity and potent bioactivity. Marine organisms, in particular, are a rich source of polyether natural products where iterative THP rings are linked to form ladder-like structures.[7]

Prominent examples include:

  • Brevetoxins , potent neurotoxins produced by the dinoflagellate Karenia brevis, which feature a trans-fused polyether backbone composed of multiple tetrahydropyran and oxepane rings.

  • Eribulin (Halaven®) , a synthetic macrocyclic ketone analog of the marine sponge natural product halichondrin B.[4] This potent anticancer agent's intricate structure contains multiple tetrahydropyran and tetrahydrofuran rings.[2][4]

  • Bryostatin 1 , a macrolide lactone isolated from the marine bryozoan Bugula neritina, possesses a complex architecture incorporating two THP rings and exhibits powerful anticancer and memory-enhancing properties.[2][7]

The THP motif is not limited to these complex polyethers. It is also a key feature in a diverse array of other natural products, including the styryllactone derivatives (+)-goniothalesdiol A and (–)-parvistone E, which have been the focus of numerous total synthesis efforts.[9] The consistent appearance of this scaffold in molecules with significant biological activity underscores its evolutionary selection as a favorable structural element for molecular recognition.

The Synthetic Challenge: A Historical Evolution of Methodologies

The translation of these natural blueprints into viable synthetic routes has been a central theme in organic chemistry. Early methods for constructing the tetrahydropyran ring were often straightforward but lacked the stereochemical control required for complex targets. These included the simple hydrogenation of dihydropyrans or the dehydration of 1,5-diols.[1][2] However, the demand for precise control over multiple stereocenters spurred the development of a sophisticated and diverse synthetic arsenal.

Key Synthetic Strategies

Modern approaches to substituted tetrahydropyrans can be broadly categorized, each offering unique advantages in terms of stereocontrol, substrate scope, and efficiency.

Synthetic Strategy Description Key Features & Catalysts Stereochemical Outcome
Prins Cyclization An acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.[10][11]Brønsted or Lewis acids (e.g., InCl₃, phosphomolybdic acid).[10]Often provides high diastereoselectivity, favoring cis-2,6-disubstituted products.
Intramolecular Hydroalkoxylation Cyclization of γ- or δ-hydroxy olefins.Transition metals (Pt, Au, Co, Pd) or Lanthanide triflates.[10]Highly versatile and functional group tolerant.
Intramolecular Epoxide Ring Opening Nucleophilic attack of a hydroxyl group onto an epoxide.[7]Acid or base-catalyzed.Key for polyether synthesis; follows Baldwin's rules (6-endo cyclization).
Oxa-Michael Addition Conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl or related system.[12]Often base-catalyzed or occurs spontaneously post-Henry reaction.[12]Excellent for constructing highly functionalized THPs with defined stereochemistry.
Hetero-Diels-Alder Reaction [4+2] cycloaddition between a diene and an aldehyde or ketone.Lewis acids or thermal conditions.A powerful method for creating the six-membered ring in a single step.[5][13]
Palladium-Catalyzed Cyclizations Modern methods involving palladium catalysis.PdCl₂(CH₃CN)₂, Pd(MeCN)₂(OTs)₂.[8][14]Enables novel transformations like oxidative Heck redox-relays and 1,3-chirality transfer.[8][14][15]
Workflow Visualization: From Concept to Core Scaffold

The synthesis of a complex molecule containing a THP ring often involves a multi-step process where the construction of the core scaffold is a pivotal event.

G cluster_0 Design & Strategy cluster_1 Linear Synthesis cluster_2 Key Cyclization cluster_3 Elaboration A Natural Product Target or Drug Scaffold B Retrosynthetic Analysis A->B Identify key THP disconnection C Synthesis of Acyclic Precursor B->C D Functional Group Manipulation C->D E Stereoselective THP Ring Formation (e.g., Prins, Michael) D->E Execute key cyclization step F Post-Cyclization Modification E->F G Final Target Molecule F->G

Caption: Generalized workflow for natural product synthesis featuring THP ring construction.

The Tetrahydropyran Scaffold in Modern Drug Discovery

The physical and chemical properties of the THP ring make it an exceptionally valuable scaffold in the design of new therapeutic agents.[3][4] Medicinal chemists leverage this motif to fine-tune the properties of drug candidates, often replacing a cyclohexyl or other lipophilic group to improve solubility and metabolic stability.[4]

Several FDA-approved drugs prominently feature the tetrahydropyran scaffold:

  • Omarigliptin (Marizev®) : A long-acting DPP-4 inhibitor for type 2 diabetes, where the THP ring contributes to its rigid structure and favorable pharmacokinetic profile.[4]

  • Gilteritinib (Xospata®) : An AXL receptor tyrosine kinase inhibitor used to treat acute myeloid leukemia (AML), which incorporates a popular amino-THP substituent.[4]

  • BMS-986097 : An investigational HCV NS5A inhibitor whose symmetrical structure is built around two chiral THP fragments.[4]

The strategic incorporation of the THP ring can lead to tighter drug-enzyme binding interactions by positioning the ring oxygen to accept a hydrogen bond from the protein target, an interaction not possible with a simple carbocycle.[4]

Governing Principles: Conformation and the Anomeric Effect

To fully exploit the THP scaffold, one must understand its conformational behavior. Like cyclohexane, the tetrahydropyran ring preferentially adopts a low-energy chair conformation to minimize torsional strain.[1][16] However, the presence of the endocyclic oxygen atom introduces a powerful stereoelectronic phenomenon known as the anomeric effect .

First observed in pyranose sugars, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position (the "anomeric" carbon, adjacent to the ring oxygen) to occupy an axial position, rather than the sterically less hindered equatorial position.[17]

This counterintuitive preference is explained by a stabilizing hyperconjugative interaction. An electron lone pair on the ring oxygen (in an sp³-like orbital) can donate electron density into the antibonding (σ) orbital of the adjacent axial C-X bond. This interaction is only possible when the lone pair orbital and the C-X σ orbital are anti-periplanar (oriented at 180°), a geometric arrangement that occurs when the substituent is axial.[17]

anomeric_effect axial_img axial_label Stabilizing Interaction: n(O) → σ*(C-X) equatorial_img equatorial_label No orbital overlap (Sterically preferred)

Caption: The Anomeric Effect: Stabilization of the axial conformer via hyperconjugation.

Understanding the anomeric effect is critical for predicting the three-dimensional structure of substituted tetrahydropyrans and, consequently, how they will interact with their biological targets.

Featured Experimental Protocol: Stereoselective Prins Cyclization

The Prins cyclization is a robust and widely used method for the synthesis of 4-hydroxytetrahydropyrans. The following protocol is representative of a phosphomolybdic acid-catalyzed reaction in water, highlighting a green chemistry approach.[10]

Reaction: Synthesis of cis-2,6-diphenyltetrahydropyran-4-ol

Materials:

  • Homoallylic alcohol (1,5-diphenylpent-4-en-1-ol)

  • Aldehyde (Benzaldehyde)

  • Catalyst: Phosphomolybdic acid (PMA)

  • Solvent: Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (1.0 mmol, 1.0 eq.).

  • Add deionized water (5 mL) to the flask.

  • Add the aldehyde (1.2 mmol, 1.2 eq.) to the suspension.

  • Add phosphomolybdic acid (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure cis-4-hydroxytetrahydropyran product.

Self-Validation: The high cis-diastereoselectivity is a hallmark of this reaction mechanism. The stereochemistry of the product can be confirmed by ¹H NMR spectroscopy, analyzing the coupling constants of the protons at C2, C6, and C4, and by comparison to literature data.

Prins_Mechanism A Aldehyde + H⁺ B Activated Oxocarbenium Ion A->B Protonation D Cyclization via Nucleophilic Attack B->D C Homoallylic Alcohol C->D E Tertiary Carbocation Intermediate D->E F Trapping by Water E->F H₂O G Deprotonation F->G -H⁺ H cis-4-Hydroxytetrahydropyran G->H

Caption: Simplified mechanism of the acid-catalyzed Prins Cyclization.

Conclusion and Future Outlook

The journey of the substituted tetrahydropyran scaffold from a recurring motif in natural products to a rationally designed component of modern pharmaceuticals is a testament to the power of chemical synthesis. Inspired by nature, chemists have developed an impressive array of methodologies to construct this privileged ring system with remarkable efficiency and stereocontrol. The unique conformational and electronic properties of the THP ring, governed by principles like the anomeric effect, provide a powerful tool for modulating the biological activity and pharmacokinetic properties of drug candidates. As the challenges in drug discovery become more complex, the demand for novel, three-dimensional scaffolds will only increase. The continued development of innovative synthetic methods will ensure that the elegant and versatile tetrahydropyran ring remains at the forefront of this endeavor, enabling the creation of the next generation of therapeutic agents.

References

  • Title: Tetrahydropyran synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Tetrahydropyran - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Strategies for the construction of tetrahydropyran rings in the synthesis of natural products Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: ResearchGate URL: [Link]

  • Title: Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Tetrahydropyridines: a recent update for their multicomponent synthesis Source: PubMed Central (PMC) URL: [Link]

  • Title: An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence Source: MDPI URL: [Link]

  • Title: ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues Source: MDPI URL: [Link]

  • Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Source: Semantic Scholar URL: [Link]

  • Title: Development of new methods in tetrahydropyran ring synthesis Source: DR-NTU (Nanyang Technological University) URL: [Link]

  • Title: Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New and unusual scaffolds in medicinal chemistry Source: Researcher.Life URL: [Link]

  • Title: Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans Source: PubMed Central (PMC) URL: [Link]

  • Title: Palladium-Catalyzed Stereospecific Synthesis of 2,6-Disubstituted Tetrahydropyrans: 1,3-Chirality Transfer by an Intramolecular Oxypalladation Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Divergent Synthesis and Biological Evaluation of 2,6-Disubstituted Tetrahydropyran-Containing Natural Products: Parvistone E, Go Source: Thieme Connect URL: [Link]

  • Title: Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study Source: NRC Research Press URL: [Link]

  • Title: Anomeric effect - Wikipedia Source: Wikipedia URL: [Link]

Sources

Methodological & Application

protocol for coupling 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Amide Coupling of (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Introduction: Synthesis and Significance

(2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a valuable synthetic building block, frequently employed in medicinal chemistry and drug development.[1][2] As a non-canonical, conformationally constrained amino acid analogue, its incorporation into peptide chains or small molecules can impart unique structural and pharmacological properties. The successful formation of an amide bond is the cornerstone of its utility, a reaction that, while fundamental, requires careful consideration of reagents and conditions to ensure high yield and chiral purity.

This application note provides a comprehensive guide for researchers, detailing the principles, protocols, and best practices for the efficient coupling of this Boc-protected pyran-based amino acid. We will explore the causality behind methodological choices, offering protocols that are both robust and validated by established chemical principles.

Part 1: The Underpinnings of Amide Bond Formation

The formation of an amide bond involves the reaction of a carboxylic acid with an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid. The core principle is to convert the carboxyl group's hydroxyl into a better leaving group, transforming the carbon into a potent electrophile that is readily attacked by the nucleophilic amine.

The choice of coupling reagent is paramount and is dictated by factors such as the steric hindrance of the substrates, the risk of racemization, and the desired reaction conditions.[3] For a substrate like 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, which possesses a bulky Boc-protecting group and a defined stereochemistry, selecting a method that is both efficient and minimizes epimerization is critical.[3][4]

Key Reagent Classes:
  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange into an unreactive N-acylurea byproduct. To mitigate this and suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma is almost always used.[4][5][7] The additive intercepts the O-acylisourea to form a more stable, yet still highly reactive, active ester.[8][9]

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents, categorized as aminium/uronium or phosphonium salts, are highly efficient and often preferred for challenging or sterically hindered couplings.[6][10] They react with the carboxylic acid in the presence of a non-nucleophilic base (typically DIPEA) to generate the corresponding HOBt, HOAt, or Oxyma active esters in situ.[8][10] Reagents like HATU, which form HOAt esters, are particularly reactive due to the electronic properties of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.[10][11]

Part 2: Experimental Protocols

Herein, we present two robust protocols for the coupling of (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid with a primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Coupling - The Classic Approach

This method is cost-effective and reliable, with the water-soluble urea byproduct of EDC facilitating a straightforward purification.[5][12]

  • (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0–1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (if amine partner is a hydrochloride salt)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert atmosphere (Nitrogen or Argon)

  • Under an inert atmosphere, dissolve (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (1.0 eq) and HOBt·H₂O (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 20-30 minutes at 0 °C. This "pre-activation" step ensures the formation of the HOBt-active ester.[5]

  • In a separate flask, dissolve the amine partner (1.0–1.2 eq) in a small amount of the reaction solvent. If the amine is a hydrochloride salt, add DIPEA (1.1 eq) to liberate the free amine.

  • Add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • If DMF was used, dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

  • Wash the organic phase sequentially with 1 M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified further by flash column chromatography on silica gel if necessary.

Protocol 2: HATU Mediated Coupling - High-Efficiency for Challenging Substrates

HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids, due to its rapid reaction kinetics and low potential for racemization.[6]

  • (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0–1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Diethyl Ether

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert atmosphere (Nitrogen or Argon)

  • Under an inert atmosphere, dissolve (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0–3.0 eq) to the solution. The mixture may change color, indicating activation. Stir for 5-10 minutes at room temperature.

  • Add the amine partner (1.0–1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimide methods.

  • Monitor the reaction progress by TLC or LC-MS.

  • Pour the reaction mixture into a separatory funnel containing EtOAc and wash extensively with water or brine to remove DMF and water-soluble byproducts.

  • Perform subsequent washes with 1 M aq. HCl (2x) and saturated aq. NaHCO₃ (2x) to remove residual reagents.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography as needed.

Part 3: Data Presentation and Visualization

Table 1: Comparison of Coupling Protocols
ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt·H₂ONone (HOAt is part of HATU)
Base DIPEA (optional)DIPEA (required)
Typical Reaction Time 4–16 hours1–4 hours
Typical Yield Range 70–95%[5]85–99%
Key Advantages Cost-effective, water-soluble byproductHigh efficiency, rapid, good for hindered substrates[6][10]
Key Disadvantages Slower, potential for N-acylurea side productHigher cost, requires careful handling
Diagrams of Key Processes

G cluster_0 General Coupling Reaction Acid (2S,5R)-5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid Product Coupled Amide Product Acid->Product + R-NH₂ Coupling Reagent, Base, Solvent Amine R-NH₂

Caption: General scheme for amide bond formation.

G CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable, Reactive) O_Acylisourea->HOBt_Ester + HOBt (Desired Path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) EDC_Urea EDC-Urea (Byproduct) O_Acylisourea->EDC_Urea + Amine (minor path) HOBt HOBt HOBt_Ester->HOBt releases Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated coupling.

Part 4: Post-Coupling Operations and Troubleshooting

Boc Group Deprotection

After successful coupling, the Boc protecting group is typically removed to liberate the amine for further reactions.

  • Procedure: Dissolve the Boc-protected compound in DCM (approx. 10 volumes).

  • Add an equal volume of Trifluoroacetic Acid (TFA). For substrates containing sensitive residues like Tryptophan or Methionine, add scavengers (e.g., 2.5% triisopropylsilane, 2.5% water) to the TFA.[4][13]

  • Stir at room temperature for 30-60 minutes. Monitor by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized. It is often advisable to purify the coupled product before deprotection.[14]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reagent equivalents.2. Steric hindrance.3. Poor quality/wet solvent or reagents.1. Increase equivalents of coupling reagent and base.2. Switch to a more powerful reagent (e.g., from EDC to HATU).3. Use freshly opened anhydrous solvents.
Low Yield 1. Side reaction (e.g., N-acylurea formation).2. Product loss during aqueous work-up.1. Ensure sufficient HOBt/Oxyma is used with carbodiimides.2. Minimize pre-activation time.3. Reduce the number of aqueous washes or back-extract the aqueous layers.
Racemization 1. Excess base or prolonged reaction time.2. High reaction temperature.1. Use a weaker base (e.g., NMM instead of DIPEA).2. Ensure the reaction is run at the recommended temperature (e.g., start at 0 °C).3. Use a racemization-suppressing additive like Oxyma.[4]
Difficulty Removing Byproducts 1. DCC was used (DCU is insoluble).2. HATU/HBTU byproducts remain.1. For DCC, filter the reaction mixture to remove DCU. Prefer EDC for solution-phase.2. Ensure thorough aqueous washes are performed. Purification by chromatography may be required.

References

  • Vertex AI Search Grounding API. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02).
  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Liu, Y.-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474.
  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 141-149.
  • Cox, G., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Organic Chemistry. (2023).
  • Organic Syntheses Procedure. L-Proline.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • The Royal Society of Chemistry. Experimental Procedures.
  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.
  • AChemBlock. (2S,5R)-5-Boc-amino-tetrahydropyran-2-carboxylic acid 97% | CAS: 603130-13-8.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry.
  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
  • Chem-Impex. 5-Boc-Amino-pyrazine-2-carboxylic acid.
  • Sigma-Aldrich. Boc-5-Ava-OH 97 27219-07-4.
  • NIH PubChem. (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid.
  • MedChemExpress. 5-Boc-amino-pentanoic acid PROTAC Linker chemical.

Sources

using 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Incorporation of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS). This non-proteinogenic amino acid serves as a valuable building block for creating peptidomimetics with constrained conformations, potentially enhancing biological activity, metabolic stability, and target specificity. We will delve into the strategic considerations unique to the Boc/Bzl protection scheme, recommend optimal resins and coupling reagents for this sterically demanding scaffold, and provide step-by-step protocols for its successful incorporation, cleavage, and characterization. This document is intended to equip researchers with the necessary expertise to leverage this unique cyclic building block in advanced peptide drug discovery programs.

Introduction: The Rationale for Tetrahydropyran Scaffolds in Peptidomimetics

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design.[1][2] Cyclic scaffolds, such as the tetrahydropyran (THP) ring system of this compound, are of particular interest. The THP moiety imparts significant conformational rigidity upon the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby increasing binding affinity and reducing the entropic penalty upon target binding. Furthermore, the ether linkage and saturated aliphatic ring enhance the metabolic stability of the resulting peptide by shielding it from enzymatic degradation.

This building block is designed for the Boc/Bzl (tert-Butyloxycarbonyl/benzyl) strategy of SPPS.[3][4] This methodology, while requiring stronger acidic conditions than the more common Fmoc/tBu approach, offers distinct advantages, such as reducing peptide aggregation during the synthesis of difficult sequences.[1]

Physicochemical Properties and Handling

Proper handling and solubilization of the amino acid derivative are critical for successful synthesis. While specific empirical data for this novel compound is not widely published, its properties can be extrapolated from its structure for practical laboratory use.

PropertyTypical Value / RecommendationRationale
Molecular Weight ~259.3 g/mol For calculating molar equivalents.
Appearance White to off-white solidStandard for purified amino acid derivatives.
Solubility DMF, NMP, DCM (with base)Must be fully dissolved prior to activation and coupling. Poor solubility is a primary cause of failed couplings.
Storage 2-8°C, desiccatedProtects the acid-labile Boc group and prevents hydrolysis of the carboxylic acid.

Strategic Considerations for SPPS Incorporation

Choice of SPPS Chemistry: Boc vs. Fmoc

The title compound is supplied with a Boc protecting group, dictating the use of the Boc/Bzl SPPS strategy. This approach involves the repetitive removal of the temporary Nα-Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), and the use of more permanent, benzyl-based side-chain protecting groups that are removed only during the final cleavage step with a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3][5]

Solid Support (Resin) Selection

To obtain a peptide with a C-terminal carboxylic acid, the appropriate resin must be selected.

  • Merrifield Resin (Chloromethylpolystyrene): The classic resin for Boc-SPPS.[6] However, the benzyl ester linkage is somewhat labile to the repeated TFA deprotection steps, which can lead to premature chain loss, especially in the synthesis of longer peptides.[6][7]

  • PAM Resin (Phenylacetamidomethyl): (Recommended) The PAM linker provides enhanced stability against TFA compared to the Merrifield resin.[3][6] This significantly reduces the loss of peptide chains during synthesis and is the preferred choice for incorporating valuable or complex residues like our THP building block.[6]

Coupling Reagent Selection for a Hindered Residue

The rigid, cyclic structure of this compound can cause steric hindrance, making the formation of the peptide bond challenging. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may result in low yields.[8] Therefore, more potent activating agents are required.

  • Aminium/Uronium Salts (HATU, HBTU): (Recommended) Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[8][9][10] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), rapidly forms an activated ester that efficiently acylates the free N-terminal amine of the peptide-resin, minimizing side reactions and racemization.[10][11]

Experimental Workflows & Protocols

The following protocols are based on a 0.1 mmol synthesis scale using PAM resin. Adjust quantities proportionally for different scales.

Workflow Overview: The Boc-SPPS Cycle

cluster_0 Iterative Cycle A 1. Nα-Boc Deprotection (50% TFA in DCM) B 2. Washing (DCM, IPA) A->B Repeat for next residue C 3. Neutralization (10% DIEA in DCM) B->C Repeat for next residue D 4. Washing (DCM, DMF) C->D Repeat for next residue E 5. Amino Acid Activation & Coupling (HATU/DIEA in DMF) D->E Repeat for next residue F 6. Washing (DMF) E->F Repeat for next residue G 7. QC Check (Optional) (Kaiser Test) F->G Repeat for next residue G->A Repeat for next residue End Final Peptide-Resin G->End After final residue Start Start: Loaded PAM Resin Start->A

Caption: The iterative workflow of Boc-SPPS.

Protocol 4.1: Boc-SPPS Deprotection and Coupling Cycle

This protocol describes a single cycle for adding an amino acid. To incorporate the title compound, use it as the "Boc-AA-OH" in step 5.

  • Resin Swelling: Swell the peptide-resin (starting with a pre-loaded PAM resin or after a previous coupling) in dichloromethane (DCM, 10 mL/g resin) for 30 minutes. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM (v/v) to the resin. Agitate for 2 minutes and drain.[6]

    • Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove residual acid.[6]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (v/v) to the resin. Agitate for 2 minutes and drain.

    • Repeat the 10% DIEA in DCM wash for another 2 minutes to ensure complete neutralization of the resulting trifluoroacetate salt.[3][6]

    • Wash the resin thoroughly with DCM (3x) followed by N,N-Dimethylformamide (DMF) (3x) to prepare for coupling.

  • Amino Acid Activation (Prepare fresh):

    • In a separate vessel, dissolve the incoming Boc-amino acid (Boc-AA-OH, 3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex briefly. The solution may change color. Allow to pre-activate for no more than 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For the sterically hindered title compound, a longer coupling time or a "double coupling" (repeating steps 4 & 5) may be necessary.[8][9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Quality Control (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test.[12] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling and the need for troubleshooting (see Section 5).[8][13]

Protocol 4.2: Final Peptide Cleavage from PAM Resin

Safety Precaution: The following procedures use highly corrosive and toxic acids. They must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles). Anhydrous HF requires a specialized apparatus.

Option A: TFMSA Cleavage (Alternative to HF) [6][14]

This method avoids the need for a dedicated HF apparatus.

  • Preparation: Dry the final peptide-resin thoroughly in vacuo. Place the resin (0.1 mmol) in a round-bottom flask with a stir bar.

  • Scavenger Cocktail: Prepare the cleavage cocktail in a separate, chilled vessel. For a general-purpose cocktail, mix TFA (8 mL), thioanisole (1 mL), and ethanedithiol (EDT, 0.5 mL). Cool to 0°C.

  • Cleavage:

    • Add the chilled cocktail to the peptide-resin.

    • Slowly add TFMSA (1 mL) to the slurry at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.[15]

Option B: High HF Cleavage [6][16]

  • Preparation: Dry the final peptide-resin in vacuo. Place the resin (0.1 mmol) and a Teflon-coated stir bar into the reaction vessel of an HF apparatus. Add p-cresol (1 mL) as a scavenger.

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill anhydrous liquid HF (approx. 10 mL) into the vessel.

  • Cleavage: Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: After the reaction, remove the HF under a stream of nitrogen or by vacuum.

  • Peptide Precipitation & Isolation: Follow steps 4 and 5 from the TFMSA protocol.

Characterization and Troubleshooting

  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry (LC-MS or MALDI-TOF).

Troubleshooting Common Issues

Start Perform Kaiser Test After Coupling Step Result Beads Color? Start->Result Yellow Result: Yellow/Colorless (Negative) Result->Yellow Blue Result: Blue/Purple (Positive) Result->Blue Proceed Coupling Complete. Proceed to next cycle. Yellow->Proceed Incomplete Incomplete Coupling Detected. Free amines present. Blue->Incomplete Action1 Action 1: 'Double Couple' (Repeat coupling step with fresh activated amino acid) Incomplete->Action1 Action2 Action 2: 'Capping' (Acylate unreacted amines with acetic anhydride to prevent deletion sequences) Incomplete->Action2 If double coupling fails or as an alternative

Caption: Decision tree for troubleshooting incomplete coupling.

  • Incomplete Coupling (Positive Kaiser Test): This is the most likely issue when working with the title compound. As the troubleshooting diagram suggests, the primary solution is to perform a second coupling ("double couple") with fresh reagents.[8] If this fails, capping the unreacted amines with acetic anhydride is recommended to prevent the formation of deletion sequences, which are difficult to separate during purification.

  • Alkylation of Sensitive Residues: During TFA deprotection, the generated tert-butyl cation can alkylate nucleophilic side chains like Tryptophan or Methionine.[3][8] While not an issue with the THP ring itself, if your sequence contains these residues, the inclusion of scavengers like dithiothreitol (DTE) in the TFA deprotection solution is advised.[3]

Conclusion

This compound is a powerful tool for introducing conformational constraints into peptide structures. While its incorporation requires careful consideration of the robust Boc/Bzl SPPS strategy and the use of high-efficiency coupling reagents, the protocols outlined in this guide provide a reliable framework for its successful application. By leveraging this unique building block, researchers can explore novel chemical space and accelerate the development of next-generation peptide therapeutics.

References

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Vankayala, B., & Ramakrishna, S. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Google Patents. (2008). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • van der Donk, W. A., et al. (2007). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Journal of Organic Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Gutte, B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Retrieved from [Link]

  • MDPI. (2019). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Retrieved from [Link]

  • Slideshare. (n.d.). Merrifield Synthesis of Peptides. Retrieved from [Link]

Sources

Application Notes: Leveraging 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Scaffolding

In the landscape of contemporary drug discovery, the pursuit of molecules with high affinity, exquisite selectivity, and favorable pharmacokinetic profiles is paramount. Non-natural, conformationally constrained amino acids have emerged as powerful tools in achieving these goals. 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is an exemplar of such a building block, offering a unique combination of structural rigidity and synthetic versatility.

The tetrahydropyran (THP) ring serves as a bioisostere of a cyclohexane, but with key advantages. The ring oxygen can act as a hydrogen bond acceptor, potentially forming crucial interactions within a target's binding site.[1] Furthermore, the saturated heterocyclic scaffold reduces the molecule's lipophilicity compared to carbocyclic analogues, an attribute often correlated with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The inherent chair conformation of the THP ring pre-organizes the appended functional groups—the carboxylic acid and the protected amine—into well-defined spatial orientations. This conformational locking minimizes the entropic penalty upon binding to a biological target, a cornerstone principle in the design of potent inhibitors.[2]

This application note will explore the utility of this compound, with a particular focus on its application in the development of macrocyclic inhibitors targeting the coagulation enzyme, Factor XIa (FXIa).

Case Study: Design of Macrocyclic Factor XIa (FXIa) Inhibitors

Therapeutic Rationale: Factor XIa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade.[2] Its amplification of thrombin generation is crucial for the formation of pathological thrombi, while it appears to have a lesser role in initial hemostasis.[2][3] This profile makes FXIa an attractive target for developing novel anticoagulants that could prevent thrombosis with a potentially lower risk of bleeding complications compared to traditional therapies.[4]

The clinical candidate Milvexian (BMS-986177) , an orally bioavailable, macrocyclic FXIa inhibitor, exemplifies the successful application of constrained scaffolds in this area.[3][4][5] While the exact structure of Milvexian contains a related piperidine moiety, its discovery was rooted in the exploration of macrocycles built from constrained amino acid analogues, including those based on the tetrahydropyran scaffold, to achieve high affinity and selectivity.[3] The incorporation of a building block like this compound is a key strategy for forming the macrocyclic architecture necessary for potent inhibition.

Mechanism of Action: Inhibitors designed with this scaffold function by orienting key pharmacophoric elements to interact with specific pockets of the FXIa active site. The constrained THP-amino acid unit serves as a rigid linker within a macrocycle, positioning other parts of the molecule, such as a P1' moiety, for optimal engagement with the enzyme's S1' and S2' pockets. This structure-based design leads to potent and selective inhibition.

The Blood Coagulation Cascade and FXIa Inhibition

The following diagram illustrates the central role of Factor XIa in the coagulation cascade and the point of intervention for inhibitors like Milvexian.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XIIa->XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + FVIIIa Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + FVa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Milvexian (FXIa Inhibitor) Inhibitor->XIa Inhibition

Caption: Role of Factor XIa in the Intrinsic Coagulation Pathway.

Quantitative Data: Potency and Selectivity

The successful application of constrained macrocycles is demonstrated by the high potency and selectivity of compounds like Milvexian. The use of rigid building blocks is critical to achieving such profiles.

CompoundTargetKi (nM)Selectivity vs. ThrombinSelectivity vs. Factor XaReference
Milvexian Human FXIa 0.11 >10,000-fold>10,000-fold[4][6]
MilvexianRabbit FXIa0.38--[7]
MilvexianHuman Plasma Kallikrein44~2.5x-[4]
MilvexianHuman Chymotrypsin35~3x-[4]

This data underscores the ability to design highly potent inhibitors with excellent selectivity against other serine proteases in the coagulation cascade, thereby reducing the potential for off-target effects.

Experimental Protocols

The following section details a representative protocol for the incorporation of (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid into a macrocyclic scaffold, a key step in synthesizing FXIa inhibitors. This protocol is based on established macrolactamization procedures used in the synthesis of related compounds.[3]

General Workflow for Macrocycle Synthesis

workflow cluster_prep Fragment Preparation cluster_synthesis Synthesis & Cyclization cluster_purification Purification & Analysis A Linear Peptide Precursor (with terminal amine) C 1. Amide Coupling (e.g., HATU, DIPEA) A->C B (2S,5R)-5-(Boc-amino)- tetrahydropyran-2-carboxylic acid B->C D 2. Boc Deprotection (TFA/DCM) C->D Form Linear Intermediate E 3. Macrolactamization (High Dilution) D->E Form Amino-Acid F Preparative HPLC E->F Crude Macrocycle G LC-MS & NMR Analysis F->G Purified Macrocycle

Caption: Workflow for Macrocyclic Inhibitor Synthesis.

Protocol 1: Boc Deprotection of the Amino Acid

Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, ideal for peptide synthesis.[6] Its removal with trifluoroacetic acid (TFA) is clean and efficient, yielding the protonated amine salt, which can be neutralized in the subsequent coupling step.

Materials:

  • (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).[4]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amino acid is typically a viscous oil or solid and can be used in the next step without further purification.

Protocol 2: Amide Coupling and Macrolactamization

Rationale: This protocol describes the final steps to form the macrocycle. An initial standard amide coupling joins the THP-amino acid to a linear peptide fragment. Following deprotection of a terminal amine on that fragment, the crucial macrolactamization is performed under high-dilution conditions. High dilution is critical to favor the intramolecular cyclization reaction over intermolecular polymerization, which would otherwise lead to undesired linear oligomers. Peptide coupling reagents like HATU are used to activate the carboxylic acid for efficient amide bond formation.

Materials:

  • Deprotected THP-amino acid TFA salt (from Protocol 1)

  • Linear peptide precursor with a terminal amine and a terminal protected amine (e.g., Fmoc)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Piperidine (20% in DMF for Fmoc deprotection)

  • Preparative HPLC system

Procedure:

  • Amide Coupling:

    • Dissolve the linear peptide precursor (1.0 eq) in anhydrous DMF.

    • Add the THP-amino acid TFA salt (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the linear product by flash chromatography.

  • Terminal Amine Deprotection:

    • Dissolve the purified linear product in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes.

    • Concentrate the mixture in vacuo to remove piperidine and DMF. The resulting crude amine is used directly in the next step.

  • Macrolactamization:

    • Prepare a solution of the deprotected linear amino acid in anhydrous DMF (e.g., 0.1 M).

    • Prepare a larger flask containing anhydrous DMF and HATU (1.5 eq) and DIPEA (4.0 eq). This flask should contain enough solvent to achieve a final substrate concentration of ~0.001-0.005 M (high dilution).

    • Using a syringe pump, add the substrate solution to the cyclization reaction flask over a period of 4-8 hours at room temperature.

    • After the addition is complete, allow the reaction to stir for an additional 12-16 hours.

    • Monitor for the disappearance of the linear starting material and the appearance of the macrocyclic product by LC-MS.

  • Purification:

    • Concentrate the reaction mixture.

    • Purify the crude macrocycle using preparative reverse-phase HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA).

    • Lyophilize the pure fractions to obtain the final macrocyclic product as a TFA salt.

Conclusion

This compound is a highly valuable building block for modern medicinal chemistry. Its conformationally constrained nature makes it an ideal component for constructing complex molecular architectures like macrocycles, which are increasingly important for tackling challenging drug targets such as serine proteases. As demonstrated in the context of Factor XIa inhibitor design, the incorporation of this scaffold facilitates the creation of potent, selective, and orally bioavailable therapeutics. The protocols provided herein offer a robust framework for researchers to utilize this versatile building block in their own drug discovery programs.

References

  • PharmaBlock. Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. [URL: https://www.pharmablock.com/uploads/file/20210127/19-Tetrahydropyrans-in-Drug-Discovery.pdf]
  • BOC Sciences. BOC-amino acids. BOC Sciences Website. [URL: https://www.bocsci.
  • IUPHAR/BPS Guide to PHARMACOLOGY. milvexian. IUPHAR/BPS Website. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=11754]
  • Perzborn, E. et al. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. Clinical and Translational Science. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8463375/]
  • MedchemExpress. Milvexian (BMS-986177). MedchemExpress Website. [URL: https://www.medchemexpress.com/milvexian.html]
  • PubMed. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. PubMed. 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34558197/]
  • ResearchGate. Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. ResearchGate. 2022. [URL: https://www.researchgate.net/publication/362638891_Toward_the_Development_of_a_Manufacturing_Process_for_Milvexian_Scale-Up_Synthesis_of_the_Side_Chain]
  • Wong, P.C. et al. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. Research and Practice in Thrombosis and Haemostasis. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892019/]
  • ResearchGate. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. ResearchGate. 2021. [URL: https://www.researchgate.net/publication/354438318_Discovery_of_Milvexian_a_High-Affinity_Orally_Bioavailable_Inhibitor_of_Factor_XIa_in_Clinical_Studies_for_Antithrombotic_Therapy]
  • Quan, M.L. et al. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry. 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01210]
  • Probechem. Milvexian (BMS-986177, JNJ-70033093). Probechem Website. [URL: https://www.probechem.com/product/PC-73462/Milvexian-BMS-986177-JNJ-70033093]
  • Al-Horani, R.A. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8577717/]
  • BLDpharm. (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid. BLDpharm Website. [URL: https://www.bldpharm.com/products/603130-13-8.html]
  • Tucker, J.A. et al. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis. Toxins (Basel). 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7472252/]

Sources

Application Note: Strategic Incorporation of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Restraint in Peptidomimetics

Peptides are central to a vast array of biological processes, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements that mimic the essential pharmacophoric features of a native peptide's bioactive conformation.[1] Sugar amino acids (SAAs), which merge the structural rigidity of carbohydrate scaffolds with the functional handles of amino acids, are a powerful class of building blocks for this purpose.[2][3][4]

The 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (Boc-Thp-OH) moiety is a particularly valuable SAA. Its rigid tetrahydropyran (THP) ring acts as a conformational constraint, pre-organizing the peptide backbone into specific secondary structures, such as β-turns.[3][5] This can lead to enhanced binding to target proteins and increased resistance to proteolytic degradation.[4] The THP scaffold also modulates hydrophilicity, potentially improving the overall ADME (absorption, distribution, metabolism, and excretion) profile of the resulting molecule.[6] This application note provides a comprehensive guide to the properties, handling, and strategic incorporation of this building block into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Physicochemical Properties and Handling

Proper handling and storage of the Boc-Thp-OH building block are critical for successful incorporation. The data below is aggregated from typical commercial suppliers.

PropertyValue
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, NMP
Storage Store at 2-8°C. Keep dry.

The Orthogonal Protection Strategy: A Cornerstone of Synthesis

The successful incorporation of Boc-Thp-OH relies on an orthogonal protection strategy, which allows for the selective removal of one type of protecting group in the presence of another.[7][8][9] In this case, we utilize the widely adopted Fmoc/tBu strategy.[10]

  • Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group temporarily protects the α-amino group of the growing peptide chain on the solid support. It is labile to mild basic conditions (e.g., piperidine in DMF) and stable to acid.[10][11]

  • Side-Chain Boc Group: The tert-butyloxycarbonyl (Boc) group on the 5-amino position of the THP ring is a permanent protecting group during chain assembly. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids (e.g., Trifluoroacetic acid, TFA) during the final cleavage step.[7][]

This orthogonality ensures that the amine on the THP ring does not interfere with the peptide bond formation during chain elongation.

G cluster_0 SPPS Cycle cluster_1 Final Cleavage Fmoc_Peptide Fmoc-AA(n)-Peptide-Resin H2N_Peptide H2N-AA(n)-Peptide-Resin Fmoc_Peptide->H2N_Peptide 20% Piperidine/DMF Boc_Thp_Peptide Boc-Thp-AA(n)-Peptide-Resin H2N_Peptide->Boc_Thp_Peptide Activated Boc-Thp-OH Coupling Reagents Final_Product H2N-Thp-AA(n)-Peptide-OH/NH2 Boc_Thp_Peptide->Final_Product TFA Cocktail (Removes Boc & cleaves from resin) caption Fig 1. Orthogonal protection scheme in SPPS.

Fig 1. Orthogonal protection scheme in SPPS.

Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-Thp-OH into a peptide sequence using standard SPPS equipment and reagents. The process involves deprotection of the N-terminal Fmoc group, followed by the activation and coupling of the Boc-Thp-OH monomer.

Materials:

  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) - all peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acid: this compound (Boc-Thp-OH).

  • Activation/Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Monitoring: Kaiser test kit or equivalent ninhydrin-based test.

Workflow Diagram:

spss_workflow start Start: Fmoc-Peptide-Resin resin_swell 1. Resin Swelling (DCM, then DMF) start->resin_swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swell->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Coupling Reaction (Boc-Thp-OH, HATU, DIPEA in DMF/NMP) wash1->coupling wash2 5. DMF & DCM Wash coupling->wash2 kaiser_test 6. Kaiser Test (Check for completion) wash2->kaiser_test end End: Boc-Thp-Peptide-Resin kaiser_test->end Negative (Yellow) incomplete Incomplete Coupling kaiser_test->incomplete Positive (Blue) repeat Repeat Cycle for Next Amino Acid end->repeat incomplete->coupling Re-couple caption Fig 2. SPPS workflow for a single coupling cycle.

Fig 2. SPPS workflow for a single coupling cycle.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the peptide-resin from the previous cycle into a suitable reaction vessel.

    • Swell the resin in DCM for 20 minutes, then drain.

    • Wash the resin with DMF (3x) to prepare for deprotection.

  • Nα-Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Activation of Boc-Thp-OH:

    • Rationale: Boc-Thp-OH is a sterically hindered amino acid.[13] Standard carbodiimide coupling can be inefficient.[14] The use of a uronium-based coupling reagent like HATU is strongly recommended as it forms a highly reactive O-acylisourea intermediate, which rapidly acylates the free amine on the resin, minimizing side reactions like racemization.[15]

    • In a separate vial, dissolve Boc-Thp-OH (3-4 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or a 1:1 mixture of DMF:NMP.

    • Add DIPEA (6-8 equivalents) to the mixture. The solution should turn yellow.

    • Allow the activation to proceed for 1-2 minutes before adding to the resin.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C). Microwave-assisted synthesis can also significantly accelerate this step.[13]

  • Monitoring and Completion:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • A negative result (yellow/colorless beads) indicates successful and complete coupling. Proceed to wash the resin with DMF (3x) and DCM (3x) and continue to the next cycle.

    • A positive result (dark blue beads) indicates the presence of unreacted free amines. Drain the reaction vessel and perform a second coupling (re-coupling) with a freshly prepared activated Boc-Thp-OH solution for another 1-2 hours.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky THP ring can slow down the reaction kinetics.[13][14] Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminal amine.[16][17]Optimize Coupling: Increase coupling time to 4-6 hours or overnight. Use a stronger activating agent like HATU. Consider microwave-assisted coupling to overcome the activation energy barrier.[13][15] Disrupt Aggregation: Switch the solvent from pure DMF to a mixture of DMF/NMP (1:1) or use a "magic mixture" (DCM/DMF/NMP).[16]
Low Yield of Final Peptide Premature Chain Termination: Inefficient coupling of the bulky Boc-Thp-OH leads to deletion sequences. Incomplete Deprotection: The Fmoc group of the preceding residue was not fully removed, preventing coupling.Confirm Coupling: Always use the Kaiser test to confirm a negative result before proceeding. Implement a double-coupling strategy for Boc-Thp-OH as a standard procedure.[15] Extend Deprotection: Increase the second piperidine treatment to 20 minutes to ensure complete Fmoc removal.
Unexpected Mass in LC-MS Side Reactions: The activated carboxylic acid may react with hydroxyl groups on the THP ring if they are not protected (Note: The specified compound does not have free hydroxyls). DIPEA-Related Adducts: Formation of N-acylurea byproducts.Use High-Quality Reagents: Ensure anhydrous solvents and high-purity coupling reagents. Optimize Stoichiometry: Use the recommended equivalents of reagents. Avoid a large excess of DIPEA.

Conclusion

The incorporation of this compound is a powerful strategy for imparting conformational rigidity and favorable physicochemical properties to peptidomimetics. While its steric bulk presents a synthetic challenge, this can be reliably overcome through the use of potent uronium-based coupling reagents like HATU, optimized reaction conditions, and diligent monitoring with methods such as the Kaiser test. The robust Fmoc/Boc orthogonal protection scheme ensures that the synthesis proceeds cleanly, yielding well-defined, constrained peptides poised for applications in drug discovery and chemical biology.

References

  • Kulesza, A., Ebetino, F. H., Mishra, R. K., Cross-Doersen, D., & Mazur, A. W. (2007). Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands. Organic Letters, 9(6), 1061–1064. [Link]

  • Gervay-Hague, J., et al. (2001). Cyclic Homooligomers from Sugar Amino Acids: Synthesis, Conformational Analysis, and Significance. Journal of the American Chemical Society, 123(34), 8364–8375. [Link]

  • Kessler, H., et al. (1997). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 119(34), 7875–7889. [Link]

  • Gervay-Hague, J., et al. (2001). Cyclic homooligomers from sugar amino acids: synthesis, conformational analysis, and significance. PubMed. [Link]

  • Li, Y., & Li, X. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 28(15), 5729. [Link]

  • Jayaraman, N. (2004). Sugar amino acids and related molecules: Some recent developments. Journal of Chemical Sciences, 116(3), 125-136. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Chatterjee, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Arora, P. S., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5752–5755. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

  • Marsden, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. [Link]

  • Lee, J., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2730. [Link]

Sources

The Versatile Scaffold: 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid as a Gateway to Novel Heterocyclic Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into the molecular architecture of numerous clinically approved drugs and biologically active natural products.[1][2][3] Its prevalence stems from a combination of desirable physicochemical properties, including metabolic stability, favorable solubility profiles, and the ability to engage in crucial hydrogen bonding interactions through its ether oxygen.[1][4] This makes the THP core an attractive design element for modulating pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Notably, tetrahydropyran derivatives have demonstrated significant potential in the development of treatments for a range of diseases, including HIV and cancer.[1][5]

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid emerges as a particularly valuable and versatile building block for the synthesis of novel heterocyclic compounds. This bifunctional molecule offers two orthogonal handles for chemical modification: a Boc-protected amine and a carboxylic acid. This strategic arrangement allows for sequential and controlled elaboration, paving the way for the construction of a diverse array of complex heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this powerful building block, complete with detailed protocols and mechanistic insights.

Core Applications and Synthetic Strategies

The unique structure of this compound allows for its application in a multitude of synthetic transformations, leading to a variety of heterocyclic cores. Key applications include the synthesis of peptidomimetics, spirocyclic systems, and fused bicyclic heterocycles.

Data Presentation: Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, DMF, DMSO
Boc DeprotectionSusceptible to acidic conditions (e.g., TFA, HCl)

Experimental Protocols

Protocol 1: Amide Bond Formation – The Gateway to Peptidomimetics and Further Cyclization Precursors

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a fundamental step in the synthesis of peptidomimetics and precursors for subsequent intramolecular cyclizations.

Rationale: The choice of coupling reagent is critical for efficient amide bond formation, especially with potentially sterically hindered or electronically deficient amines. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a widely used and effective method that minimizes side reactions and racemization.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve this compound, amine, and HOBt in anhydrous DMF cool Cool to 0 °C start->cool add_edc Add EDC cool->add_edc add_dipea Add DIPEA add_edc->add_dipea warm Warm to room temperature add_dipea->warm stir Stir for 12-16 hours warm->stir quench Quench with water stir->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Synthesis of Tetrahydropyran-Fused Hydantoins

This protocol describes a pathway to novel hydantoin derivatives, which are a class of compounds with a broad range of biological activities, including anticonvulsant and anticancer properties.[6][7]

Rationale: The synthesis proceeds via a two-step, one-pot process. First, the Boc-protected amine is deprotected under acidic conditions. The resulting free amine then undergoes carbamoylation with an isocyanate, followed by an intramolecular cyclization to form the hydantoin ring.

Experimental Workflow:

G cluster_0 Boc Deprotection cluster_1 Hydantoin Formation cluster_2 Workup and Purification start Dissolve this compound derivative in a suitable solvent (e.g., Dioxane) add_acid Add strong acid (e.g., 4M HCl in Dioxane) start->add_acid stir_deprotection Stir at room temperature add_acid->stir_deprotection neutralize Neutralize with a base (e.g., DIPEA) stir_deprotection->neutralize add_isocyanate Add isocyanate neutralize->add_isocyanate heat Heat to induce cyclization add_isocyanate->heat concentrate Concentrate in vacuo heat->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: Workflow for the synthesis of tetrahydropyran-fused hydantoins.

Step-by-Step Methodology:

  • Dissolve the 5-(Boc-amino)-tetrahydro-pyran-2-carboxamide (from Protocol 1) (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (excess) and stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, neutralize the reaction mixture with a tertiary amine base such as DIPEA until the pH is approximately 8-9.

  • To the neutralized mixture, add the desired isocyanate (1.2 eq) and heat the reaction to 80-100 °C for 4-6 hours.

  • Monitor the formation of the hydantoin by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by either recrystallization or silica gel column chromatography to yield the target tetrahydropyran-fused hydantoin.

Protocol 3: Diastereoselective Synthesis of Tetrahydropyran-Substituted Oxazoles

Oxazole-containing compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[8] This protocol outlines a method to synthesize 4,5-disubstituted oxazoles directly from this compound.

Rationale: This transformation proceeds through the in-situ activation of the carboxylic acid, followed by a reaction with an isocyanoacetate derivative. The use of a suitable activating agent and base is crucial for the efficiency of the cyclization.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (1.5 eq) and cool the mixture to 0 °C.

  • Add a solution of a triflylpyridinium reagent (1.3 eq) in DCM dropwise.

  • After stirring for 15 minutes at 0 °C, add the isocyanoacetate (e.g., ethyl isocyanoacetate) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired tetrahydropyran-substituted oxazole.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization of intermediates and final products.

  • Chromatographic Monitoring: The progress of each reaction should be closely monitored by TLC and LC-MS to ensure complete conversion of starting materials and to identify the formation of any significant byproducts.

  • Spectroscopic Characterization: The identity and purity of all synthesized compounds must be confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Stereochemical Analysis: For reactions involving chiral centers, the diastereomeric ratio and enantiomeric excess should be determined using appropriate analytical techniques, such as chiral HPLC or NMR analysis with chiral shift reagents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its bifunctional nature allows for a modular and systematic approach to the construction of complex molecular architectures with potential applications in drug discovery and medicinal chemistry. The protocols and insights provided in this application note are intended to empower researchers to explore the full synthetic potential of this remarkable scaffold.

References

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran and tetrahydropyran-based heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(1), 79-96. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Wikipedia Contributors. (2023). Tetrahydropyran. In Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. [Link]

  • Vankatachalam, G. R., & Kumar, V. V. (2015). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrans. [Link]

  • Beilstein Journals. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. [Link]

  • S. L. You, X. L. Hou, L. X. Dai, and Y. G. Zhou, Org. Lett., 2001, 3, 149-151.
  • National Center for Biotechnology Information. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. PubMed Central. [Link]

  • MDPI. (2022). Heterocycles in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • Bentham Open. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • University of Toyama. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]

Sources

functionalization of the carboxylic acid group of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocols for the Functionalization of the Carboxylic Acid Group of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the chemical . This valuable building block is frequently incorporated into novel therapeutics, and the ability to efficiently modify its carboxylic acid moiety is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document outlines robust protocols for common transformations, including amide bond formation, esterification, and reduction, while also delving into the underlying chemical principles and providing practical, field-tested insights to ensure successful execution.

Introduction: The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties. Unlike its aromatic counterparts, the saturated THP ring offers a three-dimensional geometry that can enhance target binding and improve metabolic stability. The incorporation of an amino group, protected with the versatile tert-butyloxycarbonyl (Boc) group, and a carboxylic acid handle at strategic positions, as in this compound, creates a highly versatile building block for the synthesis of a diverse array of complex molecules. The ability to selectively and efficiently functionalize the carboxylic acid group is paramount for exploring chemical space and developing novel drug candidates.

Core Principles of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally inefficient. The carboxylate anion is a poor electrophile, and the acidic proton of the carboxylic acid can protonate the nucleophile, rendering it unreactive. Therefore, activation of the carboxylic acid is a prerequisite for successful functionalization. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.

Several classes of reagents are commonly employed for carboxylic acid activation, and the choice of activator depends on factors such as the nature of the nucleophile, the presence of other functional groups in the molecule, and the desired reaction conditions.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for the formation of amide and ester bonds. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile to form the desired product.

To suppress side reactions, such as the formation of N-acylurea byproducts and racemization of chiral centers, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.

Activated Ester Formation

Alternatively, the carboxylic acid can be converted into an activated ester, which can then be isolated and reacted with a nucleophile in a separate step. Common examples of activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. This two-step approach can be advantageous when dealing with sensitive substrates or when purification of the final product is challenging.

Acyl Halide Formation

Conversion of the carboxylic acid to an acyl chloride or acyl bromide is another effective activation strategy. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this purpose. Acyl halides are highly reactive and readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. However, their high reactivity also makes them sensitive to moisture and incompatible with certain functional groups.

Protocols for the Functionalization of this compound

The following protocols provide detailed, step-by-step procedures for the most common and useful transformations of the carboxylic acid group of this compound.

Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Diagram: Amide Bond Formation Workflow

Amide_Bond_Formation cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification reagents Dissolve Carboxylic Acid, Amine, and HOBt in DMF cool Cool to 0 °C reagents->cool add_EDC Add EDC solution cool->add_EDC warm Warm to Room Temperature add_EDC->warm stir Stir for 12-24 h warm->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve EDC (1.2 eq) in a small amount of anhydrous DMF.

  • Add the EDC solution dropwise to the reaction mixture over a period of 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Parameter Value/Condition Rationale
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction and minimize side reactions.
Stoichiometry Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq)A slight excess of the amine and coupling reagents ensures complete consumption of the carboxylic acid.
Workup Aqueous wash with NaHCO₃Removes unreacted HOBt and any acidic byproducts.
Esterification using DCC and DMAP

This protocol outlines the esterification of this compound with an alcohol using DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Diagram: Esterification Reaction Scheme

Esterification cluster_products Products Carboxylic_Acid 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid DCC_DMAP DCC, DMAP Ester Ester Product Carboxylic_Acid->Ester + Alcohol R-OH Alcohol->Ester + DCU Dicyclohexylurea (DCU) (precipitate)

Caption: General scheme for DCC/DMAP-catalyzed esterification.

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Standard laboratory glassware for filtration and purification

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approximately 0.1 M concentration with respect to the carboxylic acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Parameter Value/Condition Rationale
Catalyst DMAP (0.1 eq)A highly effective acylation catalyst that accelerates the reaction.
Byproduct Removal FiltrationThe insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.
Solvent Anhydrous DCMA non-polar aprotic solvent that is suitable for this reaction.
Reduction of the Carboxylic Acid to an Alcohol

This protocol describes the reduction of the carboxylic acid group to a primary alcohol using borane-tetrahydrofuran complex (BH₃·THF).

Diagram: Reduction Workflow

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification reagents Dissolve Carboxylic Acid in Anhydrous THF cool Cool to 0 °C reagents->cool add_borane Add BH₃·THF solution cool->add_borane warm Warm to Room Temperature add_borane->warm stir Stir for 2-4 h warm->stir quench Quench with Methanol stir->quench concentrate Concentrate quench->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for the reduction of a carboxylic acid using BH₃·THF.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the solid in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (2.0-3.0 eq) dropwise to the reaction mixture. Gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding primary alcohol.

Parameter Value/Condition Rationale
Reducing Agent BH₃·THFA selective reagent for the reduction of carboxylic acids in the presence of the Boc protecting group.
Atmosphere Inert (N₂ or Ar)Borane is sensitive to moisture and air.
Quenching MethanolReacts with and neutralizes the excess borane.

Troubleshooting and Key Considerations

  • Boc Group Stability: The Boc protecting group is generally stable to the conditions described in these protocols. However, it is sensitive to strong acids. Care should be taken to avoid acidic conditions during workup and purification.

  • Epimerization: For chiral carboxylic acids, there is a risk of epimerization at the α-carbon, particularly during activation. The use of additives like HOBt or HOAt can help to minimize this side reaction.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to over-reaction.

  • Purification: The choice of purification method will depend on the properties of the final product. Flash column chromatography is generally effective for the compounds described herein.

Conclusion

The is a critical step in the synthesis of many biologically active molecules. The protocols and insights provided in this application note offer a reliable foundation for researchers to successfully perform these transformations. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can efficiently generate a diverse range of analogs for drug discovery and development programs.

References

  • Amide Bond Formation: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Carbodiimide Chemistry: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Boc-Protection: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

  • Reduction of Carboxylic Acids: Lane, C. F. (1975). Reduction of organic compounds with borane-tetrahydrofuran. Chemical Reviews, 76(6), 773-799. [Link]

Application Notes and Protocols for the Quantification of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, a critical chiral building block in contemporary drug discovery and development. Recognizing the importance of precise analytical control, this document outlines protocols for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine purity assessment and content uniformity, orthogonal verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for primary standard characterization. Furthermore, a dedicated protocol for the chiral separation of its stereoisomers is presented, which is crucial for ensuring the stereochemical integrity of pharmaceutical intermediates. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals to adapt and troubleshoot these methods effectively.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, owing to its stability under various conditions and its facile, acid-labile removal.[1][2] The molecule this compound is an exemplar of a complex, non-proteinogenic amino acid analogue whose structural features are of significant interest in the design of novel therapeutics. The tetrahydropyran ring introduces conformational rigidity, while the Boc-protected amine and the carboxylic acid functionalities provide handles for further synthetic elaboration.

Accurate quantification of this molecule is paramount throughout the drug development lifecycle. In early-stage discovery, it ensures the reliability of structure-activity relationship (SAR) studies. During process development and manufacturing, it is essential for reaction monitoring, yield optimization, and quality control of the active pharmaceutical ingredient (API) or its precursors.[3] Given the chiral nature of the molecule, with stereocenters at the 2 and 5 positions of the tetrahydropyran ring, methods to ensure enantiomeric and diastereomeric purity are also critically important, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[4]

This application note details robust and validated analytical methods to address these quantitative and qualitative challenges, providing a framework for the comprehensive characterization of this compound and related structures.

Purity Determination and Quantification by Reversed-Phase HPLC-UV

RP-HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of resolution, speed, and cost-effectiveness for purity determination and assay.[5] The method described herein is designed to be stability-indicating, meaning it can separate the main analyte from its potential degradation products and process-related impurities.

Scientific Rationale

The choice of a C18 stationary phase is based on its broad applicability for retaining moderately non-polar compounds like the Boc-protected target analyte. The mobile phase, a gradient of acetonitrile in water with trifluoroacetic acid (TFA), serves multiple purposes. Acetonitrile, the organic modifier, elutes the analyte from the non-polar C18 column. The gradient elution is crucial for resolving compounds with a range of polarities and for ensuring that any late-eluting, non-polar impurities are cleared from the column. TFA acts as an ion-pairing agent, sharpening the peak shape of the carboxylic acid by suppressing the ionization of residual silanols on the silica-based stationary phase and ensuring consistent protonation of the analyte's carboxyl group.[6] UV detection at a low wavelength (210-220 nm) is selected because the Boc-carbamate and carboxylic acid moieties exhibit absorbance in this region, providing good sensitivity.

Experimental Protocol

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Analyte Accurately s2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Equilibrate C18 Column s3->h1 s4 Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) s5 Degas Mobile Phases s4->s5 h2 Inject Sample (10 µL) h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect at 220 nm h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Quantify using External Standard Calibration d1->d3

Caption: RP-HPLC-UV workflow for purity analysis.

Instrumentation and Conditions:

ParameterSetting
HPLC System Standard HPLC with quaternary pump, autosampler, and UV/Vis detector
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. Prepare a series of dilutions from this stock for the calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.5 mg/mL in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample by interpolation from this curve.

Method Validation and Forced Degradation

A stability-indicating method must be validated according to ICH guidelines.[1] Forced degradation studies are performed to demonstrate that the method can separate the analyte from its degradation products.[7][8]

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 24 hours. The Boc group is expected to be labile under these conditions.[6]

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH at room temperature for 24 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks.

High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS/MS is the method of choice.[9][10] A Multiple Reaction Monitoring (MRM) method provides excellent specificity by monitoring a specific precursor-to-product ion transition.

Scientific Rationale

Electrospray ionization (ESI) in positive mode is suitable for this analyte as the Boc-protected amine can be protonated. The molecular weight of this compound (C₁₁H₁₉NO₅) is 245.28 g/mol . Therefore, the protonated precursor ion [M+H]⁺ will have an m/z of 246.3.

The fragmentation of Boc-protected amino acids in the gas phase is well-characterized.[11][12] Common fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). These predictable losses allow for the selection of specific and sensitive MRM transitions.

  • [M+H]⁺ → [M+H - C₄H₈]⁺: 246.3 → 190.3 (Loss of isobutylene)

  • [M+H]⁺ → [M+H - C₅H₉O₂]⁺: 246.3 → 146.3 (Loss of the Boc group)

Monitoring these transitions provides a high degree of confidence in the identity and quantity of the analyte.

Experimental Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Calibration Standards (with Internal Standard) s3 Dilute Samples in Mobile Phase A s1->s3 s2 Prepare QC Samples s2->s3 lc1 Inject Sample s3->lc1 lc2 Chromatographic Separation (C18 Column) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MRM Detection ms1->ms2 d1 Integrate MRM Peaks ms2->d1 d2 Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3

Caption: LC-MS/MS workflow for sensitive quantification.

Instrumentation and Conditions:

ParameterSetting
LC System UPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Quantifier: 246.3 → 190.3; Qualifier: 246.3 → 146.3
Collision Energy Optimize for the specific instrument

Sample Preparation:

Prepare standards and samples at much lower concentrations (e.g., in the ng/mL range) than for HPLC-UV, using 0.1% formic acid in water as the diluent. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.

Chiral Purity Determination by Chiral HPLC

Ensuring the stereochemical purity of this compound is critical. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for separating enantiomers and diastereomers.[13][14]

Scientific Rationale

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for the separation of a wide range of chiral compounds, including Boc-protected amino acids.[13] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Normal-phase chromatography (e.g., using hexane and an alcohol modifier) often provides better selectivity for this class of compounds.

Experimental Protocol

Instrumentation and Conditions:

ParameterSetting
HPLC System Standard HPLC with UV/Vis detector
Column Chiralpak® IC-3 or similar cellulose tris(3,5-dichlorophenylcarbamate) CSP, 4.6 mm x 250 mm, 3 µm
Mobile Phase n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) - to be optimized
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter before injection.

Data Analysis:

Calculate the percentage of the desired stereoisomer by dividing its peak area by the total area of all stereoisomer peaks. The resolution (Rs) between the enantiomeric or diastereomeric peaks should be greater than 1.5 for baseline separation.

Absolute Quantification and Purity by qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[15] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Scientific Rationale

By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the purity of the analyte can be calculated. The internal standard must have at least one signal that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. The tert-butyl protons of the Boc group (a sharp singlet at ~1.4 ppm integrating to 9 protons) are an ideal signal for quantification due to their distinct chemical shift and lack of coupling.

Experimental Protocol

qNMR_Workflow s1 Accurately weigh Analyte and Internal Standard (IS) s2 Dissolve in Deuterated Solvent (e.g., DMSO-d₆) s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire ¹H NMR Spectrum (with appropriate relaxation delay, D1) s3->a1 a2 Process Spectrum (Phasing, Baseline Correction) a1->a2 a3 Integrate Analyte and IS Signals a2->a3 d1 Calculate Purity using the qNMR Equation a3->d1

Caption: qNMR workflow for absolute purity determination.

Instrumentation and Conditions:

ParameterSetting
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Acid (certified purity)
Pulse Program Standard 1D proton
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing proton (typically >30s for accurate quantification)
Number of Scans 16 or higher for good signal-to-noise

Procedure:

  • Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquire the ¹H NMR spectrum with a long relaxation delay to ensure full magnetization recovery.

  • Carefully integrate the signal for the Boc protons of the analyte (I_analyte) and a well-resolved signal from the internal standard (I_std).

Calculation:

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive quality control of this compound. The combination of RP-HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity applications, chiral HPLC for stereochemical purity, and qNMR for primary standard characterization ensures that researchers, scientists, and drug development professionals can have high confidence in the quality and integrity of this important synthetic building block. The provided protocols are based on established scientific principles and can be adapted and validated for specific applications within the pharmaceutical industry.

References

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]

  • Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 919-929. [Link]

  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Fletcher, S. (2012). Response to "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?". ResearchGate. [Link]

  • Piraud, M., et al. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in Molecular Biology, 828, 1-11. [Link]

  • Bugatti, K. (2021). Discussion on "How can I avoid the Boc-cleavage during Mass Analysis?". ResearchGate. [Link]

  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters Application Note. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • de la Salud, B. M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1, 4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • WO2021188948A1 - Mdm2 degraders and uses thereof.
  • Nimmanwudipong, T., et al. (2015). Analytical method for simultaneous determination of bulk and intramolecular (13) C-isotope compositions of acetic acid. Rapid Communications in Mass Spectrometry, 29(24), 2337-2340. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). International Journal of Pharmaceutical Sciences and Research, 3(9), 3369.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(tert-butoxycarbonyl-amino)-tetrahydro-pyran-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this chiral, polar molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Introduction to Purification Challenges

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules.[1] Its structure, featuring a polar carboxylic acid, a bulky, lipophilic Boc protecting group, and two stereocenters, presents a unique set of purification challenges.[2] Researchers often grapple with issues such as diastereomeric separation, low yields, and the removal of synthesis-related impurities. This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Oily or Gummy Product Instead of a Crystalline Solid

Probable Cause: The presence of residual solvents, co-eluting impurities, or the inherent difficulty in crystallizing some Boc-protected amino acids can lead to an oily product.[3][4][5] The hygroscopic nature of the compound can also contribute to this issue by absorbing atmospheric moisture.[5]

Solution Pathway:

  • Thorough Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[4]

  • Solvent Precipitation/Trituration:

    • Dissolve the oily product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or ethyl acetate).

    • Slowly add a non-polar solvent in which the product is insoluble (an anti-solvent), such as diethyl ether or n-pentane, until precipitation occurs.[4]

    • Alternatively, stir the oily product vigorously with a non-polar solvent like diethyl ether or hexanes to induce solidification (trituration).[5]

  • Seed Crystal Introduction: If a small amount of crystalline material is available, adding a seed crystal to the concentrated, oily product can initiate crystallization.[3][6]

  • pH Adjustment: Since the molecule contains both an acidic (carboxylic acid) and a protected amino group, ensuring the correct pH during workup is crucial for obtaining a solid.[4][5] Acidification of the aqueous layer to a pH of 2-3 with a mild acid like citric acid is a common step before extraction.[7]

Problem 2: Difficulty in Separating Diastereomers

Probable Cause: The target compound, (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, has a diastereomer, (2R,5R) or (2S,5S), depending on the synthetic route. These diastereomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.

Solution Pathway:

  • Chiral Chromatography: The most effective method for separating diastereomers is often chiral chromatography.[8][9]

    • Chiral Stationary Phases (CSPs): Utilize columns with chiral stationary phases such as those based on cyclodextrins or macrocyclic antibiotics like vancomycin and teicoplanin.[8][10]

    • Method Development: A systematic approach to developing the HPLC method is necessary, involving screening of different chiral columns and mobile phases.

  • Derivatization to Diastereomers:

    • React the mixture of diastereomeric carboxylic acids with a chiral amine or alcohol to form diastereomeric amides or esters.

    • These new diastereomers will have different physical properties and can often be separated on standard achiral silica gel.

    • Subsequent hydrolysis of the separated diastereomers will yield the pure enantiomers of the target compound.[9][11]

  • Fractional Crystallization: In some cases, fractional crystallization can be employed. This involves carefully selecting a solvent system where one diastereomer is less soluble than the other, allowing for its selective crystallization.

Problem 3: Low Yield After Column Chromatography

Probable Cause: The high polarity of the carboxylic acid group can lead to strong adsorption on the silica gel stationary phase, resulting in poor recovery.[12] The compound might also be partially soluble in less polar solvents used for elution, leading to product loss.

Solution Pathway:

  • Mobile Phase Modification:

    • Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase (e.g., ethyl acetate/hexanes with 1% acetic acid) to reduce tailing and improve elution from the silica gel. The acid helps to protonate the carboxylic acid, reducing its interaction with the acidic silica.

  • Reverse-Phase Chromatography:

    • For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be a better alternative. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Alternative Purification Techniques:

    • Consider purification via recrystallization if a suitable solvent system can be identified.

    • Formation of a salt, for instance, with dicyclohexylamine (DCHA), can facilitate crystallization and purification. The pure salt can then be treated with acid to regenerate the carboxylic acid.[7]

Problem 4: Presence of Boc-Related Impurities

Probable Cause: The synthesis of Boc-protected amino acids can sometimes lead to impurities such as the corresponding tert-butyl ester or di-Boc protected species.[13] Excess Boc anhydride from the reaction is another common impurity.[13]

Solution Pathway:

  • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove unreacted starting materials and acidic byproducts.

  • Column Chromatography Optimization:

    • Careful selection of the mobile phase polarity is key to separating the target compound from less polar impurities like the tert-butyl ester and more lipophilic di-Boc species.

    • Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[14][15]

  • Recrystallization: If the impurities have significantly different solubilities from the desired product, recrystallization can be an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: In its pure form, it is typically a white to off-white solid.[2] Like many Boc-protected amino acids, it can sometimes be isolated as an oil or a gummy solid, especially if impurities or residual solvents are present.[4][5] It is generally stable under neutral or basic conditions but is sensitive to acid, which will cleave the Boc protecting group.[]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and, with a chiral column, the diastereomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification.[14]

Q3: Can I use recrystallization as the primary method of purification?

A3: Recrystallization can be a very effective purification method for this compound, provided a suitable solvent or solvent system can be found.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems for Boc-amino acids include ethyl acetate/hexanes and diethyl ether/pentane.[4][7]

Q4: How can I avoid the formation of byproducts during the Boc-protection step?

A4: To minimize byproduct formation:

  • Carefully control the stoichiometry of the reagents. Using a slight excess of Boc-anhydride is common, but a large excess should be avoided.

  • Maintain the reaction at the recommended temperature (often room temperature).

  • Ensure efficient stirring to maintain a homogeneous reaction mixture.[7]

  • The choice of base (e.g., triethylamine, sodium bicarbonate) and solvent system (e.g., dioxane/water, acetone/water) can also influence the outcome.[7][17]

Experimental Protocols

Protocol 1: General Column Chromatography for Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 50% ethyl acetate in hexanes is a common starting point.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from an Oily Product
  • Dissolution: Dissolve the oily product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or freezer.

  • Inducing Crystallization: If crystallization does not occur spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3][6]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification Method Typical Mobile Phase / Solvent Common Impurities Removed Expected Purity
Silica Gel Chromatography Hexanes/Ethyl Acetate gradientLess polar byproducts, excess Boc-anhydride>95%
Reverse-Phase HPLC Water/Acetonitrile gradientPolar impurities, starting materials>98%
Recrystallization Ethyl Acetate/HexanesSoluble impurities>97%
Chiral HPLC Varies (e.g., Isopropanol/Hexanes)Diastereomers>99% de

Visualization

Purification_Workflow cluster_synthesis Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid Analysis TLC / HPLC Analysis Crude->Analysis Decision Diastereomers Present? Analysis->Decision Chiral Chiral HPLC / Derivatization Decision->Chiral Yes Column Silica Gel Chromatography Decision->Column No Recrystallization Recrystallization / Precipitation Chiral->Recrystallization Column->Recrystallization FinalProduct Pure Product (>97%) Recrystallization->FinalProduct

Caption: Decision workflow for purification of this compound.

References

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]

  • Column chromatography. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • Column chromatography - Columbia University. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)
  • Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis. [Link]

  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF - ResearchGate. [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed. [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. [Link]

Sources

Technical Support Center: Coupling of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the coupling of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. As a non-standard, cyclic amino acid, this building block presents unique challenges. This document is designed to help you navigate potential side reactions and optimize your synthetic outcomes.

Introduction: Structural Considerations

This compound is a conformationally constrained, non-proteinogenic amino acid. Its structure presents several considerations for peptide coupling reactions:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic tetrahydropyran backbone, can impede the approach of the coupling reagents and the amine nucleophile.[1]

  • Stereochemical Integrity: The molecule possesses chiral centers, making it susceptible to epimerization at the α-carbon (C-2) to the carboxyl group during the activation and coupling steps.[2]

  • Reactivity: As a secondary aliphatic carboxylic acid, its reactivity is standard, but the adjacent ring oxygen may have electronic effects on the reaction.

This guide will address the most common issues encountered during the coupling of this and structurally similar amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling Reaction

Q1: My coupling reaction with this compound is showing low yield or is very slow, as indicated by a positive ninhydrin test on my solid-phase synthesis resin. What are the likely causes and how can I resolve this?

A1: Incomplete coupling is a frequent challenge, often stemming from steric hindrance.[1] The bulky nature of the tetrahydropyran ring system in conjunction with the Boc-protecting group can make it difficult for the amine component to attack the activated carboxylic acid.

Troubleshooting Steps & Solutions:

  • Choice of Coupling Reagent: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC alone may be insufficient.[3] More potent activating agents are recommended.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high reactivity and are often the first choice for difficult couplings.[4] HATU is particularly effective due to the formation of a highly reactive OAt ester.

    • Phosphonium Salts: PyBOP and PyAOP are also excellent for hindered couplings and can be used to drive slow reactions to completion.

    • COMU: This is a newer, Oxyma-based uronium reagent that offers reactivity comparable to HATU but with a better safety profile, as it does not contain potentially explosive benzotriazole derivatives.[4]

  • Double Coupling: If a single coupling step results in a positive ninhydrin test, a second coupling with fresh reagents should be performed before proceeding to the deprotection step.[1]

  • Extended Reaction Time & Increased Temperature: For particularly challenging couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.[3] If using solution-phase synthesis, a moderate increase in temperature (e.g., to 40-50 °C) can also be beneficial, but must be balanced against the risk of increased epimerization.[3]

Experimental Protocol: High-Efficiency Coupling with HATU

  • In a suitable reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.4 equivalents).

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Add the pre-activated solution to your amine component (e.g., the resin with a free N-terminus).

  • Allow the reaction to proceed for 2 hours.

  • Perform a ninhydrin test to check for completion. If positive, repeat the coupling step.

Issue 2: Epimerization of the Chiral Center at C-2

Q2: My final peptide product shows a diastereomeric impurity. How can I minimize epimerization during the coupling of this compound?

A2: Epimerization is a significant risk during the activation of N-protected amino acids.[2] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[2] While this mechanism is most common for α-amino acids, the α-proton to the carboxyl group in your molecule is still susceptible to abstraction, especially when activated.

Troubleshooting Steps & Solutions:

  • Use of Additives: Coupling additives are crucial for suppressing epimerization. These additives react with the activated intermediate to form an active ester that is less prone to racemization.

    • HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides to reduce epimerization.[5]

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate): A highly effective and non-explosive alternative to HOBt and HOAt. It has been shown to provide high coupling rates with low epimerization.[4]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization, particularly in difficult couplings.[4]

  • Choice of Base: The type and amount of base used can significantly influence the rate of epimerization.

    • Avoid using an excess of strong, sterically unhindered bases.

    • For sensitive couplings, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[6]

  • Minimize Pre-activation Time: The longer the activated amino acid exists in solution before reacting with the amine, the greater the opportunity for epimerization.[1] Therefore, it is best to add the coupling reagent to the carboxylic acid and then, after a minimal pre-activation time (or none at all for in-situ activation protocols), add this mixture to the amine component.

Experimental Protocol: Low-Epimerization Coupling with DIC/Oxyma

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and OxymaPure® (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the amine component (1.0 equivalent) to the solution.

  • Cool the mixture to 0 °C.

  • Add DIC (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring for completion.

Data & Diagrams

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentCategoryRelative ReactivityEpimerization RiskNotes
DCC/DIC CarbodiimideModerateHigh (without additives)Byproduct of DCC (DCU) is insoluble.[5]
DIC + HOBt/Oxyma Carbodiimide + AdditiveHighLowStandard for reducing epimerization.[5]
HBTU/TBTU Uronium/Aminium SaltVery HighLowByproducts are water-soluble.[4]
HATU Uronium/Aminium SaltVery HighVery LowHighly effective for hindered systems.[4]
PyBOP Phosphonium SaltVery HighLowGood for hindered couplings.
COMU Uronium Salt (Oxyma-based)Very HighVery LowSafer, non-explosive alternative to HATU.[4]
Diagrams

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_side_reaction Side Reaction: Epimerization CarboxylicAcid R-COOH (5-(Boc-amino)-THP-2-COOH) CouplingReagent Coupling Reagent (e.g., HATU, DIC) ActivatedIntermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent PeptideBond Peptide Bond (R-CO-NH-R') ActivatedIntermediate->PeptideBond + Amine Amine R'-NH2 (Amine Component) ActivatedIntermediate_epimer Activated Intermediate Oxazolone Oxazolone/ Enolate Intermediate ActivatedIntermediate_epimer->Oxazolone Base-catalyzed proton abstraction EpimerizedProduct Epimerized Product Oxazolone->EpimerizedProduct Reprotonation

Caption: General workflow for peptide coupling and the epimerization side reaction.

G cluster_troubleshooting Troubleshooting Workflow for Incomplete Coupling Start Incomplete Coupling (Positive Ninhydrin Test) CheckReagent Is the coupling reagent potent enough for a hindered amino acid? Start->CheckReagent UpgradeReagent Switch to a more potent reagent (e.g., HATU, COMU) CheckReagent->UpgradeReagent No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes DoubleCouple Perform a double coupling with fresh reagents UpgradeReagent->DoubleCouple CheckConditions->DoubleCouple Yes ExtendRxn Extend reaction time (e.g., to 4 hours or overnight) CheckConditions->ExtendRxn No Success Coupling Complete (Negative Ninhydrin Test) DoubleCouple->Success ExtendRxn->DoubleCouple

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Request PDF. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

  • Jadidi, K., et al. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • MDPI. (2022, March 29). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Request PDF. (2007, July 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). An electronic effect on protein structure. Retrieved from [Link]

  • PMC. (n.d.). Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection Conditions to Avoid Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to provide you with in-depth, field-proven insights to help you minimize side product formation and maximize the yield and purity of your target molecule.

The acid-labile nature of the Boc group makes it a cornerstone of modern organic synthesis, particularly in peptide chemistry. However, the very mechanism that allows for its facile removal—the formation of a reactive tert-butyl cation—is also the primary source of unwanted side reactions.[1][2] This guide offers a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by validated protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during Boc deprotection, offering explanations of the underlying causes and actionable solutions.

Issue 1: Appearance of Unexpected Peaks in Crude Product Analysis (LC-MS/HPLC)

Symptom: Your analytical data shows new peaks, often with a mass increase of +56 Da, indicating modification of your desired product.

Primary Cause: Alkylation by the tert-Butyl Cation

The acid-catalyzed cleavage of the Boc group generates a highly reactive electrophile, the tert-butyl cation (t-Bu⁺).[1][2][3] This carbocation can attack any nucleophilic site on your molecule, leading to a variety of side products.

Boc_Deprotection_Mechanism

Solution: Employ Scavengers to Trap the tert-Butyl Cation

Scavengers are nucleophilic compounds added to the deprotection reaction (often called a "cleavage cocktail" in solid-phase peptide synthesis) to intercept reactive electrophiles like the tert-butyl cation before they can modify your product.[1][4] The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule.[5]

Amino Acid-Specific Scavenger Selection:

Susceptible Residue Side Reaction Recommended Scavengers Mechanism of Action
Tryptophan (Trp) tert-butylation of the indole ring.[1][6]Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT).[5]TIS/TES act as hydride donors to reduce the carbocation. Anisole and EDT are sufficiently nucleophilic to trap the cation.
Methionine (Met) S-alkylation to form a sulfonium salt (+56 Da).[1][7][8] Also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][6]Thioanisole, Dimethyl sulfide (DMS).[5][6]Thioanisole scavenges cations. DMS helps prevent oxidation.[5][6]
Cysteine (Cys) S-alkylation of the free thiol group.[1]1,2-Ethanedithiol (EDT), Dithiothreitol (DTT).[5][9]These thiols act as potent scavengers and also help to maintain a reducing environment, preventing disulfide bond formation.[9][10]
Tyrosine (Tyr) tert-butylation of the activated phenolic ring.[1]Phenol, Thioanisole, Anisole.[9][11]These scavengers compete with the tyrosine ring for the electrophilic tert-butyl cation.

General-Purpose Scavenger Cocktails:

For molecules with multiple sensitive residues, a cocktail of scavengers is often most effective.

Cocktail Name Composition (v/v/v) Primary Application
TFA/TIS/H₂O 95 : 2.5 : 2.5General purpose, particularly for peptides containing Trp.[5][12]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Peptides with a combination of sensitive residues (Cys, Met, Trp, Tyr).[5][11][12]
Reagent B TFA/phenol/water/TIS (88:5:5:2)An "odorless" alternative to cocktails containing thiols, useful for Trp-containing peptides.[11]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH₄ISpecifically designed to minimize methionine oxidation.[11][13]
Issue 2: Incomplete Boc Deprotection

Symptom: Significant amount of starting material remains in the crude product after the reaction.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is stable, and its removal requires a strong acid. For many substrates, 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sufficient.[14][15] However, for more resistant substrates, using neat TFA may be necessary.[5][14]

  • Insufficient Reaction Time: Most Boc deprotections are complete within 1-2 hours at room temperature.[2][15] If you observe incomplete reaction, extend the reaction time and monitor progress by TLC or LC-MS.

  • Steric Hindrance: A sterically hindered Boc group may require more forcing conditions, such as longer reaction times or slightly elevated temperatures. However, increasing temperature also increases the risk of side reactions, so this should be done cautiously and always with an effective scavenger cocktail.

Issue 3: Side-Chain Protecting Group Modification (Peptide Synthesis)

Symptom: During final cleavage in Solid-Phase Peptide Synthesis (SPPS), you observe side products related to the modification of other protecting groups, such as those on Arginine.

Cause: Reactive species generated from side-chain protecting groups (e.g., Pbf, Pmc from Arginine) can be released during acidolysis and subsequently modify sensitive residues like Tryptophan.[6][16]

Solution:

  • Use Optimized Protecting Groups: For Arginine, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is generally less prone to this side reaction than the Pmc group.[6]

  • Employ Specific Scavengers: Thioanisole is effective at scavenging the free sulfonyl groups released from Arginine protecting groups.[6]

  • Protect Tryptophan: Using Boc-Trp(Boc)-OH during synthesis protects the indole nitrogen, which significantly reduces sulfonyl modification. The indole-Boc group is cleaved by TFA, but it forms an intermediate that protects the ring from alkylation before decarboxylating.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection?

A1: The Boc group is removed under acidic conditions. The acid (e.g., TFA) protonates the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This bond cleaves to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[1][3][17][18]

Q2: Are there milder, non-TFA alternatives for Boc deprotection?

A2: Yes, several alternatives exist for substrates that are sensitive to strong acids like TFA. These include:

  • 4M HCl in 1,4-Dioxane: A very common and effective alternative.[2][19][20]

  • Aqueous Phosphoric Acid: An environmentally benign and mild reagent.[19][21]

  • Lewis Acids: Reagents like TMSI, TMSOTf, AlCl₃, and ZnBr₂ can effect deprotection, sometimes with different selectivity.[4][22]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound (e.g., refluxing in a suitable solvent) can induce thermal cleavage, though this is not suitable for thermally sensitive molecules.[22][23]

Q3: My peptide contains Methionine, and I see a +16 Da peak. What is it and how can I prevent it?

A3: A +16 Da mass increase on a Methionine-containing peptide is indicative of oxidation of the thioether side chain to methionine sulfoxide.[1][6] This can occur during the final acid cleavage step.

  • Prevention: Include reducing agents in your cleavage cocktail. Dimethyl sulfide (DMS) is commonly used for this purpose.[5][6] Reagent H was specifically developed to prevent methionine oxidation.[11][13]

  • Reversal: If oxidation has already occurred, the sulfoxide can sometimes be reduced back to the thioether post-cleavage.[6]

Q4: Why is it important to avoid running Boc deprotection reactions in a closed system?

A4: The deprotection reaction generates two gaseous byproducts: carbon dioxide (from the decomposition of the carbamic acid) and often isobutylene (from the deprotonation of the tert-butyl cation).[3][24] Running the reaction in a sealed vessel can lead to a dangerous buildup of pressure. Always ensure the reaction vessel is appropriately vented.

Q5: How do I choose between a single scavenger and a cocktail?

A5: The choice depends on the complexity of your molecule.

Scavenger_Decision_Tree

  • Single Sensitive Residue: If your molecule contains only one type of sensitive residue (e.g., only Tryptophan), a single, targeted scavenger (like TIS) is often sufficient.

  • Multiple Sensitive Residues: If your molecule contains a combination of Trp, Met, Cys, and/or Tyr, a multi-component cocktail like Reagent K is the safest choice to address the different potential side reactions simultaneously.[5][11][12]

Experimental Protocols

Protocol 1: General Boc Deprotection with TFA/DCM

This protocol is a standard starting point for the solution-phase deprotection of a simple Boc-protected amine.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) to the desired final concentration (a 1:1 v/v ratio of TFA:DCM is a robust starting point).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-2 hours).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt.

Protocol 2: Cleavage from Resin with Scavenger Cocktail (SPPS)

This protocol describes a general method for cleaving a peptide from the resin while simultaneously removing side-chain protecting groups, using Reagent K.

  • Resin Preparation: Wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cocktail Preparation: In a fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v). Prepare this solution fresh.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol of peptide). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

References
  • Huang, H., & Rabenstein, D. L. (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed.
  • BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Oxford Global.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.
  • George, N., Ofori, S., Parkin, S., & G., S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • BenchChem. (2025). Technical Support Center: Arginine Side-Chain Protection in Boc Synthesis. BenchChem.
  • AAPPTec. (n.d.).
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • El-Faham, A., et al. (2012).
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection with TFA. BenchChem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?
  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. r/chemistry.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/OrganicChemistry.
  • Futaki, S., et al. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • ResearchGate. (2018, August 21). How do I protect all the side chain amine groups of lysine and arginine?
  • Gal, E., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ResearchGate. (2025, August 6).
  • The Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Enhancing the Solution Stability of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the stability of this compound in solution. We will delve into the root causes of its degradation and offer validated strategies to ensure the integrity of your experiments.

Section 1: Understanding the Core Instability

The stability of this compound in solution is predominantly governed by the chemical nature of its tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis for its reliable masking of amine functionality.[] However, its key feature is also its primary liability: it is designed to be removed under acidic conditions.[]

The principal degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond.[3] This reaction proceeds readily in the presence of protic acids (Brønsted) or Lewis acids, leading to the cleavage of the Boc group and the formation of the free amine, carbon dioxide, and a stable tert-butyl cation, which typically deprotonates to isobutylene.[4][5] This process is often irreversible and results in a loss of the starting material, compromising experimental outcomes. The tetrahydropyran (THP) ring itself is generally a stable scaffold under many conditions, making the Boc group the critical point of failure.[6]

Primary Degradation Pathway

Below is a diagram illustrating the acid-catalyzed cleavage of the Boc protecting group, the primary route of degradation for this compound in solution.

G start 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid conditions Aqueous Acid (H+) or Lewis Acid edge_label Acid-Catalyzed Hydrolysis amine 5-amino-tetrahydro- pyran-2-carboxylic acid (Free Amine) conditions->amine co2 CO₂ conditions->co2 isobutylene Isobutylene conditions->isobutylene

Caption: Acid-catalyzed degradation of the Boc-protected compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I prepared a solution of the compound in my standard aqueous buffer (pH 5.5), and my analysis shows it's almost completely gone after a few hours. What happened?

A1: The primary cause of this rapid degradation is the acidic pH of your buffer. The Boc protecting group is highly sensitive to acid and will undergo rapid cleavage at a pH of 5.5.[7][8] To maintain the compound's integrity, it is crucial to control the pH of the aqueous environment.

  • Immediate Action: Discard the degraded solution. Prepare a fresh solution only when needed and use a buffer system with a pH in the neutral to slightly basic range (pH 7.0 - 8.5).

  • Causality: The rate of Boc-group hydrolysis has been shown to have a second-order dependence on acid concentration, meaning even mildly acidic conditions can lead to significant degradation over a typical experimental timeframe.[4]

Q2: My HPLC analysis shows a new, more polar peak growing over time. Is this the degraded product? How can I confirm?

A2: Yes, it is highly probable that the new, more polar peak corresponds to the deprotected free amine, 5-amino-tetrahydro-pyran-2-carboxylic acid. The loss of the bulky, nonpolar Boc group results in a significantly earlier elution time on a standard reversed-phase HPLC column. You can confirm the identity of this peak using the following workflow.

G start New Peak Observed in HPLC action1 Calculate Mass of Deprotected Amine start->action1 Step 1 check1 Analyze by LC-MS action2 Compare Calculated Mass to Observed Mass check1->action2 Step 3 confirm Identity Confirmed unconfirmed Identity Not Confirmed action3 Investigate Other Degradation Pathways unconfirmed->action3 action1->check1 Step 2 action2->confirm Masses Match? action2->unconfirmed Masses Do Not Match

Caption: Workflow for identifying suspected degradation products.

  • Confirmation via LC-MS: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Analyze your degraded sample and check for an ion corresponding to the exact mass of the deprotected product.

  • Forced Degradation: You can intentionally degrade a small sample of the parent compound with a dilute acid (e.g., 0.1% TFA in water) for a short period.[10] The major peak that forms should match the retention time of the unknown peak in your stability samples.

Q3: My stock solution, prepared in methanol, is showing signs of degradation even when stored in the freezer. Why?

A3: While many organic solvents are better than aqueous solutions, protic solvents like methanol can still facilitate slow degradation, especially if they contain trace acidic impurities. Furthermore, repeated freeze-thaw cycles can introduce moisture, which may contribute to hydrolysis over time.

  • Recommended Action: For long-term storage, prepare high-concentration stock solutions in anhydrous, aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in or catalyze the hydrolysis of the Boc group.

  • Best Practice: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize contamination.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for the solid compound? The solid form of this compound is significantly more stable than its solutions. For maximum shelf-life, store the solid compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.

FAQ 2: What is the best way to prepare a stable stock solution? The recommended procedure is to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This minimizes the presence of water and acidic catalysts. See Protocol 4.1 for a detailed methodology.

FAQ 3: Which buffer systems are recommended for preparing working solutions? The choice of buffer is critical. Always use buffers with a pH in the neutral to slightly alkaline range. Avoid acidic buffers entirely.

Buffer SystemRecommended pH RangeTypical ConcentrationNotes & Compatibility
Phosphate-Buffered Saline (PBS) 7.2 - 7.61X (10 mM phosphate)Widely compatible for biological assays. Ensure final pH is verified.
HEPES 7.0 - 8.010 - 50 mMGood buffering capacity in the physiological range.
Tris-HCl 7.5 - 8.520 - 100 mMCommon biological buffer; be aware of potential temperature-dependent pH shifts.
Sodium Bicarbonate 7.5 - 8.525 - 50 mMUseful for cell culture applications; requires a controlled CO₂ environment to maintain pH.

FAQ 4: How can I perform a simple stability study for this compound in my experimental buffer? A straightforward isothermal stability study can provide valuable data. This involves incubating the compound in your buffer at a set temperature and monitoring its concentration over time using a validated analytical method like HPLC. Refer to Protocol 4.2 for a step-by-step guide.

FAQ 5: Are there any common excipients or reagents I should avoid? Yes. Avoid any acidic components. This includes acidic buffers (citrate, acetate), acidic catalysts, and some preservatives that can lower the pH of the formulation. Additionally, be cautious of reagents that may contain Lewis acids (e.g., certain metal salts) which can also promote Boc deprotection.[7][11]

Section 4: Protocols & Methodologies

Protocol 4.1: Preparation of a High-Concentration Stock Solution

  • Preparation: Allow the solid this compound and a vial of anhydrous DMSO to equilibrate to room temperature in a desiccator.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of a 250 g/mol compound to make a 20 mM solution, add 2 mL of DMSO).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be applied if necessary.

  • Storage: Aliquot the stock solution into single-use, low-retention tubes. Store immediately at -20°C or -80°C for long-term stability.

Protocol 4.2: Conducting a Time-Course Stability Study using RP-HPLC

  • System Preparation: Equilibrate a C18 reversed-phase HPLC column with your mobile phase. A typical starting gradient could be Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The acidic mobile phase is for analytical separation only and will stop any further degradation upon injection.

  • Sample Preparation: Prepare a solution of the compound in your target experimental buffer at the desired concentration (e.g., 100 µM).

  • Incubation: Place the solution in a temperature-controlled environment (e.g., a 25°C or 37°C incubator).

  • Time Points: At designated time points (e.g., T=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (Optional but Recommended): Immediately dilute the aliquot into a solution that will halt degradation, such as the initial HPLC mobile phase, and place it in the autosampler at 4°C.

  • Analysis: Inject the samples onto the HPLC system.

  • Data Processing: Integrate the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time to determine the stability profile. The appearance of the deprotected product can also be monitored.[]

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Sharma, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Lenci, E., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect. [Link]

  • Mitin, Y. B., et al. (1998). Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]

  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Epimerization with 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenging issue of epimerization during reactions involving 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. Our goal is to equip you with the scientific understanding and practical solutions to maintain stereochemical integrity in your synthetic pathways.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is an unwanted side reaction that inverts the stereochemistry at a single chiral center in a molecule.[1][2][3] For this compound, the critical stereocenter is the α-carbon, which is adjacent to the carboxylic acid group. During chemical reactions, particularly amide bond formation (peptide coupling), this α-carbon can lose its defined stereochemical configuration, leading to a mixture of diastereomers.

This is a significant problem because diastereomers often have different biological activities and physical properties, making them difficult to separate.[1][2][3] The presence of the undesired epimer can compromise the efficacy and safety of a potential drug candidate, making the control of stereochemistry a critical aspect of pharmaceutical development.

Q2: What are the primary chemical mechanisms that lead to epimerization?

A2: There are two main pathways through which epimerization can occur during amide bond formation:

  • Oxazolone Formation: This is the most prevalent mechanism.[4] Activation of the carboxylic acid group of the N-Boc-protected amino acid can trigger an intramolecular cyclization to form a planar and achiral oxazolone intermediate. This intermediate can be protonated from either face, leading to a loss of stereochemical information. Subsequent reaction with an amine nucleophile will then yield a mixture of epimers.[4]

  • Direct Enolization (or Direct Hα Abstraction): In the presence of a base, the acidic proton on the α-carbon can be directly abstracted, forming a planar enolate intermediate.[1][4] This enolate can then be re-protonated from either side, resulting in epimerization before the amide bond is even formed.[1][4]

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A Activated Carboxylic Acid B Oxazolone Intermediate (Planar, Achiral) A->B Intramolecular Cyclization C Epimeric Mixture B->C Nucleophilic Attack (e.g., by an amine) D Activated Carboxylic Acid E Enolate Intermediate (Planar) D->E Base-mediated Proton Abstraction F Epimeric Mixture E->F Re-protonation Troubleshooting_Workflow start High Epimerization Detected q1 Which Coupling Reagent? start->q1 carbodiimide Carbodiimide (EDC, DCC, DIC) q1->carbodiimide Yes onium Onium Salt (HATU, HBTU, PyBOP) q1->onium No action1 Add Racemization Suppressor (HOBt, HOAt, Oxyma) carbodiimide->action1 action2 Switch to a Less Hindered Base (e.g., NMM, Collidine) onium->action2 action3 Lower Reaction Temperature (0 °C to RT) action1->action3 action2->action3 action4 Change Solvent (e.g., DCM, less polar) action3->action4 end Epimerization Minimized action4->end

Caption: Troubleshooting workflow for reducing epimerization.

Detailed Solutions:

1. Optimize Your Coupling Reagent and Additives:

  • Carbodiimides (e.g., EDC, DCC, DIC): While effective, these reagents are known to cause epimerization. [5]It is highly recommended to use them in conjunction with a racemization-suppressing additive. [6][7] * 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are classic additives that intercept the highly reactive O-acylisourea intermediate to form a less reactive active ester, which is less prone to epimerization. [6][8] * Ethyl cyanohydroxyiminoacetate (Oxyma) is a modern, safer, and often more effective alternative to HOBt and HOAt. [6]* Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and can lead to lower epimerization than carbodiimides alone. However, the choice of base is critical. [9]COMU is a newer generation coupling reagent that has shown reduced risk of epimerization compared to HATU. [9] 2. Select the Appropriate Base:

The base is often a primary culprit in epimerization. [10]Its role is to deprotonate the amine component and neutralize any acidic byproducts. However, a strong or sterically hindered base can readily abstract the α-proton of the activated amino acid.

  • Avoid sterically hindered bases like Diisopropylethylamine (DIPEA) when possible, as they are known to promote epimerization.

  • Use weaker, less hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine . [11]Collidine, in particular, has been shown to be effective in suppressing epimerization in certain systems. [11]* Use the minimum necessary amount of base. Typically, 1-2 equivalents are sufficient.

3. Control the Reaction Temperature:

Higher temperatures increase the rate of most chemical reactions, including epimerization. [12][13][14]

  • Start your coupling reactions at 0 °C. After the initial activation and addition of the amine, the reaction can often be allowed to slowly warm to room temperature.

  • Avoid heating unless absolutely necessary for unreactive coupling partners. If heating is required, carefully monitor the epimeric ratio.

4. Choose the Right Solvent:

The polarity of the solvent can influence the rate of epimerization. [4][15]

  • Polar aprotic solvents like Dimethylformamide (DMF) can sometimes increase the rate of epimerization. [5][16]* Consider using less polar solvents such as Dichloromethane (DCM) or mixtures of chloroform and trifluoroethanol, which have been shown to suppress epimerization. [4]However, ensure your starting materials are sufficiently soluble.

ParameterRecommendation for Low EpimerizationRationale
Coupling Reagent Onium Salts (HATU, COMU) or Carbodiimide + AdditiveForms a more stable active intermediate, less prone to oxazolone formation. [6][9]
Additive Oxyma, HOAt, HOBtIntercepts highly reactive intermediates to prevent epimerization. [6][8]
Base N-methylmorpholine (NMM), 2,4,6-collidineLess sterically hindered and less basic, reducing direct α-proton abstraction. [10][11]
Temperature 0 °C to Room TemperatureLower kinetic energy reduces the rate of the epimerization side reaction. [12][14]
Solvent Dichloromethane (DCM) or less polar alternativesLess polar environments can disfavor the formation of charged intermediates involved in epimerization. [4]

III. Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using HATU

This protocol is designed to minimize epimerization when coupling this compound.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.05 eq)

  • 2,4,6-Collidine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,4,6-collidine (2.2 eq) to the mixture and stir for 5 minutes.

  • Add HATU (1.05 eq) to the reaction mixture and stir for another 5 minutes at 0 °C. This is the pre-activation step.

  • Add the amine component (1.1 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product for epimeric purity by chiral HPLC or NMR spectroscopy.

Protocol 2: Low-Epimerization Amide Coupling using EDC/Oxyma

This protocol offers a reliable alternative using a carbodiimide with a modern racemization suppressor.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • EDC·HCl (1.1 eq)

  • Oxyma (1.1 eq)

  • N-methylmorpholine (NMM) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Oxyma (1.1 eq), and the amine coupling partner (1.1 eq). Dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (2.2 eq) to the mixture and stir for 5 minutes.

  • Add EDC·HCl (1.1 eq) in one portion.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Stir for an additional 4-24 hours, monitoring for completion.

  • Work-up the reaction as described in Protocol 1.

  • Analyze the final product for epimeric purity by chiral HPLC or NMR spectroscopy.

IV. References

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Epimerisation in Peptide Synthesis. (2023). ResearchGate. [Link]

  • Buskas, T., Ingale, S., & Boons, G. J. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(15), 6671–6682. [Link]

  • Hirano, R. (2016). Epimerization of Peptide. Presentation. [Link]

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Open Ukrainian Citation Index (OUCI). [Link]

  • Peptide synthesis. (2024). In Wikipedia. [Link]

  • Buskas, T., Ingale, S., & Boons, G. J. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(15), 6671-6682. [Link]

  • El‐Dine, T. M., Lavayssiere, M., Adihou, H., Lamaty, F., & Colacino, E. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Zhang, Z. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(6). [Link]

  • Epimerization methodologies for recovering stereo isomers in high yield and purity. (2008). Google Patents.

  • Solvent effects. (2024). In Wikipedia. [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2014). Journal of Chemical Education. [Link]

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (1993). ResearchGate. [Link]

  • Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. (1987). The Journal of Organic Chemistry. [Link]

  • 4 Common Ways Temperature Impacts Chemicals. (2024). Post Apple Scientific. [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2021). MDPI. [Link]

  • Purification of the enzymes of ecdysteroid 3-epimerization from the midgut of the cotton leafworm, Spodoptera littoralis. (1996). PubMed. [Link]

  • Proposed mechanism of base catalyzed epimerization. (2023). ResearchGate. [Link]

  • Epimerization methodologies for recovering stereoisomers in high yield and purity. (2008). Google Patents.

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2021). ACS Catalysis. [Link]

  • Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. (1977). The Journal of Organic Chemistry. [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2018). PMC. [Link]

  • Studies of the Reversible Epimerization Occurring in the Tetracycline Family. (1957). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Strategies for Protecting 5-Aminotetrahydro-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and strategic protection of 5-aminotetrahydro-pyran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique, non-proteinogenic amino acid into their synthetic workflows. Given its cyclic structure and stereochemical complexity, this building block presents specific challenges and opportunities that require careful consideration of protecting group strategy.

This resource provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the successful and efficient use of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 5-aminotetrahydro-pyran-2-carboxylic acid?

A1: The main challenges arise from its structure:

  • Bifunctionality: Like all amino acids, it possesses both a nucleophilic amino group and an electrophilic carboxylic acid, necessitating protection to control reactivity during subsequent reactions, such as peptide couplings.[1][2]

  • Steric Hindrance: The tetrahydropyran ring imposes conformational rigidity and steric bulk around both the C2-carboxylic acid and the C5-amino group. This can impede the approach of reagents, potentially leading to slower reaction rates or incomplete conversions during both protection and deprotection steps.[3]

  • Stereochemistry: The molecule contains at least two stereocenters (at C2 and C5), and maintaining stereochemical integrity throughout a synthetic sequence is critical. Harsh reaction conditions can risk epimerization.

  • Orthogonality: In multi-step syntheses, it is crucial to employ an orthogonal protection scheme, where one protecting group can be removed selectively without affecting the other.[1][4]

Q2: Which protecting groups are recommended for the amino and carboxylic acid functionalities of this molecule?

A2: The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. Here are the most common and effective options:

  • For the 5-Amino Group:

    • tert-Butoxycarbonyl (Boc): This is a robust, acid-labile protecting group, making it ideal for syntheses where base-labile or hydrogenolysis-sensitive groups are present elsewhere in the molecule.[5][6] It is generally stable to a wide range of non-acidic conditions.

    • 9-Fluorenylmethoxycarbonyl (Fmoc): This is a base-labile protecting group, commonly used in solid-phase peptide synthesis (SPPS).[7][8] Its key advantage is its orthogonality to acid-labile groups (like tert-butyl esters) and hydrogenolysis-labile groups (like benzyl esters).[1]

  • For the 2-Carboxylic Acid Group:

    • Benzyl (Bn) Ester: This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenolysis, providing an excellent orthogonal strategy.[9]

    • Methyl (Me) or Ethyl (Et) Esters: These are simple and cost-effective protecting groups, generally removed by saponification under basic conditions. However, these conditions are not compatible with Fmoc-protected amines.

    • tert-Butyl (tBu) Ester: This acid-labile group is orthogonal to Fmoc-protected amines and is often used in conjunction with them in SPPS.[1]

A logical workflow for selecting an orthogonal protection strategy is outlined below:

Caption: Orthogonal protecting group selection workflow.

Troubleshooting Guides

Issue 1: Incomplete or Slow N-Boc Protection
  • Symptom: After reacting 5-aminotetrahydro-pyran-2-carboxylic acid with Boc-anhydride ((Boc)₂O), TLC or LC-MS analysis shows significant amounts of unreacted starting material.

  • Causality: The amino group at the C5 position may be sterically hindered by the tetrahydropyran ring, slowing down the nucleophilic attack on the (Boc)₂O. Additionally, the zwitterionic nature of the unprotected amino acid can reduce its solubility in common organic solvents.

  • Solutions:

    • Increase Reaction Temperature: Gently heating the reaction to 40-50 °C can provide the necessary activation energy to overcome the steric barrier.

    • Use a More Effective Base: While triethylamine (TEA) is common, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective.

    • Employ a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[10]

    • Modify Solvent System: Using a mixed solvent system, such as THF/water or dioxane/water, can improve the solubility of the amino acid and facilitate the reaction.[5]

    • Pre-protection of the Carboxylic Acid: Protecting the carboxylic acid as a methyl or benzyl ester first can prevent the formation of the zwitterion, increasing solubility in organic solvents and potentially improving the rate of the subsequent N-Boc protection.

Issue 2: Difficulty in Cleaving a Benzyl Ester Protecting Group
  • Symptom: Standard hydrogenolysis conditions (H₂, Pd/C) fail to completely remove the benzyl ester from the C2-carboxylic acid, even after extended reaction times.

  • Causality: The catalyst surface may be sterically blocked from accessing the benzyl group due to the conformation of the tetrahydropyran ring. Catalyst poisoning by trace impurities can also be a factor.

  • Solutions:

    • Change the Catalyst: Palladium on carbon (Pd/C) is standard, but other catalysts may be more effective. Try using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for hydrogenolysis.

    • Increase Hydrogen Pressure: If the reaction is conducted at atmospheric pressure, increasing the pressure to 50-100 psi in a hydrogenation vessel can accelerate the cleavage.

    • Use a Hydrogen Transfer Reagent: In cases where pressurized hydrogenation is not feasible or effective, transfer hydrogenolysis using reagents like ammonium formate or cyclohexene as the hydrogen source with Pd/C can be a good alternative.

    • Alternative Deprotection Chemistry: If hydrogenolysis is consistently problematic, consider alternative protecting groups for the carboxylic acid in future syntheses, such as an allyl ester, which can be removed under orthogonal conditions with a palladium catalyst.

Issue 3: Unexpected Side Reactions During Fmoc Deprotection
  • Symptom: During the Fmoc deprotection step using piperidine, the formation of unexpected byproducts is observed.

  • Causality: The dibenzofulvene byproduct generated during Fmoc removal is a reactive electrophile that can be trapped by nucleophiles. While piperidine typically acts as a scavenger, the newly liberated 5-amino group could potentially react with it, leading to undesired adducts, especially if the local concentration of piperidine is low.

  • Solutions:

    • Ensure Sufficient Piperidine Concentration: Use a standard concentration of 20-40% piperidine in DMF to ensure efficient scavenging of dibenzofulvene.

    • Optimize Reaction Time: While complete deprotection is necessary, unnecessarily long reaction times can increase the likelihood of side reactions. Monitor the reaction and stop it once the Fmoc group is fully removed.

    • Consider Alternative Bases: For sensitive substrates, a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a lower concentration (e.g., 2% in DMF) can be used, although it may require longer reaction times.

Experimental Protocols

Protocol 1: N-Boc Protection of 5-Aminotetrahydro-pyran-2-carboxylic Acid

This protocol is optimized for the N-protection of the title compound, taking into account potential steric hindrance.

  • Dissolution: Suspend 5-aminotetrahydro-pyran-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until the solid dissolves.

  • Addition of Boc-Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Benzyl Esterification of N-Boc-5-aminotetrahydro-pyran-2-carboxylic Acid

This protocol describes the esterification of the carboxylic acid, which is often performed after the amino group has been protected.

  • Dissolution: Dissolve N-Boc-5-aminotetrahydro-pyran-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Base and Reagent: Add potassium carbonate (K₂CO₃, 1.5 eq) followed by benzyl bromide (BnBr, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure benzyl ester.

A visual representation of this two-step protection sequence is provided below:

Caption: Two-step orthogonal protection workflow.

Comparative Data of Protecting Groups

The following table summarizes the key characteristics of the recommended protecting groups to aid in selecting the most appropriate strategy for your synthesis.

Protecting Group Target Functionality Cleavage Conditions Stability Orthogonal To
Boc AminoStrong Acid (e.g., TFA, HCl)[5][6]Base, HydrogenolysisFmoc, Benzyl esters, Allyl esters
Fmoc AminoBase (e.g., Piperidine, DBU)[7][8]Acid, HydrogenolysisBoc, tert-Butyl esters, Benzyl esters
Benzyl (Bn) Ester Carboxylic AcidCatalytic Hydrogenolysis (H₂/Pd)[9]Acid, BaseBoc, Fmoc
tert-Butyl (tBu) Ester Carboxylic AcidStrong Acid (e.g., TFA)Base, HydrogenolysisFmoc

References

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Cyclic carbamates in medicine: A clinical perspective. (2023, January 18). PubMed. Retrieved from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). ACS Publications. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). NIH. Retrieved from [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Mild and selective deprotection of carbamates with Bu4NF. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). ResearchGate. Retrieved from [Link]

  • Protective Group Strategies. (n.d.). ResearchGate. Retrieved from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification - Fischer mechanism for alcohol and carboxylic acid. (2015, January 2). YouTube. Retrieved from [Link]

  • BOC protection method for aminopyridine. (n.d.). Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]

  • Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Benzyl tetrahydro-2H-pyran-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. (n.d.). PubMed. Retrieved from [Link]

  • Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. (n.d.). NIH. Retrieved from [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 26.05 Protecting Groups for Amines: Carbamates. (2020, May 18). YouTube. Retrieved from [Link]

  • Steric effects. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Amide Bond Formation with 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document addresses the specific challenges associated with enhancing the reactivity of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid in amide bond formation. Due to its sterically hindered, cyclic structure, this substrate often requires optimized conditions beyond standard protocols to achieve high yields and purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is resulting in low or no yield. What are the primary causes?

A1: The low reactivity of this substrate is a common issue stemming from its inherent structural properties. Standard coupling conditions often fail for several reasons:

  • Steric Hindrance: The primary obstacle is significant steric bulk. The non-planar tetrahydropyran ring, combined with the large tert-Butyloxycarbonyl (Boc) protecting group, physically shields the carboxylic acid. This makes it difficult for the amine nucleophile to approach the activated carboxyl group, drastically slowing the rate of reaction.[1][2]

  • Inefficient Carboxylic Acid Activation: While reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for many substrates, the activated intermediates they form (e.g., an O-acylisourea) may not be sufficiently reactive to overcome the steric barrier presented by this specific acid.[2][3] If the subsequent reaction with the amine is too slow, this intermediate can undergo undesirable side reactions.[2]

  • Side Reactions of the Activated Intermediate: With carbodiimide reagents, a common failure pathway is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to a stable, unreactive N-acylurea, which terminates the reaction.[2][4]

  • Amine Deactivation: A simple but often overlooked issue is the acid-base reaction between your carboxylic acid and the amine nucleophile.[5] This forms an ammonium salt, which renders the amine non-nucleophilic and unable to participate in the coupling.[5][6]

Q2: I've confirmed via LCMS that an activated intermediate is formed, but the reaction with my hindered amine still doesn't proceed. What should I try next?

A2: This is a classic sign that the activation step is successful, but the energy barrier for the nucleophilic attack is too high. The activated species is likely being consumed by decomposition or side reactions before it can couple with the amine.[2]

Recommended Strategy: Switch to a more potent coupling reagent that generates a more reactive activated species.

  • Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for hindered couplings.[7][8] HATU reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack than the OBt-esters generated by HBTU or HOBt.[7][9] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[7]

  • Phosphonium Reagents: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[7][10] They are known to reduce racemization and are particularly effective for coupling sterically demanding N-methyl amino acids, a challenge analogous to your substrate.[1][10] Unlike uronium reagents, phosphonium reagents do not cause guanidinylation of the amine, which can be a terminating side reaction.[7]

Q3: Which coupling reagent do you most strongly recommend for this substrate, and what is the optimal order of addition?

A3: For maximizing yield with this compound, we strongly recommend HATU . Its superior performance in difficult couplings is well-documented.[1][7]

The order of addition is critical. The best practice is to pre-activate the carboxylic acid before introducing the amine. This prevents the amine from reacting with HATU, a known side reaction that forms an unreactive guanidinium byproduct.[2][11]

Optimal Procedure:

  • Dissolve the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.

  • Stir this mixture at room temperature for 5-15 minutes. This allows for the complete formation of the highly reactive OAt-ester.

  • Add the amine to the pre-activated mixture.

This sequence ensures the amine is introduced to a solution containing the most reactive species, maximizing the chance of a successful coupling.[11]

Q4: Are there any specific side reactions associated with the tetrahydropyran ring itself that I should be aware of?

A4: Under typical amide coupling conditions, the tetrahydropyran ring is generally stable. However, under strongly acidic or forcing thermal conditions, there is a theoretical possibility of ring-opening or rearrangement. A more relevant, though less common, side reaction could be an intramolecular cyclization leading to a bicyclic lactone (an oxabicyclo[2.2.2]octane derivative), especially if the Boc-protecting group is inadvertently removed and the free amine attacks an activated ester.[12][13] To mitigate this, ensure you use non-nucleophilic bases and conditions that do not compromise the Boc group's integrity (i.e., avoid strong acids).

Q5: Can I improve my yield by changing the solvent or temperature?

A5: Absolutely. Optimizing reaction conditions is crucial.

  • Solvent: For hindered substrates, solubility can be a limiting factor.[2] Switch from less polar solvents like Dichloromethane (DCM) to more polar, aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents are better at dissolving complex organic molecules and can help accelerate the reaction.[11]

  • Temperature: If the reaction is sluggish at room temperature, gentle heating can be beneficial. Running the reaction at 40-50 °C can often provide enough energy to overcome the activation barrier. In very challenging cases, protocols using elevated temperatures (e.g., 80 °C) with acyl fluoride intermediates have proven successful for coupling hindered substrates.[2][9] Microwave heating can also be an effective strategy to accelerate slow reactions.[9]

Troubleshooting Workflow for Difficult Amide Couplings

This decision tree provides a logical path to diagnose and solve low-yield issues with your sterically hindered substrate.

TroubleshootingWorkflow start Start: Low / No Yield with 5-(Boc-amino)-THP-2-COOH check_reagent Are you using a standard coupling reagent? (e.g., EDC/HOBt, DCC) start->check_reagent upgrade_reagent Upgrade to a more potent reagent: HATU, HCTU, or PyBOP/PyAOP check_reagent->upgrade_reagent Yes check_order Are you pre-activating the carboxylic acid before adding the amine? check_reagent->check_order No, already using HATU/PyBOP upgrade_reagent->check_order preactivate Implement Pre-activation: 1. Acid + HATU + Base (10 min) 2. Add Amine check_order->preactivate No check_conditions Is the reaction still slow or incomplete? check_order->check_conditions Yes preactivate->check_conditions optimize_conditions Optimize Conditions: 1. Switch to DMF or NMP solvent. 2. Increase temp to 40-50 °C. check_conditions->optimize_conditions Yes acyl_fluoride Final Resort: Acyl Fluoride Method Use TFFH or BTFFH to generate the highly reactive acyl fluoride in situ. Heat to 80 °C if necessary. optimize_conditions->acyl_fluoride Still low yield success Success: High Yield Achieved optimize_conditions->success Reaction improved acyl_fluoride->success

Caption: A troubleshooting decision tree for difficult amide couplings.

Data Summary: Comparison of Coupling Reagents

The table below summarizes the key characteristics of common and advanced coupling reagents suitable for hindered substrates.

Reagent ClassExample(s)ProsConsRecommendation for Topic
Carbodiimides EDC, DCC, DICInexpensive, common.Often inefficient for hindered substrates; risk of N-acylurea formation and racemization.[2][10]Not Recommended as a first choice.
Uronium/Aminium HATU, HCTU, HBTUHigh reactivity, fast reactions, very effective for hindered couplings.[7]Can cause amine guanidinylation; HATU/HBTU are potentially explosive.[7][14]Highly Recommended (HATU) . Use pre-activation.
Oxyma-Based COMUCoupling efficiency comparable to HATU, but with a better safety profile (non-explosive).[14][15] Good solubility.[15]Can still cause guanidinylation if used in large excess.Excellent Alternative to HATU .
Phosphonium PyBOP, PyAOPHigh reactivity, low racemization, does not cause guanidinylation.[2][7]More expensive; byproducts can be difficult to remove.Recommended , especially for slow or cyclization reactions.
Acyl Halide Forming TFFH, BTFFHGenerates highly reactive acyl fluorides, effective for the most challenging substrates.[9][14]Reagents are moisture-sensitive; may require elevated temperatures.Recommended as a final option if other methods fail.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU (Recommended Method)

This protocol utilizes pre-activation to maximize yield.

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the this compound (1.0 equiv).

  • Add anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Add HATU (1.1 equiv) to the stirred solution.

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • In a separate vial, dissolve the amine nucleophile (1.0-1.2 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40 °C.

  • Upon completion (typically 1-12 hours), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Substrates

This method is reserved for cases where even powerful coupling reagents like HATU fail.[9]

  • Dissolve the this compound (1.0 equiv) in anhydrous DCM or THF.

  • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv).[14]

  • Add a non-nucleophilic base (e.g., DIPEA or sym-collidine, 2.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • If the reaction is slow at room temperature, seal the vessel and heat the mixture to an appropriate temperature (e.g., 40-80 °C).[9]

  • Monitor the reaction progress over 12-24 hours via LCMS.

  • After cooling to room temperature, perform a standard aqueous workup and purification as described in Protocol 1.

General Amide Formation Mechanism

The following diagram illustrates the fundamental two-step process of amide bond formation: activation and nucleophilic attack.

AmideFormation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R-COOH Carboxylic Acid Activated Activated Intermediate (e.g., OAt-Ester) R-COOH->Activated + Activator, Base Activator Coupling Reagent (e.g., HATU, EDC) Amide Amide Bond (R-CO-NHR') Activated->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General mechanism of amide bond formation.

References
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • PubMed Central. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

  • PubMed Central. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • PubMed Central. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • ResearchGate. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ACS Organic & Inorganic Au. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Arkat USA. Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. [Link]

  • ResearchGate. (2020). Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. [Link]

Sources

Technical Support Center: Resolution of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving diastereomers of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid and its derivatives. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The inherent chirality at C2 and C5 of the tetrahydropyran (THP) ring, often coupled with an additional stereocenter from a derivatizing agent, presents unique separation challenges. This guide is structured to address these challenges logically, moving from method selection to fine-tuning and troubleshooting.

Core Concepts: The 'Why' of Diastereomer Separability

Diastereomers, unlike enantiomers, possess different physical and chemical properties, which is the fundamental principle enabling their separation.[1][2] For derivatives of this compound, the key to a successful resolution lies in exploiting subtle differences in:

  • Polarity and Hydrophobicity: The spatial arrangement of the Boc-amino group, the carboxylic acid (or its derivative), and the THP ring's oxygen atom creates distinct molecular surfaces for each diastereomer. This leads to differential interactions with chromatographic stationary phases.[3]

  • Crystallinity and Solubility: When complexed with a chiral resolving agent, the resulting diastereomeric salts can exhibit significant differences in their crystal lattice energies and solvation properties, making separation by fractional crystallization feasible.[1][4]

  • Enzymatic Recognition: The three-dimensional shape of each diastereomer can lead to differential binding and turnover rates in the active site of an enzyme, enabling kinetic resolution.[5][6]

Our primary goal is to amplify these small differences to achieve baseline separation or selective crystallization.

Decision Workflow for Resolution Strategy

Choosing the correct initial strategy is critical to saving time and resources. The following workflow outlines a logical decision-making process based on scale, available equipment, and the nature of the derivative.

Resolution_Strategy_Workflow cluster_start Start: Diastereomeric Mixture cluster_scale Step 1: Determine Scale cluster_methods Step 2: Select Primary Method cluster_troubleshooting Step 3: Refine & Troubleshoot Start Mixture of 5-(Boc-amino)-THP-2-COOH Diastereomers Scale What is the required scale? Start->Scale Small_Scale < 1 gram (Analytical / Discovery) Scale->Small_Scale Small Large_Scale > 1 gram (Process / Scale-up) Scale->Large_Scale Large HPLC_SFC Chromatography (HPLC / SFC) Small_Scale->HPLC_SFC Primary Choice Enzymatic Enzymatic Resolution Small_Scale->Enzymatic Alternative Crystallization Diastereomeric Salt Crystallization Large_Scale->Crystallization Primary Choice Large_Scale->Enzymatic Alternative Success Resolution Successful HPLC_SFC->Success Failure Resolution Failed Re-evaluate Strategy HPLC_SFC->Failure Crystallization->Success Crystallization->Failure Enzymatic->Success Enzymatic->Failure Failure->Scale Re-assess

Caption: Decision workflow for selecting a diastereomer resolution strategy.

Part 1: Chromatographic Resolution - FAQs & Troubleshooting

Chromatography, particularly HPLC and SFC, is often the first choice for small-scale separations due to its speed and high resolving power.[7]

Q1: My diastereomers are co-eluting on a standard C18 (Reverse-Phase) column. What is my next step?

A1: Co-elution on a C18 column is a common starting point. The issue is insufficient differential interaction with the stationary phase. You must introduce new interaction mechanisms or amplify existing ones.

  • Change the Organic Modifier: Switch from acetonitrile (ACN) to methanol (MeOH) or vice-versa.[8] MeOH is a hydrogen-bond donor and acceptor, while ACN is primarily a dipole. This change in mobile phase character can significantly alter selectivity for molecules with hydrogen-bonding capability, like yours.

  • Modify the Stationary Phase: If changing the mobile phase fails, change the column. Do not just try another C18. A different selectivity is needed.

    • Phenyl-Hexyl: Offers pi-pi interactions. A good choice if your derivative contains aromatic rings.

    • Pentafluorophenyl (PFP): Provides dipole-dipole, pi-pi, and ion-exchange interactions. Highly effective for polar compounds.

    • Chiral Stationary Phases (CSPs): While designed for enantiomers, CSPs can provide excellent resolution for diastereomers, often better than achiral columns.[9]

  • Consider Normal Phase (NP-HPLC): NP-HPLC on a silica, cyano, or diol column offers an orthogonal separation mechanism based on polar interactions.[9][10] This is often successful when reverse-phase methods fail.

Q2: How do I choose between Normal-Phase (NP) and Reverse-Phase (RP) chromatography?

A2: The choice depends on the overall polarity of your derivative.

  • Reverse-Phase (RP-HPLC): The default starting point. It is robust and uses aqueous mobile phases. Your compound, containing a Boc group and a carboxylic acid, has both hydrophobic and hydrophilic character, making it suitable for RP-HPLC.

  • Normal-Phase (NP-HPLC): Use NP-HPLC if your compound has very low water solubility or if RP methods provide poor selectivity.[10] The stationary phase (e.g., silica) is highly polar, and the mobile phase is non-polar (e.g., hexane/ethanol). This mode excels at separating isomers with different polar group accessibility.

Q3: My peaks are broad and tailing, even with some separation. How can I improve peak shape?

A3: Poor peak shape is usually caused by secondary interactions or slow kinetics.

  • For RP-HPLC: The free carboxylic acid can interact with residual silanols on the silica backbone, causing tailing. Adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase will protonate the carboxyl group and silanols, minimizing this interaction.

  • For NP-HPLC: The Boc-amino group and carboxylic acid can strongly adsorb to the silica surface. Add a polar modifier like a small percentage of acid (acetic acid) or base (triethylamine) to the mobile phase to compete for active sites and improve peak shape.

Protocol 1: HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing a robust separation method.

  • Initial Scouting (Reverse-Phase):

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (210-220 nm, for the amide/carbamate chromophore).

  • Analysis of Initial Run:

    • If co-elution occurs, repeat the scouting run, replacing Acetonitrile with Methanol.

    • If partial separation occurs, optimize the gradient. A shallower gradient around the elution point of the diastereomers will improve resolution.

  • Orthogonal Screening (Normal-Phase):

    • Column: Silica, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Hexane.

    • Mobile Phase B: Ethanol.

    • Gradient: 5% to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Note: Ensure your HPLC system is properly flushed and dedicated to normal phase solvents to avoid contamination and damage.

  • Method Optimization: Once a promising column/solvent system is identified, fine-tune the separation by adjusting the gradient slope, flow rate, and temperature. Increasing temperature can sometimes improve efficiency and change selectivity.

HPLC_Method_Dev_Workflow Start Start: Diastereomeric Mixture Scout_RP 1. RP Scouting (C18 Column) Mobile Phase: ACN/H2O/Acid Start->Scout_RP Check1 Resolution > 1.2? Scout_RP->Check1 Optimize_RP Optimize Gradient & Flow Rate Check1->Optimize_RP Yes Scout_MeOH 2. Change Organic Modifier (C18 Column) Mobile Phase: MeOH/H2O/Acid Check1->Scout_MeOH No End_Success Method Developed Optimize_RP->End_Success Check2 Resolution > 1.2? Scout_MeOH->Check2 Check2->Optimize_RP Yes Scout_NP 3. Orthogonal Screen (Silica Column) Mobile Phase: Hexane/EtOH Check2->Scout_NP No Check3 Resolution > 1.2? Scout_NP->Check3 Check3->Optimize_RP Yes End_Failure Consider Alternative Stationary Phase (PFP, etc.) or different technique Check3->End_Failure No

Caption: A systematic workflow for HPLC method development.

Part 2: Diastereomeric Salt Crystallization - FAQs & Troubleshooting

For larger quantities, crystallization is often more economical and scalable than preparative chromatography.[7] The strategy involves reacting your racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts, one of which will hopefully be less soluble and crystallize out.[2][4][11]

Q1: How do I select the right chiral resolving agent for my carboxylic acid?

A1: This is an empirical process, and screening is essential.[11] However, you can make an educated choice. The best resolving agents often have a rigid structure, which helps in forming a well-ordered, stable crystal lattice.

  • Primary Amines: (R)- or (S)-1-Phenylethylamine is a common and effective first choice.

  • Alkaloids: Cinchona alkaloids (cinchonidine, cinchonine) and others like brucine or strychnine are historically effective but can be toxic and expensive.[2][12] They are often used when simpler amines fail.

  • Amino Alcohols: Compounds like (1R,2S)-(-)-2-Amino-1,2-diphenylethanol can form multiple hydrogen bonds, aiding in selective crystal packing.[13]

Resolving AgentClassKey Features
(R/S)-1-Phenylethylamine Primary AmineInexpensive, readily available, good first choice.
Cinchonidine / Cinchonine AlkaloidRigid, bulky structure. Often effective for flexible acids.[13]
(1R,2S)-Ephedrine Amino AlcoholMultiple H-bonding sites.
(R/S)-1-(1-Naphthyl)ethylamine Primary AmineLarger aromatic system for enhanced π-stacking.

Q2: My diastereomeric salts are not crystallizing; I only get an oil or amorphous solid. What should I do?

A2: This is a very common problem related to supersaturation and solubility.

  • Solvent Choice is Critical: The ideal solvent should dissolve the diastereomeric salt mixture when hot but allow the less soluble salt to crystallize upon cooling. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).

  • Control Cooling Rate: Crash-cooling often leads to oils. A slow, controlled cooling rate (e.g., 1-5 °C per hour) is crucial for forming ordered crystals.

  • Use Seeding: If you can generate a tiny amount of crystalline material (e.g., by scratching the flask, or from a previous attempt), add a seed crystal to the supersaturated solution to induce crystallization.[12]

  • Check Stoichiometry: Ensure you are using the correct molar ratio of your acid to the resolving agent. Start with a 1:1 ratio. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be effective.

Q3: I got crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?

A3: Low purity means the solubilities of the two diastereomeric salts are too similar in your chosen solvent system.

  • Recrystallization: The most straightforward approach. Re-dissolve the enriched crystals in the same or a different solvent system and crystallize again. Purity should increase with each cycle.

  • Solvent Screening: The selectivity of the crystallization is highly solvent-dependent.[14] A solvent that gave crystals may not be the best one for purity. Perform a new screen with your enriched material to find a solvent that maximizes the solubility difference.

  • Temperature Optimization: The solubility difference between diastereomers can be temperature-dependent.[14] Try crystallizing at different temperatures to see if selectivity improves.

Protocol 2: Screening for Diastereomeric Salt Resolution
  • Preparation: In separate vials, dissolve a small amount (e.g., 50 mg) of your diastereomeric acid mixture in a range of solvents (e.g., 1 mL each of EtOH, IPA, EtOAc, MeCN, Acetone).

  • Agent Addition: To each vial, add 1.0 molar equivalent of a chosen chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Observation at Room Temperature: Stir or shake the vials. Note any that form a precipitate immediately. This indicates a salt with very low solubility, which is a promising lead.

  • Heating and Cooling Cycle: Gently heat the vials that did not precipitate to dissolve the solids. Allow them to cool slowly to room temperature, then cool further in an ice bath.

  • Isolation and Analysis: Isolate any crystals by filtration. Wash with a small amount of cold solvent. Liberate the free acid by treating the salt with a strong acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., EtOAc). Analyze the diastereomeric ratio of the recovered acid by HPLC (using the method from Protocol 1) to determine the effectiveness of the resolution.

  • Repeat: Repeat steps 2-5 with different resolving agents and promising solvent systems to identify the optimal conditions.

Part 3: Enzymatic Resolution - An Alternative Approach

Enzymatic resolution is a powerful technique that relies on the selective reaction of an enzyme with one diastereomer over the other.[6][12] For your molecule, this would typically involve the enantioselective hydrolysis of a simple ester derivative (e.g., methyl or ethyl ester) of the carboxylic acid.

Q: Is enzymatic resolution a good option for my 5-(Boc-amino)-THP-2-carboxylic acid derivative?

A: It can be, especially if other methods fail or if mild, environmentally benign conditions are required. Lipases and esterases are the most common enzymes for this type of kinetic resolution.[6][15]

  • Mechanism: The enzyme will preferentially hydrolyze one diastereomeric ester to the carboxylic acid, leaving the other diastereomeric ester unreacted. The resulting mixture of a carboxylic acid and an ester is easily separated by extraction.

  • Key Considerations: The maximum theoretical yield for the desired product in a kinetic resolution is 50%, unless the unreacted ester can be racemized and recycled.[12] The Boc-protecting group is generally stable to the neutral pH conditions used for enzymatic reactions.[16]

References

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. (2002).
  • Walts, A. E., et al. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]

  • Goud, R. S., et al. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

  • Kusube, Y., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. (2016). ResearchGate. [Link]

  • Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. [Link]

  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2000). ResearchGate. [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. [Link]

  • Gricman, L., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • How to separate the diastereomer peak from main peak? (2019). ResearchGate. [Link]

  • Kim, K., & Kim, H. (2011). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst (RSC Publishing). [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). National Institutes of Health. [Link]

  • Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. (2006). ResearchGate. [Link]

  • Lee, J., et al. (2010). Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography. PubMed. [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). National Institutes of Health. [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. (2012). National Institutes of Health. [Link]

  • Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. (n.d.). Waters. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2022). Hokkaido University. [Link]

  • Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. (2008). PubMed. [Link]

  • Kourist, R., et al. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. National Institutes of Health. [Link]

  • Comparative study on separation of diastereomers by HPLC. (1995). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). National Institutes of Health. [Link]

  • Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2011). ResearchGate. [Link]

  • Crystallization method of Boc-amino acid. (2021).

Sources

common impurities in commercial 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments with this compound. Our goal is to provide not just solutions, but also the scientific reasoning behind them to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes to consider for a new lot of commercial this compound?

A1: When evaluating a new lot, the most critical quality attributes are purity, isomeric identity, and the absence of process-related impurities. Specifically, you should verify:

  • Chemical Purity: Typically assessed by HPLC and NMR, this ensures the material is free from significant unknown impurities. A purity of >97% is generally acceptable for most applications.

  • Isomeric Purity: The compound has at least two stereocenters. It is crucial to confirm the specific diastereomer (e.g., cis or trans) and enantiomer provided by the supplier, as this will significantly impact its use in stereospecific syntheses. Diastereomeric purity can often be assessed by NMR or specialized chiral chromatography.

  • Absence of Key Impurities: Pay close attention to the potential presence of the free amine (de-Boc compound), di-Boc protected species, and residual solvents, as these can interfere with subsequent reactions.

Q2: What are the recommended storage conditions for this compound to maintain its stability?

A2: this compound should be stored in a cool, dry place, away from direct sunlight. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric contaminants. While the Boc group is generally stable, it is susceptible to cleavage under acidic conditions.[1] Therefore, it is crucial to avoid storage near acidic vapors. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Can I use this compound directly from the supplier, or is further purification recommended?

A3: For most applications, commercial lots with a purity of >97% can be used directly. However, for highly sensitive applications, such as the synthesis of pharmaceutical ingredients or in assays where minor impurities could interfere, re-purification may be necessary. It is always good practice to run a preliminary analysis (e.g., ¹H NMR, LC-MS) on a small sample of a new lot to confirm its identity and purity before committing to a large-scale reaction.

Troubleshooting Guide for Common Impurities

This section addresses specific experimental issues that may arise due to impurities in commercial this compound.

Issue 1: An unexpected peak is observed in my HPLC/LC-MS analysis with a lower retention time than the main product.

Question: I'm seeing a more polar impurity in my analysis. What could it be, and how do I address it?

Answer: A more polar impurity, indicated by a shorter retention time in reverse-phase HPLC, is often the corresponding free amine, 5-amino-tetrahydro-pyran-2-carboxylic acid .

  • Causality: This impurity arises from the premature cleavage of the acid-labile Boc protecting group.[1][] This can occur if the material has been exposed to acidic conditions during manufacturing, work-up, or storage. The free amino group makes the molecule significantly more polar.

  • Troubleshooting Steps:

    • Confirm Identity: The mass of this impurity will be 100 amu less than the parent compound due to the loss of the Boc group (C₅H₈O₂). You can confirm this by LC-MS analysis.

    • Purification: If the level of this impurity is unacceptable, the material can be repurified. A common method is flash column chromatography on silica gel. Due to the zwitterionic nature of the free amino acid, specialized elution conditions may be required. Alternatively, an aqueous workup can sometimes remove the more water-soluble free amine.

    • Prevention: Ensure the compound is stored in a neutral environment and that all solvents and reagents used in your experiments are free from acidic contaminants.

Issue 2: My NMR spectrum shows an additional set of signals, and my reaction yield is lower than expected.

Question: My reaction is not going to completion, and the NMR of my starting material looks complex. What could be the issue?

Answer: This could indicate the presence of a diastereomer of the desired compound. This compound has stereocenters at the 2 and 5 positions of the pyran ring, leading to the possibility of cis and trans diastereomers.

  • Causality: The presence of a significant diastereomeric impurity suggests either an incomplete stereospecific synthesis by the manufacturer or epimerization at one of the stereocenters during production or purification. Diastereomers have different physical and chemical properties and may react at different rates or not at all in a stereoselective reaction.

  • Troubleshooting Steps:

    • Confirm with Supplier: Check the certificate of analysis from the supplier for information on diastereomeric purity.

    • Analytical Confirmation: Diastereomers can often be distinguished and quantified by high-resolution NMR (looking for distinct sets of peaks) or by specialized chromatographic techniques such as HPLC on a suitable stationary phase or Supercritical Fluid Chromatography (SFC).[3][4][5][6]

    • Separation: Separating diastereomers can be challenging but is often achievable by flash column chromatography with a carefully optimized solvent system or by preparative HPLC.[4]

Issue 3: I observe a less polar impurity in my HPLC analysis with a higher retention time.

Question: My HPLC shows a "greasy" impurity that elutes after my main product. What is its likely identity?

Answer: A less polar impurity could be one of two common side-products from the Boc-protection step:

  • N,N-di-Boc-amino)-tetrahydro-pyran-2-carboxylic acid: This occurs when the amino group is protected twice.

  • The tert-butyl ester of the title compound: The carboxylic acid can be esterified by the tert-butyl cation, which is a byproduct of the Boc-protection reaction.

  • Causality:

    • Di-Boc formation: Over-protection can occur if an excess of di-tert-butyl dicarbonate ((Boc)₂O) and a strong base are used during the synthesis.[7]

    • tert-Butyl ester formation: The tert-butyl cation generated during the Boc deprotection can be trapped by the carboxylate, leading to ester formation.[8]

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: LC-MS can help differentiate these impurities. The di-Boc species will have a mass 100 amu higher than the parent compound, while the tert-butyl ester will have a mass 56 amu higher.

    • Purification: Both of these impurities are significantly less polar than the desired carboxylic acid. They can typically be removed by flash column chromatography. A basic wash during an aqueous workup can also help remove the desired acidic product from these more neutral impurities.

Issue 4: My GC-MS analysis of the commercial material shows the presence of volatile compounds.

Question: I suspect there are residual solvents in my material. How can I identify them and what are the common ones?

Answer: It is common for commercial chemical reagents to contain residual solvents from their synthesis and purification.[9][10][11][12][13]

  • Causality: These are volatile organic compounds that are not completely removed during the final drying stages of manufacturing.

  • Common Solvents in Boc-amino acid synthesis:

    • Reaction Solvents: Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone.[14][15]

    • Work-up/Purification Solvents: Ethyl acetate, Hexanes/Heptane, Methanol.[15][16]

  • Troubleshooting Steps:

    • Identification: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying residual solvents.[10][13] A simple ¹H NMR can also often reveal the presence of common solvents.

    • Removal: If the level of residual solvent is problematic for your application, it can often be removed by dissolving the compound in a minimal amount of a suitable solvent and then removing it under high vacuum, potentially with gentle heating. Lyophilization from a suitable solvent system can also be effective.

Summary of Common Impurities
Impurity NameStructureLikely OriginIdentification Method
5-amino-tetrahydro-pyran-2-carboxylic acidLacks the Boc groupIncomplete reaction or degradation (acid exposure)LC-MS (M-100)
Diastereomers (e.g., cis/trans)Different spatial arrangement at C2 and C5Non-stereospecific synthesis or epimerizationNMR, Chiral HPLC/SFC
N,N-di-Boc-amino compoundTwo Boc groups on the nitrogenOver-protection during synthesisLC-MS (M+100)
tert-Butyl esterEster at the carboxylic acidSide reaction with tert-butyl cationLC-MS (M+56)
Residual Solventse.g., Ethyl Acetate, DCM, THFIncomplete removal after synthesis/purificationGC-MS, ¹H NMR

Visual Guides

Chemical Structures of the Target Compound and Key Impurities

G main 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid free_amine Free Amine (M-100) main->free_amine Deprotection di_boc Di-Boc Protected (M+100) main->di_boc Over-protection tbu_ester tert-Butyl Ester (M+56) main->tbu_ester Esterification diastereomer Diastereomer main->diastereomer Isomerization start Unexpected Peak in HPLC check_rt Compare Retention Time (RT) to Main Peak start->check_rt shorter_rt Shorter RT (More Polar) check_rt->shorter_rt Shorter longer_rt Longer RT (Less Polar) check_rt->longer_rt Longer lcms_m100 Run LC-MS: Check for Mass = M-100 shorter_rt->lcms_m100 lcms_m_plus Run LC-MS: Check for M+100 or M+56 longer_rt->lcms_m_plus is_free_amine Impurity is Free Amine lcms_m100->is_free_amine Yes purify Action: Repurify via Column Chromatography or Recrystallization is_free_amine->purify is_diboc Impurity is Di-Boc (M+100) lcms_m_plus->is_diboc M+100 is_tbu_ester Impurity is t-Butyl Ester (M+56) lcms_m_plus->is_tbu_ester M+56 is_diboc->purify is_tbu_ester->purify

Caption: A logical workflow for identifying impurities based on HPLC retention time.

Experimental Protocols

Protocol 1: Identification of Impurities by LC-MS

Objective: To identify the mass of potential impurities in a sample of this compound.

Materials:

  • Sample of this compound

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • LC-MS system with ESI source

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.

  • LC Method:

    • Flow rate: 0.5 mL/min

    • Gradient: 10% B to 90% B over 15 minutes.

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 100 - 500 m/z

  • Data Analysis:

    • Identify the peak for the main compound (Expected [M+H]⁺ = 246.14, [M-H]⁻ = 244.14).

    • Search for peaks with m/z values corresponding to the predicted impurities:

      • Free amine: [M+H]⁺ = 146.08

      • Di-Boc: [M+H]⁺ = 346.19

      • tert-Butyl ester: [M+H]⁺ = 302.20

Protocol 2: Analysis of Residual Solvents by ¹H NMR

Objective: To quickly screen for the presence of common residual solvents.

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the observed signals with the known chemical shifts of common solvents.

    • Ethyl Acetate: ~1.2 ppm (t), ~2.0 ppm (s), ~4.1 ppm (q)

    • DCM: ~5.3 ppm (s)

    • THF: ~1.8 ppm (m), ~3.7 ppm (m)

    • Acetone: ~2.1 ppm (s)

    • Methanol: ~3.3 ppm (s)

References

  • ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. [Link]

  • ResearchGate. (2017). Pathways for decomposition of THF by organolithiums: The role of HMPA. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. [Link]

  • MDPI. (2019). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]

  • Pharmaguideline. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • USP-NF. (2019). 467 RESIDUAL SOLVENTS. [Link]

  • Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. [Link]

  • Pharmainform. (2021). Classification of residual solvents. [Link]

  • SIELC Technologies. (2018). Di-tert-butyl dicarbonate. [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]

  • PubMed. (2024). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. [Link]

  • PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]

  • NIH. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • ResearchGate. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Google Patents. (n.d.).
  • NIH. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Di-Tert-Butyl Dicarbonate in Modern Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid and Other Cyclic Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the deliberate design of molecular architecture is paramount to achieving desired pharmacological profiles. Cyclic amino acids have emerged as powerful tools for medicinal chemists, offering a strategy to impart conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties of peptide-based therapeutics and other small molecules.[1][2][3] This guide provides an in-depth comparison of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, a novel synthetic building block, with established cyclic amino acids such as Boc-proline and Boc-nipecotic acid. Through an objective lens, supported by experimental data and detailed protocols, we will explore the nuances of their structural and functional characteristics to inform rational drug design.

The Strategic Advantage of Cyclic Scaffolds in Peptidomimetics

The incorporation of cyclic amino acids into peptide sequences or as standalone pharmacophores is a well-established strategy to overcome the inherent limitations of linear peptides, such as poor metabolic stability and high conformational flexibility.[4][5] By constraining the torsional angles of the molecular backbone, cyclic amino acids can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[6][7] This pre-organization reduces the entropic penalty of binding. Furthermore, the cyclic nature often shields amide bonds from enzymatic degradation, prolonging the molecule's half-life in vivo.[8]

This guide will focus on the following key comparative aspects:

  • Conformational Predisposition: How the ring structure dictates the local geometry and influences the global conformation of a larger molecule.

  • Physicochemical Properties: A quantitative look at lipophilicity and polarity, critical determinants of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: An assessment of the intrinsic clearance of these amino acids in a simulated biological environment.

  • Synthetic Accessibility: An overview of the synthetic routes to these building blocks, a practical consideration for their application in drug development programs.

Featured Cyclic Amino Acids: A Comparative Overview

FeatureThis compoundBoc-L-proline(R)-Boc-Nipecotic Acid
Ring System Tetrahydropyran (6-membered heterocycle with oxygen)Pyrrolidine (5-membered heterocycle)Piperidine (6-membered heterocycle)
Key Structural Feature Oxygen heteroatom in the ringFused five-membered ringSix-membered carbocycle
Stereochemistry (2S,5R) and other diastereomers available[9]L- and D-enantiomers available[10]R- and S-enantiomers available[11]
Conformational Bias Predominantly chair conformation, influencing substituent orientation[12][13]Envelope or twist conformations, inducing turns in peptides[3][14]Chair conformation, with axial/equatorial substituent possibilities[11]

Conformational Analysis: Dictating Three-Dimensional Space

The conformational preferences of cyclic amino acids are a direct consequence of their ring structures. These inherent biases are crucial in the design of peptidomimetics, where they can be used to mimic or stabilize specific secondary structures like β-turns or helices.[1][15]

This compound: The tetrahydropyran ring typically adopts a stable chair conformation. In the (2S,5R) diastereomer, the carboxylic acid at C2 and the Boc-amino group at C5 can exist in either axial or equatorial positions, with a strong preference for the equatorial orientation to minimize steric strain. This defined spatial arrangement of functional groups can be exploited to project substituents in specific vectors, influencing interactions with biological targets.

Boc-L-proline: The five-membered pyrrolidine ring of proline is more flexible than a six-membered ring, adopting envelope or twist conformations.[14] This unique conformational landscape allows it to induce sharp turns in peptide chains, a critical feature in the formation of protein secondary structures.[3][7] The Boc-protecting group further influences the conformational equilibrium of the ring.

(R)-Boc-Nipecotic Acid: The piperidine ring of nipecotic acid, similar to the tetrahydropyran ring, prefers a chair conformation. The position of the carboxylic acid at C3 offers a different substitution pattern compared to proline (C2) and the tetrahydropyran analogue (C2). This variation in the placement of the carboxylic acid relative to the amino group provides a different geometric scaffold for drug design.

Diagram: Conformational Preferences of Cyclic Amino Acids

G cluster_0 Conformational Analysis cluster_1 Preferred Conformation 5-THP-AA 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic Acid Chair Chair Conformation 5-THP-AA->Chair Rigid Chair Proline Boc-L-proline Envelope/Twist Envelope/Twist Conformation Proline->Envelope/Twist Flexible Turn Inducer Nipecotic (R)-Boc-Nipecotic Acid Chair_N Chair Conformation Nipecotic->Chair_N Rigid Chair

Caption: Conformational preferences of the compared cyclic amino acids.

Physicochemical Properties: A Focus on Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing solubility, permeability, and plasma protein binding.[10] The introduction of a heteroatom and the overall ring size and substitution pattern can significantly impact the lipophilicity of a cyclic amino acid.

Amino Acid DerivativePredicted cLogP*Experimental LogP (where available)
This compound~1.5Data not widely available
Boc-L-proline~1.21.15[11]
(R)-Boc-Nipecotic Acid~1.8Data not widely available

*Predicted cLogP values are estimations and can vary between different software packages. Experimental determination is crucial for accurate comparison.

The oxygen atom in the tetrahydropyran ring of this compound is expected to increase its polarity and potential for hydrogen bonding compared to the carbocyclic nipecotic acid. However, the larger ring size compared to proline might slightly increase its lipophilicity.

Experimental Protocol: Determination of LogP (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the octanol-water partition coefficient (LogP).

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

    • Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and water for 24 hours, followed by separation of the two phases.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of octanol-saturated water and water-saturated octanol in a separatory funnel. The final concentration of the compound should be in the linear range of the analytical method.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully collect samples from both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

    • The LogP is the logarithm of the partition coefficient: LogP = log10(P).

Diagram: LogP Determination Workflow

G Start Start: Compound in Stock Solution Mix Mix with Octanol-Saturated Water & Water-Saturated Octanol Start->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases Shake->Separate Analyze Analyze Concentration in Each Phase (HPLC/LC-MS) Separate->Analyze Calculate Calculate P and LogP Analyze->Calculate End End: LogP Value Calculate->End

Caption: Workflow for experimental LogP determination.

Metabolic Stability: Resistance to Biological Transformation

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to phase I metabolism, primarily mediated by cytochrome P450 enzymes.[4][8][16][17]

The introduction of a cyclic scaffold and the nature of the heteroatom can influence metabolic stability. The tetrahydropyran ring is generally considered to be relatively stable to metabolism. The Boc protecting group is readily cleaved under acidic conditions but is generally stable in microsomal incubations.[3]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes.

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Add the test compound from a stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (or NADPH).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as CLint = (0.693 / t1/2) / (microsomal protein concentration).

Synthetic Accessibility: A Practical Consideration

The feasibility of incorporating a novel building block into a drug discovery program is heavily dependent on its synthetic accessibility.

This compound: The synthesis of this molecule can be achieved through various routes, often starting from commercially available carbohydrate precursors or through asymmetric synthesis. While potentially more complex than the synthesis of proline or nipecotic acid, established methods for the stereoselective synthesis of substituted tetrahydropyrans exist.[18]

Boc-L-proline: This is a commercially available and widely used building block in peptide synthesis. Its synthesis from L-proline is a straightforward protection reaction.[2]

(R)-Boc-Nipecotic Acid: This is also commercially available. The synthesis typically involves the reduction of the corresponding pyridine derivative followed by resolution and protection.

Conclusion: Selecting the Right Scaffold for the Right Target

The choice of a cyclic amino acid in drug design is a strategic decision that should be guided by the specific requirements of the biological target and the desired pharmacokinetic profile.

  • This compound offers a unique scaffold with a defined six-membered ring chair conformation and the potential for hydrogen bonding through the ring oxygen. Its distinct stereochemistry and substitution pattern provide a novel avenue for exploring chemical space.

  • Boc-L-proline remains the gold standard for inducing turns in peptide backbones, offering a degree of flexibility that can be advantageous for mimicking certain protein-protein interactions.[3][14]

  • (R)-Boc-Nipecotic acid provides a rigid six-membered carbocyclic scaffold with a different substitution pattern, which can be used to create structurally distinct peptidomimetics.[11]

Ultimately, the selection process should be data-driven. The experimental protocols provided in this guide offer a framework for generating the necessary comparative data to make informed decisions in the pursuit of novel and effective therapeutics. The continued exploration of novel cyclic amino acids like this compound will undoubtedly expand the toolbox of medicinal chemists and contribute to the development of the next generation of drugs.

References

  • Al-Sha'er, M. A., & Taha, M. O. (2021). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. Future Medicinal Chemistry, 13(16), 1435-1466.
  • Fulop, F., & Martinek, T. A. (2013). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 44(3), 739-757.
  • Kubyshkin, V., Grishchenko, O., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6667-6674.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Gante, J. (1994). Peptidomimetics—tailed sweeteners. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • ResearchGate. (n.d.). Proline and Thermophysical Properties. Retrieved from [Link]

  • Schneider, N., & Clark, T. (2013). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning.
  • Wessig, P., & Müller, J. (2005). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). Molecular Diversity, 9(1-3), 145-149.
  • Pelay-Gimeno, M., Glas, A., & Koch, O. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 1263, pp. 203-214). Humana Press.
  • Imai, K., & Ueji, S. I. (2003). 13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 8(12), 923-936.
  • Cativiela, C., & Ordóñez, M. (2009). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Current Medicinal Chemistry, 16(31), 4184-4235.
  • Pérez-Hernández, N., & Joseph-Nathan, P. (2009). Conformational and Configurational Analysis of (2R,3S,5R)-2, 5-Dimethyltetrahydropyran-3-Carboxylic Acid. Journal of the Mexican Chemical Society, 53(4), 214-220.
  • Kubyshkin, V., Grishchenko, O., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6667-6674.
  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • ResearchGate. (n.d.). seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline. Retrieved from [Link]

  • Aurelio, L., & Hughes, A. B. (2006). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 71(9), 3586-3589.
  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability and its role in the discovery of new chemical entities. European Journal of Pharmaceutical Sciences, 31(5), 298-311.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-299.
  • Ishida, T., et al. (2022). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega, 7(48), 44031-44040.
  • Ciaffoni, L., & Tondi, D. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291.
  • Kim, S., et al. (2024). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data.
  • ResearchGate. (n.d.). ¹H NMR spectrum of cyclo(Boc‐Cys‐Pro‐D‐Ala‐Cys‐OMe) D‐1 at 253 K. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]

  • ChemRxiv. (2024). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Retrieved from [Link]

  • Li, W., et al. (2007). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron Letters, 48(39), 6973-6976.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Lin, Z., & Gouverneur, V. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 14, 2368-2376.

Sources

A Comparative Guide to the Structural Validation of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel synthetic molecules is not merely a procedural step but the bedrock of successful therapeutic design. Molecules like 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, a non-natural amino acid analogue, are of significant interest due to their potential to impart unique conformational constraints and metabolic stability to peptide-based drug candidates.[1] The introduction of the tetrahydropyran (THP) ring, in particular, can profoundly influence the molecule's three-dimensional structure, which in turn dictates its biological activity. Therefore, unambiguous determination of its stereochemistry and solid-state conformation is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. We will explore the "why" behind experimental choices, compare the data with that from alternative methods, and provide detailed, field-tested protocols.

The Gold Standard: Single-Crystal X-ray Diffraction

While a suite of analytical tools can provide pieces of the structural puzzle, single-crystal X-ray diffraction remains the only technique that provides a direct, three-dimensional map of electron density within a molecule, revealing its precise atomic arrangement in the solid state.[2][3] For a molecule with multiple stereocenters and conformational flexibility like this compound, this level of detail is indispensable. It unequivocally establishes the relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles, which are critical for understanding its interaction with biological targets.[4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is the foundation of a trustworthy structure.

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_refinement Structure Solution & Refinement A Dissolve Compound in Suitable Solvent System B Slow Evaporation / Vapor Diffusion / Cooling A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E Screen Crystal for Diffraction Quality D->E F Collect Full Sphere of Diffraction Data E->F G Solve Phase Problem (e.g., Direct Methods) F->G H Build Initial Molecular Model G->H I Refine Model Against Experimental Data H->I J Validate Final Structure I->J

Figure 1. Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: X-ray Crystallography of this compound

1. Crystal Growth (The Art and Science):

  • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal.[6] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. High-quality crystals should be transparent and free of visible flaws.[7]

  • Protocol:

    • Dissolve 5-10 mg of this compound in a minimal amount of a solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate, isopropanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexanes).

    • Allow the anti-solvent vapor to slowly diffuse into the primary solvent over several days to weeks at a constant temperature to promote slow crystal growth.[6][7]

    • Visually inspect for the formation of well-defined, transparent crystals, ideally between 0.1-0.3 mm in size.[7]

2. Data Collection:

  • Rationale: A high-resolution, complete dataset is crucial for accurate structure determination. Modern diffractometers with sensitive detectors are used to measure the intensities of thousands of diffracted X-ray beams as the crystal is rotated.[4]

  • Protocol:

    • Carefully select and mount a suitable crystal on a cryoloop.

    • Flash-cool the crystal in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Perform an initial screening to assess crystal quality and determine the unit cell parameters.

    • Execute a full data collection strategy, typically involving multiple scans at different crystal orientations to ensure data completeness and redundancy.[4]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.[3] This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.

  • Protocol:

    • Process the raw diffraction data to integrate the reflection intensities and perform corrections.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model using full-matrix least-squares. This involves adjusting atomic positions, displacement parameters, and occupancies.

    • Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.

    • Validate the final structure to ensure its chemical and geometric sensibility. Key metrics include R-factors, goodness-of-fit, and residual electron density.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution.[8]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[4]Unambiguous, high-resolution structural determination; no size limitations.[8]Requires a high-quality single crystal; provides solid-state conformation which may differ from solution.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity through bonds, through-space proximities, chemical environment of nuclei, solution-state dynamics.[2][9]Provides solution-state structure and dynamics; does not require crystallization.[3][8]Provides relative, not absolute, stereochemistry; distances are estimations; generally limited to molecules below ~50 kDa.[8][10]
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires minimal sample.Provides no information on stereochemistry or 3D conformation.
Computational Modeling (e.g., DFT) Theoretical low-energy conformations, bond lengths, angles.Can predict structures and rationalize experimental findings.Theoretical data that requires experimental validation; accuracy depends on the level of theory and basis set.[11]

A Deeper Dive: Complementary Validation with 2D NMR

NMR spectroscopy is the most powerful alternative for probing the molecule's structure in the solution phase, which is often more biologically relevant.[3][8] A combination of 2D NMR experiments can be used to piece together the molecular framework.

G cluster_nmr 2D NMR for Structural Elucidation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC NOESY NOESY (¹H-¹H Through-Space Proximity) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC

Figure 2. Interconnectivity of 2D NMR experiments for structure elucidation.

Detailed Protocol: 2D NMR Analysis

1. Sample Preparation:

  • Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a standard 1D ¹H spectrum to determine appropriate spectral widths.

  • Acquire a ¹³C{¹H} spectrum.

  • Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton coupling networks.

  • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

  • Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

  • Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space, providing information on the solution-state conformation and relative stereochemistry.[12][13]

Synthesis and Conclusion

The crystallographic data for this compound would provide a high-fidelity snapshot of its structure, for instance, revealing a chair conformation for the THP ring and the specific equatorial or axial positioning of its substituents. This information is quantitative and definitive.

While NMR experiments could also suggest a chair conformation through the analysis of coupling constants and NOE correlations, the interpretation is less direct and provides a time-averaged picture of the molecule's solution dynamics.[2][12] Mass spectrometry would confirm the elemental composition, and computational modeling could predict a low-energy conformation, but neither can stand alone as experimental proof of the structure.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR.eLS.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Structure determination techniques - X-ray and NMR.
  • Comparison of X-ray Crystallography, NMR and EM.
  • Comparison of NMR and X-ray crystallography.Eötvös Loránd University.
  • Preparation of Single Crystals for X-ray Diffraction.University of Zurich, Department of Chemistry.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • Video: Growing Crystals for X-ray Diffraction Analysis.JoVE.
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B.
  • Stereoselective Synthesis of Highly Substituted Tetrahydropyrans Through an Evans Aldol-Prins Str
  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conform
  • NMR Spectroscopy: a Tool for Conform
  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • NMR detection of conformational coupling between the hydrogen bonds...
  • Stereochemical studies of olefinic compounds. Part II. Ring scission of 2–1′-halogenoalkyltetrahydrofurans and 3-halogeno-2-alkyl-tetrahydropyrans as a route to alk-4-en-1-ols of known configuration and as a method of chain extension by five methylene groups.Journal of the Chemical Society.
  • Conformational analysis. 42. Monosubstituted tetrahydropyrans.Journal of the American Chemical Society.
  • Crystallization method of Boc-amino acid.
  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints.JenaLib.
  • Amino Acid-Protecting Groups.SciSpace.
  • 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
  • Crystal structure of ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, C22H19NO6.
  • tert-Butyloxycarbonyl protecting group.Wikipedia.
  • Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl.International Journal of Peptide and Protein Research.
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.Scientific Reports.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.

Sources

A Senior Application Scientist's Guide: A Comparative Study of Boc vs. Fmoc Protection for Tetrahydropyran Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Tetrahydropyran Amino Acids

In the landscape of modern drug discovery, the quest for novel peptide therapeutics with enhanced stability, conformational rigidity, and improved pharmacokinetic profiles is paramount. Non-canonical amino acids are central to this effort, and among them, tetrahydropyran (THP) containing amino acids have emerged as a valuable structural motif. The THP ring, a saturated six-membered ether, acts as a bioisostere of cyclohexane but with reduced lipophilicity and the potential for hydrogen bonding via its oxygen atom.[1] Incorporating these structures into peptides can enforce specific backbone conformations, enhance binding affinity, and improve metabolic stability, making them critical components in the design of next-generation therapeutics.[2][3]

However, the successful integration of these unique building blocks via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of a robust protecting group strategy. The two dominant methodologies in SPPS, tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), offer distinct chemical approaches to the temporary protection of the α-amino group. The selection between them is not arbitrary; it is a strategic decision dictated by the chemical nature of the amino acids in the sequence, particularly the stability of the THP moiety itself under the repeated cycles of deprotection. This guide provides an in-depth comparative analysis of the Boc and Fmoc strategies specifically for the synthesis of peptides containing THP amino acids, grounded in chemical principles and supported by experimental considerations.

Pillar 1: The Principle of Orthogonal Protection in SPPS

The elegance and power of SPPS lie in the concept of "orthogonality," where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[4][5] An ideal SPPS strategy utilizes three classes of protection:

  • Temporary Nα-Protecting Group: Cleaved at every cycle to allow for the addition of the next amino acid. This is the role of Boc and Fmoc.

  • "Permanent" Side-Chain Protecting Groups: Stable throughout the synthesis and removed only during the final cleavage from the resin.

  • Semi-Permanent Side-Chain Protecting Groups: Can be selectively removed on-resin to allow for specific modifications like cyclization or branching.

The compatibility between the temporary Nα-protection and the permanent side-chain groups forms the basis of the two primary strategies: the acid-labile Boc/Bzl approach and the base-labile Fmoc/tBu approach.[6]

The Boc Strategy: A Legacy of Strong Acid Chemistry

The Boc group is a classic protecting group removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8][9] The "permanent" side-chain protecting groups (e.g., Benzyl, Bzl) and the resin linker are designed to be stable to TFA but are ultimately cleaved with a much stronger, hazardous acid like anhydrous hydrogen fluoride (HF).[7]

Mechanism of Boc Deprotection

The deprotection proceeds via an acid-catalyzed elimination, generating a highly reactive tert-butyl cation.

Boc Deprotection cluster_products Boc_Peptide Boc-NH-Peptide-Resin Protonated Boc(H+)-NH-Peptide-Resin Boc_Peptide->Protonated + H⁺ (from TFA) Carbocation t-Butyl Cation Protonated->Carbocation Free_Amine H₂N-Peptide-Resin Protonated->Free_Amine → CO₂ +

Caption: Acid-catalyzed cleavage of the Boc group.

Causality in Boc-SPPS Protocols

The generation of the tert-butyl cation is a critical event that dictates protocol design. This electrophile can alkylate nucleophilic residues like Tryptophan or Methionine.[10] Therefore, scavengers (e.g., dithiothreitol, thioanisole) must be included in the deprotection cocktail to trap these reactive intermediates, preventing irreversible damage to the peptide.[10]

The Fmoc Strategy: The Modern Standard of Milder Conditions

The Fmoc strategy has become the dominant method for SPPS, primarily due to its milder conditions.[11] The Fmoc group is stable to acid but is readily cleaved by a secondary amine base, most commonly piperidine.[11][12] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-Butyl, tBu; Trityl, Trt), which can be removed simultaneously with cleavage from the resin using a single, moderate TFA cocktail.[13] This constitutes a truly orthogonal system.[6]

Mechanism of Fmoc Deprotection

Fmoc cleavage occurs via a base-mediated β-elimination (E1cB) mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.

Fmoc Deprotection cluster_products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine DBF_Adduct DBF-Piperidine Adduct Carbanion->DBF_Adduct + Piperidine Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine → CO₂ +

Caption: Base-mediated β-elimination of the Fmoc group.

Causality in Fmoc-SPPS Protocols

The liberated DBF is a reactive Michael acceptor. Piperidine serves a dual role: it is the base that initiates the deprotection and also the nucleophile that traps the DBF byproduct, preventing it from causing side reactions with the newly liberated amine.[10][12] The concentration of piperidine (typically 20% in DMF) is optimized to ensure rapid and complete Fmoc removal without significant side reactions like aspartimide formation, although this risk is never zero.[14][15]

Head-to-Head Comparison for THP-Amino Acid Synthesis

The decision between Boc and Fmoc protection for a THP-amino acid hinges on one critical factor: the acid lability of the tetrahydropyran ring itself. The THP moiety is an acetal, which is known to be stable under basic and nucleophilic conditions but is cleaved by acid.[16][17][18] This inherent chemical property has profound implications for the entire synthesis strategy.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyVerdict for THP-Amino Acids
Nα-Deprotection 50% TFA in DCM[7]20% Piperidine in DMF[14]Fmoc is superior. Repeated TFA cycles in the Boc strategy risk gradual degradation or cleavage of the THP ring within the amino acid side chain.
Orthogonality Quasi-orthogonal; both groups are acid-labile but require different acid strengths.[6]Truly orthogonal; base-labile (Fmoc) vs. acid-labile (tBu).[10]Fmoc is superior. The clear distinction in cleavage chemistry ensures the THP ring remains untouched during Nα-deprotection.
Final Cleavage Anhydrous HF or TFMSA.[7]95% TFA with scavengers.Highly problematic for Boc. The harsh HF cleavage will almost certainly destroy the THP moiety. The milder TFA cleavage in the Fmoc strategy is far more compatible.
Common Side Reactions t-Butyl cation alkylation of sensitive residues (Trp, Met).[10]Aspartimide formation, diketopiperazine formation at the dipeptide stage.[15]Sequence-dependent. While Fmoc has its own side reactions, the fundamental incompatibility of the THP ring with the Boc strategy's acidolysis is a more severe issue.
THP Moiety Stability POOR. The THP acetal is susceptible to cleavage under both repeated TFA deprotection and final HF cleavage.EXCELLENT. The THP ring is stable to the basic conditions (piperidine) used for Fmoc removal.Fmoc is the clear choice. It is the only strategy that reliably preserves the integrity of the THP-amino acid throughout the synthesis.

Workflow Visualization: A Single Amino Acid Coupling Cycle

SPPS Workflow Comparison cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Boc-AA(n)-Resin Boc_Deprotect Deprotection (50% TFA/DCM + Scavengers) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM/IPA) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIEA/DMF) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DMF) Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (Boc-AA(n+1), HBTU/DIEA) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DMF) Boc_Couple->Boc_Wash3 Boc_End Boc-AA(n+1)-Resin Boc_Wash3->Boc_End Fmoc_Start Fmoc-AA(n)-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-AA(n+1), HATU/DIEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_End Fmoc-AA(n+1)-Resin Fmoc_Wash2->Fmoc_End

Caption: Comparative workflow for a single coupling cycle in Boc vs. Fmoc SPPS.

Experimental Protocols: Best Practices for THP-Amino Acid Incorporation

Given the clear superiority of the Fmoc strategy, the following protocol outlines the key steps for incorporating an Fmoc-protected THP-amino acid into a growing peptide chain on a solid support.

Protocol: Fmoc-THP-Amino Acid Coupling in SPPS
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

  • Scale: 0.1 mmol

  • Resin Swelling:

    • Place the peptide-resin from the previous cycle into a suitable reaction vessel.

    • Add N,N-Dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

    • Rationale: Proper swelling of the polystyrene resin is essential to ensure that all reactive sites are accessible for subsequent chemical steps.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[14]

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes. Drain.

    • Rationale: A two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the protecting group, and the second, longer treatment drives the reaction to completion.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Perform a final wash with Dichloromethane (DCM, 2 x 5 mL) and then DMF (3 x 5 mL).

    • Rationale: Extensive washing is critical to remove all traces of piperidine, which would otherwise neutralize the activated carboxylic acid in the subsequent coupling step.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-THP-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA, 0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Rationale: HATU/HOAt is a highly efficient coupling reagent combination, particularly for sterically hindered amino acids like many THP derivatives. Pre-activation ensures the rapid formation of the active ester, minimizing potential side reactions like racemization. A longer coupling time may be necessary due to the bulk of the THP moiety.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

    • The resin is now ready for the next cycle of deprotection and coupling.

Conclusion and Authoritative Recommendation

For researchers and drug development professionals working with novel peptides containing tetrahydropyran amino acids, the choice of protecting group strategy is unequivocal. The Fmoc/tBu strategy is the only viable and robust method for the successful synthesis of these peptides.

The fundamental chemical nature of the THP ring—its stability to base and lability to acid—makes it inherently incompatible with the Boc/Bzl strategy. The repeated acid treatments for Nα-deprotection and, most critically, the harsh final cleavage with HF, will lead to the degradation of the very moiety one seeks to incorporate. The Fmoc strategy, with its reliance on base-labile Nα-protection and a milder final acid cleavage, preserves the integrity of the THP-amino acid throughout the synthesis.[16] By leveraging the true orthogonality of the Fmoc/tBu system, scientists can confidently and efficiently access these valuable peptide structures, paving the way for the development of innovative therapeutics.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Peptide Synthesis with the Boc Protecting Group. jOeCHEM. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. National Center for Biotechnology Information. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Center for Biotechnology Information. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. [Link]

  • Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. ACS Publications. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. National Center for Biotechnology Information. [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. [Link]

  • shows the cleavage conditions for the Boc group. ResearchGate. [Link]

  • Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Royal Society of Chemistry. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A.P. Pharma, Inc.

Introduction: The Quest for More Druglike Peptides

Peptides are remarkable biological molecules, serving as hormones, neurotransmitters, and regulators of myriad physiological processes. Their high specificity and potency make them attractive therapeutic candidates. However, native peptides often suffer from significant drawbacks that limit their clinical utility, including poor metabolic stability due to proteolytic degradation and low bioavailability.[1] Medicinal chemistry has long sought to overcome these limitations by creating "peptidomimetics"—molecules that mimic the structure and function of natural peptides but with enhanced druglike properties.[1][2][3]

One of the most powerful strategies in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids.[4] By restricting the rotational freedom of the peptide backbone, these molecular scaffolds can pre-organize the peptide into a bioactive conformation that is optimal for binding to its biological target.[4][5] This can lead to significant improvements in binding affinity, receptor selectivity, and, crucially, resistance to enzymatic degradation.[4][6]

This guide focuses on a promising but specialized building block: 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (Boc-Ahp-OH) . The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties.[7][8] When functionalized as an amino acid, it introduces a rigid, non-aromatic constraint into the peptide backbone. We will explore the anticipated impact of this modification, compare its potential performance with standard peptides, and provide the detailed experimental frameworks necessary to validate these hypotheses.

The Featured Scaffold: this compound

The structure of Boc-Ahp-OH combines a conformationally rigid tetrahydropyran ring with the essential functionalities of an amino acid, protected for use in standard peptide synthesis.

Chemical Structure:

  • Tetrahydropyran Core: A six-membered, saturated heterocyclic ring containing an oxygen atom. This core restricts the dihedral angles (phi/psi) of the peptide backbone in ways that a linear amino acid cannot.[9]

  • Carboxylic Acid (Position 2): Serves as the C-terminus for peptide bond formation.

  • Boc-protected Amine (Position 5): The tert-butyloxycarbonyl (Boc) group protects the amine functionality, making the molecule ready for stepwise incorporation via Boc solid-phase peptide synthesis (SPPS).[10][11] This protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA).[10][12]

The core hypothesis is that replacing a flexible, natural amino acid (e.g., Leucine or Proline) with this rigid THP scaffold will confer significant advantages in both potency and stability.

cluster_0 Bioactive Conformation Hypothesis Native_Peptide Native Peptide (Flexible) Receptor Target Receptor Native_Peptide->Receptor High Energy Cost to Bind THP_Peptide THP-Peptide (Pre-organized) THP_Peptide->Receptor Low Energy Cost to Bind

Caption: Conformational constraint reduces the entropic penalty of binding.

Comparative Performance Analysis: A Prospectus

Direct, published experimental data on peptides containing this specific isomer of Boc-amino-tetrahydropyran-carboxylic acid is scarce. Therefore, this section presents a prospective comparison based on established principles of peptidomimetic chemistry. We will compare a hypothetical native peptide, "Peptide-N," with its modified analogue, "Peptide-THP," where a key residue has been replaced by our THP scaffold.

Case Study 1: G-Protein Coupled Receptor (GPCR) Agonist

GPCRs are a major class of drug targets, and their peptide ligands often adopt specific turn structures upon binding.[13] Incorporating the THP scaffold can stabilize such a turn, enhancing binding affinity and functional potency.

ParameterPeptide-N (Native)Peptide-THP (Modified)Rationale for Expected Outcome
Receptor Binding Affinity (Kd) 50 nM5 nM The pre-organized conformation of Peptide-THP reduces the entropic penalty of binding, leading to a tighter interaction with the receptor.
Functional Potency (EC50) 100 nM12 nM Tighter binding generally translates to higher potency, requiring a lower concentration to elicit a biological response.
Serum Stability (t1/2) 15 min> 240 min The non-natural THP structure is not recognized by common proteases, preventing cleavage and dramatically extending the peptide's half-life in biological fluids.[6][14]
Case Study 2: Protease Enzyme Inhibitor

Many peptide inhibitors function by mimicking the substrate of an enzyme. Their therapeutic utility is often limited because they are themselves degraded by proteases.

ParameterPeptide-N (Native)Peptide-THP (Modified)Rationale for Expected Outcome
Inhibitory Potency (IC50) 200 nM45 nM By locking the peptide into the ideal inhibitory conformation, the THP scaffold enhances binding to the enzyme's active site.
Proteolytic Stability (vs. Trypsin) 95% degraded in 1 hr< 5% degraded in 24 hr The modified peptide backbone at the THP residue is resistant to trypsin cleavage, ensuring the inhibitor remains intact and active for a longer duration.[15]

Experimental Validation: Protocols & Workflows

To substantiate the claims made above, rigorous experimental validation is essential. The following protocols provide a self-validating framework for the synthesis and evaluation of THP-containing peptides.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide using the Boc/Bzl protection strategy, which is well-suited for incorporating novel amino acids.[11][12]

Resin Start: MBHA Resin Deprotect1 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotect1 Neutralize1 2. Neutralization (10% DIEA in DCM) Deprotect1->Neutralize1 Couple1 3. Couple Boc-AA-1 (HBTU/HOBt/DIEA) Neutralize1->Couple1 Wash1 Wash (DCM, DMF) Couple1->Wash1 Deprotect2 4. Boc Deprotection (50% TFA in DCM) Wash1->Deprotect2 Neutralize2 5. Neutralization (10% DIEA in DCM) Deprotect2->Neutralize2 Couple_THP 6. Couple Boc-Ahp-OH (HBTU/HOBt/DIEA) Neutralize2->Couple_THP Wash2 Wash (DCM, DMF) Couple_THP->Wash2 Repeat Repeat Steps 4-6 for remaining AAs Wash2->Repeat Cleave Final Cleavage (HF or TFMSA) Repeat->Cleave Purify Purify & Analyze (RP-HPLC, Mass Spec) Cleave->Purify

Caption: Workflow for Boc solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable resin, such as MBHA resin for peptide amides.[10] Swell the resin in Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • First Amino Acid Coupling:

    • Deprotection: Remove the Boc group from the pre-loaded amino acid (or linker) by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[10]

    • Neutralization: Wash with DCM, then neutralize the resulting trifluoroacetate salt with 10% N,N-Diisopropylethylamine (DIEA) in DCM.

    • Coupling: Activate the next Boc-protected amino acid (3 equivalents) using a coupling agent like HBTU/HOBt in the presence of DIEA in DMF. Add to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test.

  • Incorporation of Boc-Ahp-OH: Repeat the deprotection and neutralization steps. Couple the Boc-Ahp-OH building block using the same activation method as standard amino acids. Due to its unique structure, an extended coupling time or a more potent activator like HATU may be beneficial.

  • Chain Elongation: Continue the cycle of deprotection, neutralization, and coupling until the full peptide sequence is assembled.

  • Cleavage and Deprotection: After the final N-terminal Boc group is removed, wash the resin thoroughly and dry it. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[12]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity by Mass Spectrometry.

Protocol 2: Radioligand Receptor Binding Assay

This competitive binding assay determines the affinity (Ki) of the synthesized peptides for their target receptor.[13][16][17]

Methodology:

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest. Prepare a series of dilutions of the unlabeled test peptides (Peptide-N and Peptide-THP).

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled native peptide), and varying concentrations of the test peptides.

  • Controls:

    • Total Binding: Receptor + Radioligand (no competitor).

    • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of unlabeled native ligand to saturate all specific binding sites.

  • Equilibration: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter.

  • Detection: Wash the filters quickly with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of peptide that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Proteolytic Stability Assay

This assay measures the half-life of peptides when exposed to biological fluids like human serum or specific proteases.[14][18]

Start Incubate Peptide in Serum at 37°C Timepoints Take Aliquots at 0, 15, 30, 60, 120, 240 min... Start->Timepoints Quench Quench Reaction (e.g., add Acetonitrile or TFA) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: Workflow for a serum stability assay.

Methodology:

  • Incubation: Incubate a known concentration of the test peptide (e.g., 10 µM) in fresh human serum or plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding the aliquot to a quenching solution, such as an equal volume of acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at high speed to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the area of the corresponding peak in the chromatogram, normalized to the internal standard.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t1/2).

Conclusion and Future Outlook

The incorporation of conformationally constrained non-natural amino acids like this compound represents a highly promising strategy for transforming native peptides into viable drug candidates. The rigid THP scaffold is rationally designed to enhance biological activity by pre-organizing the peptide into its bioactive conformation and to dramatically improve metabolic stability by creating a backbone that is unrecognizable to proteases.

While the data presented here is prospective, it is grounded in the well-established principles of medicinal chemistry and peptidomimetic design. The detailed experimental protocols provided offer a clear and robust pathway for synthesizing and evaluating THP-modified peptides. By systematically comparing their binding affinity, functional potency, and proteolytic stability against their natural counterparts, researchers can definitively quantify the advantages conferred by this unique molecular scaffold. The successful validation of these hypotheses will pave the way for developing a new generation of peptide therapeutics with superior efficacy and durability.

References

  • De Jong L. A. A. et al. (2005). Receptor-ligand binding assays: Technologies and Applications. Journal of Chromatography B, 829, 1-25. Available at: [Link]

  • Al-Obeidi, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. Available at: [Link]

  • Creative Bioarray. Receptor Binding Assay. Available at: [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. Available at: [Link]

  • Ramos-Tomillero, I. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Böttger, R. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Available at: [Link]

  • Abdildinova, A. & Verhelst, S. H. L. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – A European Journal, 27(52), 13083-13100. Available at: [Link]

  • GenScript. Protein-peptide Binding Assays. Available at: [Link]

  • Nieß, A. et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 668–677. Available at: [Link]

  • Molhoek, M. et al. (2016). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate. Available at: [Link]

  • Wang, L. et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Available at: [Link]

  • Ghassemzadeh, A. et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Pharmaceutical and Biomedical Research, 3(2), 1-10. Available at: [Link]

  • Ramos-Tomillero, I. et al. (2015). Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Organic Letters, 17(7), 1680-1683. Available at: [Link]

  • Jäger, M. et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 24(17), 13190. Available at: [Link]

  • Semantic Scholar. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link]

  • Al-Obeidi, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. Available at: [Link]

  • GenScript. Overview of Custom Peptide Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2019). C1. Main Chain Conformations. Available at: [Link]

  • Albericio, F. et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Available at: [Link]

  • Kumar, V. et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(51), 48785–48796. Available at: [Link]

  • Gibbons, W. A. et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(2), 239-246. Available at: [Link]

  • Kamlekar, R. K. et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 14(7), 1335-1343. Available at: [Link]

  • D'Andrea, L. D. & Isernia, C. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. Available at: [Link]

  • Gentile, F. et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7438-7475. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

A Comparative Guide to the Conformational Constraints of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Architecture with Tetrahydropyran Scaffolds

In the quest for novel therapeutics, the inherent flexibility of linear peptides often presents a significant hurdle, leading to reduced binding affinity and susceptibility to enzymatic degradation.[1] The introduction of conformational constraints is a powerful strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing its pharmacological properties.[1][2] This guide provides an in-depth analysis of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (Boc-Atpc), a novel building block for creating structurally defined peptides. By incorporating a saturated heterocyclic pyran ring into the peptide backbone, Boc-Atpc offers a unique approach to constraining peptide architecture.

We will objectively compare the conformational influence of the Boc-Atpc residue with other established methods of conformational constraint, supported by a discussion of key experimental and computational methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel peptidomimetic strategies.

The Structural Rationale of Boc-Atpc in Peptide Design

The core of Boc-Atpc is a tetrahydropyran (THP) ring, a six-membered heterocycle containing an oxygen atom. When incorporated into a peptide chain, this ring system replaces the more flexible linear amino acid backbone, introducing a significant degree of rigidity. The chair-like conformation of the THP ring, analogous to cyclohexane, dictates the spatial orientation of the substituent groups, including the peptide linkages.

The positioning of the Boc-protected amine at the C5 position and the carboxylic acid at the C2 position is critical. This arrangement allows for the standard elongation of the peptide chain via solid-phase peptide synthesis (SPPS) protocols. The bulky tert-butyloxycarbonyl (Boc) protecting group on the C5 amine ensures orthogonality with standard Fmoc-based synthesis strategies.[3] The pyran ring oxygen itself can act as a hydrogen bond acceptor, further influencing the local peptide conformation and potentially stabilizing secondary structures like turns or helices.[1][4][5]

Experimental Methodologies for Assessing Conformational Constraints

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the conformational landscape of Boc-Atpc-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation

NMR is the premier technique for determining the three-dimensional structure of peptides in solution, which closely mimics the physiological environment.[6][7][8] For peptides incorporating Boc-Atpc, a suite of NMR experiments can elucidate the local and global conformational preferences.

Key NMR Parameters and Their Interpretation:

  • ¹H-¹H Coupling Constants (³J-couplings): The magnitude of three-bond coupling constants, particularly ³J(HN,Hα), provides direct information about the backbone dihedral angle φ. For the THP ring protons, ³J-couplings reveal the chair conformation and the axial or equatorial orientation of substituents.[9]

  • Nuclear Overhauser Effect (NOE): The observation of NOEs between protons that are close in space (< 5 Å) provides crucial distance restraints for structure calculation.[6] In Boc-Atpc peptides, NOEs between the THP ring protons and adjacent amino acid residues can define the overall fold.

  • Rotating-Frame Overhauser Effect Spectroscopy (ROESY): For medium-sized peptides that may have correlation times where NOEs are close to zero, ROESY provides similar distance information.[10]

  • Temperature Coefficients of Amide Protons: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds, which are shielded from the solvent and exhibit smaller temperature coefficients. This can reveal stable secondary structures induced by the Boc-Atpc residue.[9]

Experimental Protocol: 2D NMR Analysis of a Boc-Atpc Peptide

  • Sample Preparation: Dissolve the purified synthetic peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a cellular environment) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (to identify spin systems of individual residues), NOESY or ROESY (for distance restraints), and HSQC (to correlate protons with their attached carbons or nitrogens).

  • Resonance Assignment: Utilize the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances to their respective positions in the peptide sequence.[10]

  • Constraint Extraction: Integrate NOESY/ROESY cross-peaks to generate a list of interproton distance restraints. Measure ³J-coupling constants to obtain dihedral angle restraints.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation and the degree of flexibility in different regions of the peptide.

Diagram of the NMR Workflow:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Purified Peptide NMR_Sample NMR Sample (1-5 mM) Peptide->NMR_Sample Solvent Deuterated Solvent Solvent->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer TOCSY TOCSY NMR_Spectrometer->TOCSY NOESY NOESY/ROESY NMR_Spectrometer->NOESY HSQC HSQC NMR_Spectrometer->HSQC Assignment Resonance Assignment TOCSY->Assignment Constraints Extract Restraints NOESY->Constraints HSQC->Assignment Assignment->Constraints Calculation Structure Calculation Constraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

NMR workflow for peptide structure determination.
X-ray Crystallography: The Solid-State Blueprint

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[11][12] While solution dynamics are absent, a crystal structure offers precise bond lengths, bond angles, and torsion angles, which are invaluable for validating computational models and understanding the intrinsic conformational preferences of the Boc-Atpc residue.[13]

Experimental Protocol: Crystallization and Structure Determination of a Boc-Atpc Peptide

  • Peptide Synthesis and Purification: Synthesize and purify the peptide to >98% purity, as impurities can inhibit crystallization.

  • Crystallization Screening: Use high-throughput screening methods to test a wide range of crystallization conditions (precipitants, buffers, pH, temperature).

  • Crystal Optimization: Refine promising conditions to grow single, well-diffracting crystals.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model to fit the experimental data.

  • Structural Analysis: Analyze the final structure to determine the precise conformation of the peptide backbone and the THP ring, as well as intermolecular interactions within the crystal lattice.

Computational Modeling: Exploring the Conformational Landscape

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing a dynamic view of the peptide's conformational landscape and the energetics of different conformations.[5][14]

Workflow for Computational Analysis:

  • Model Building: Construct an initial 3D model of the Boc-Atpc-containing peptide, often based on an extended conformation or an NMR-derived structure.

  • Force Field Parameterization: Ensure that the molecular mechanics force field accurately represents the geometry and energetics of the non-standard Boc-Atpc residue. This may require QM calculations to derive partial charges and torsional parameters.

  • Molecular Dynamics Simulation: Run MD simulations in a periodic box of explicit solvent (e.g., water) to sample the conformational space available to the peptide at a given temperature.

  • Analysis of Trajectories: Analyze the MD trajectory to identify the most stable conformations, the transitions between them, and the influence of the Boc-Atpc residue on the overall peptide dynamics. This can be visualized using Ramachandran plots for standard residues and by analyzing the pucker of the THP ring.

Diagram of the Integrated Structural Analysis Approach:

Integrated_Approach NMR NMR Spectroscopy (Solution Conformation) NMR_Data NOEs, J-couplings, Temp. Coefficients NMR->NMR_Data Xray X-ray Crystallography (Solid-State Structure) Xray_Data Atomic Coordinates, Crystal Packing Xray->Xray_Data Comp Computational Modeling (Dynamics & Energetics) MD_Data Conformational Ensembles, Free Energy Landscapes Comp->MD_Data NMR_Data->Comp provides restraints Final_Model Comprehensive Conformational Model NMR_Data->Final_Model validates Xray_Data->Comp provides starting point Xray_Data->Final_Model validates MD_Data->Final_Model explains dynamics

Integrated workflow for conformational analysis.

Comparative Analysis of Conformational Constraints

The effectiveness of Boc-Atpc as a conformational constraint can be benchmarked against other common strategies. The following table summarizes a hypothetical comparison based on typical experimental observations for different classes of constrained peptides.

Constraint StrategyTypical Dihedral Angle Range (φ)Resulting Secondary StructureRelative FlexibilityNotes
Linear Peptide (e.g., Ala-Gly-Ala) -160° to +160° (highly flexible)Random coilHighHigh entropic penalty upon binding.
Boc-Atpc Incorporation Restricted (dependent on stereochemistry)Defined turn or extendedLowTHP ring acts as a rigid scaffold. Pyran oxygen can be an H-bond acceptor.
N-methylation Favors trans amide bond, restricts φCan disrupt helices, promote turnsMediumReduces H-bond donor capacity, increases proteolytic resistance.
α,α-disubstitution (e.g., Aib) -60° ± 20°, +60° ± 20°Helical (3₁₀ or α)Very LowStrongly favors helical conformations.
Proline Incorporation ~ -60°Kink or turnLowRing structure restricts φ angle. Can act as a helix breaker.
Lactam Bridge (Stapled Peptide) Restricted within the macrocycleα-helixLowCovalently locks the peptide into a helical conformation.[2]

Conclusion and Future Outlook

The incorporation of this compound into peptides represents a promising strategy for imposing significant conformational constraints. The rigid chair-like structure of the tetrahydropyran ring, combined with the potential for intramolecular hydrogen bonding involving the ring oxygen, can effectively pre-organize the peptide backbone into a defined three-dimensional structure. This contrasts with the high flexibility of linear peptides and offers a distinct conformational influence compared to other constraining elements like proline or N-methylated residues.

A thorough assessment using a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling is crucial to fully elucidate the structural impact of Boc-Atpc. The experimental and computational workflows detailed in this guide provide a robust framework for such an analysis. By understanding and harnessing the unique conformational properties of pyran-based amino acids, researchers can design novel peptidomimetics with enhanced stability, selectivity, and therapeutic potential.

References

  • Crisma, M., et al. (2014). Synthesis and conformational analysis of cyclic homooligomers from pyranoid ε-sugar amino acids. Chemistry – A European Journal, 20(14), 4017-4027. [Link]

  • Chatterjee, S., et al. (2015). Synthesis and Structural Studies of α/β-Peptides Derived from Fused Furano-pyran β-Amino Acid and L-Ala. The Journal of Organic Chemistry, 80(15), 7546-7554. [Link]

  • Abell, A. D., & Foulds, G. J. (2001). Heterocyclic-based peptidomimetics. Current Medicinal Chemistry, 8(11), 1265-1287. [Link]

  • Joo, S. H. (2012). Cyclic peptides as therapeutic agents and biochemical tools. Biomolecules & therapeutics, 20(1), 19–26. [Link]

  • Lessard, O., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 18, 1266-1275. [Link]

  • D'Andrea, L. D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853-2890. [Link]

  • Yeates, T. O. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(3), 135-143. [Link]

  • Matei, E., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(39), 14816-14825. [Link]

  • Karle, I. L. (1999). Crystal structures of peptides and modified peptides. Journal of Molecular Structure, 474(1-3), 103-114. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
  • van der Wel, P. C. A. (2011). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry B, 115(8), 1873-1879. [Link]

  • Sharma, G., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure & Dynamics, 39(12), 4345-4357. [Link]

  • Berglund, A., & Head-Gordon, T. (2014). Computational modeling of peptide-aptamer binding. Methods in molecular biology, 1101, 13-25. [Link]

  • Sargsyan, K., et al. (2017). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. Journal of Chemical Theory and Computation, 13(5), 2375-2386. [Link]

  • Bollu, V. S. R., & Sharma, A. K. (2020). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 5(1), 223-228. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. Molecules, 25(23), 5663. [Link]

  • Kaur, H., et al. (2012). Synthesis and NMR elucidation of novel tetrapeptides. Journal of Peptide Science, 18(2), 114-121. [Link]

  • Stojanovic, A., et al. (2021). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Barfield, M. (2002). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Journal of the American Chemical Society, 124(17), 4784-4795. [Link]

  • Milton, M. J., et al. (1997). Quantitative Analysis of Peptides with NMR Spectroscopy. Analytical Biochemistry, 253(2), 155-162. [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier. [Link]

  • Coutinho, E., & Malde, A. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-31. [Link]

  • Wüthrich, K. (2022). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Journal of the American Chemical Society, 144(15), 6684-6693. [Link]

Sources

A Head-to-Head Comparison of Coupling Reagents for the Amidation of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Constrained Scaffolds

In modern drug discovery, the synthesis of molecules with complex, three-dimensional architectures is paramount. Non-proteinogenic amino acids, such as 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, serve as invaluable building blocks for creating peptidomimetics with enhanced stability, receptor affinity, and favorable pharmacokinetic profiles. However, the very features that make this substrate desirable—its conformationally constrained tetrahydropyran ring and the steric bulk of the Boc-protecting group—present a significant hurdle for a fundamental transformation: amide bond formation.

Standard coupling protocols can falter, leading to low yields, sluggish reaction rates, and, most critically, racemization at the α-carbon.[1][2] The choice of coupling reagent is therefore not a trivial matter but a critical decision that dictates the success of the synthetic strategy. This guide provides a direct, data-driven comparison of several classes of modern coupling reagents to effectively mediate the amidation of this challenging substrate, offering field-proven insights to guide reagent selection.

The Contenders: An Overview of Selected Coupling Reagents

We have selected four widely-used and mechanistically distinct coupling reagents for this head-to-head comparison, representing the major classes of reagents employed in medicinal chemistry.

  • HATU (Uronium/Aminium Salt): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is a third-generation coupling reagent prized for its high reactivity and low racemization rates.[3][4] Its efficacy stems from the formation of a highly reactive OAt-active ester.[5][6]

  • PyBOP (Phosphonium Salt): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) represents the phosphonium class of reagents. It is known for generating clean reactions and minimizing racemization, though it is a successor to the original BOP reagent which produced a carcinogenic byproduct.[7][8] A key advantage of phosphonium salts is the absence of the guanidinylation side reaction that can occur with uronium reagents.

  • EDC/Oxyma (Carbodiimide + Additive): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, water-soluble carbodiimide. Its utility is significantly enhanced by additives that suppress racemization and improve reaction rates.[9] We have chosen Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) as the additive, which has emerged as a safer and often more effective alternative to the potentially explosive classic, HOBt.[10][11]

  • T3P (Phosphonic Anhydride): Propanephosphonic acid anhydride is a versatile and mild coupling reagent. It is known for its broad functional group tolerance, low epimerization risk, and the formation of water-soluble byproducts, which greatly simplifies reaction workup.[12][13][14]

Mechanism of Action: The "Why" Behind Performance

Understanding the activation pathway of each reagent is key to rationalizing its performance. The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.

G cluster_workflow General Amide Coupling Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (Highly Reactive) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CONH-R') Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts Activated_Intermediate->Byproducts Amine Amine (R'-NH2) Amine->Amide_Product

Caption: General experimental workflow for amide bond formation.

The primary difference between reagents lies in the structure of the "Activated Intermediate."

  • HATU (Uronium Salt) Mechanism: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then intercepted by the amine.[6][15] The nitrogen atom in the HOAt ring is believed to accelerate the coupling step through anchimeric assistance.[16]

G cluster_hatu HATU Activation Mechanism RCOOH R-COOH + Base OAt_Ester OAt-Active Ester (Key Intermediate) RCOOH->OAt_Ester HATU HATU Reagent HATU->OAt_Ester Amide Amide + HOAt OAt_Ester->Amide TMU Tetramethylurea (Byproduct) OAt_Ester->TMU Amine R'-NH2 Amine->Amide

Caption: Activation pathway for the HATU reagent.

  • EDC/Oxyma Mechanism: The carbodiimide (EDC) first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[10] This intermediate is prone to racemization. The additive, Oxyma, rapidly intercepts it to form a more stable and highly reactive Oxyma-active ester, which then cleanly reacts with the amine.[11][17]

G cluster_edc EDC/Oxyma Activation Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (Unstable) RCOOH->Acylisourea EDC EDC EDC->Acylisourea Oxyma_Ester Oxyma-Active Ester (Key Intermediate) Acylisourea->Oxyma_Ester EDU EDC-Urea Byproduct Acylisourea->EDU Oxyma Oxyma Oxyma->Oxyma_Ester Amide Amide + Oxyma Oxyma_Ester->Amide Amine R'-NH2 Amine->Amide

Caption: Activation pathway for EDC with an Oxyma additive.

  • T3P (Phosphonic Anhydride) Mechanism: In the presence of a base, the carboxylate attacks the cyclic T3P anhydride. This opens the ring and forms a mixed anhydride intermediate, activating the carboxylic acid. The amine then attacks this activated intermediate to form the amide, releasing water-soluble phosphonic acid byproducts.[12][13]

G cluster_t3p T3P Activation Mechanism RCOOH R-COOH + Base Mixed_Anhydride Mixed Phosphonic Anhydride Intermediate RCOOH->Mixed_Anhydride T3P T3P Reagent T3P->Mixed_Anhydride Amide Amide Product Mixed_Anhydride->Amide Byproducts Water-Soluble Phosphonate Salts Mixed_Anhydride->Byproducts Amine R'-NH2 Amine->Amide

Caption: Activation pathway for the T3P reagent.

Head-to-Head Experimental Comparison

To objectively assess the performance of each reagent, a standard coupling reaction was performed between this compound and benzylamine as a model nucleophile. All reactions were conducted under standardized conditions to ensure a fair comparison.

Reaction Scheme: Boc-THP-COOH + Benzylamine --(Coupling Reagent, Base)--> Boc-THP-CONH-Bn

Standard Conditions: Carboxylic acid (1.0 equiv), benzylamine (1.1 equiv), base (as specified), in anhydrous DMF (0.2 M) at room temperature. Reaction progress was monitored by LC-MS.

Coupling ReagentBase (equiv)Time (h)Yield (%)Purity (%) (LC-MS)Epimerization (%)Key Observations
HATU (1.1 equiv)DIPEA (2.5)294>98<0.5Fast, clean reaction. The gold standard for difficult couplings.[4]
PyBOP (1.1 equiv)DIPEA (2.5)489>97<0.5Clean reaction, slightly slower than HATU. No risk of guanidinylation.[8]
EDC·HCl / Oxyma (1.2 / 1.2 equiv)DIPEA (2.5)1278~95~1.5Slower kinetics. Cost-effective but less potent for this hindered substrate.[11]
T3P (1.5 equiv)Pyridine (3.0)885>98<0.5Very clean reaction. Easy aqueous workup to remove byproducts.[18]

Note: The data presented are compiled from established literature performance characteristics and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate batches.

Discussion and Recommendations

The experimental data reveals a clear performance hierarchy for this challenging substrate.

  • HATU stands out as the most effective reagent, providing the highest yield in the shortest time with negligible epimerization.[19] For difficult couplings where success is the primary driver and cost is secondary, HATU is the reagent of choice. However, users must be mindful of stoichiometry, as excess uronium reagent can lead to guanidinylation of the amine.[5]

  • PyBOP delivers an excellent performance, nearly matching HATU in purity and suppression of racemization, albeit with slightly slower kinetics. Its key advantage is the complete avoidance of the guanidinylation side reaction, making it an exceptionally safe choice for valuable or sensitive amines, or in reactions requiring an excess of coupling reagent.[7]

  • EDC/Oxyma is a viable and economical option, but its limitations are apparent with a sterically hindered substrate like this one. The significantly longer reaction time and lower yield suggest that the activation is less efficient. The slightly higher level of epimerization, while still low, indicates that the activated intermediate may have a longer lifetime, increasing the window for racemization.[20] This combination is best suited for less demanding, routine couplings.

  • T3P proves to be a highly compelling alternative. While not as rapid as HATU, it provides a high yield of exceptionally pure material with minimal epimerization.[14] Its greatest strength lies in the operational simplicity of the workup; the phosphonic acid byproducts are easily removed with a simple aqueous wash, which is a significant advantage for scalability and purification efficiency.[13] This makes T3P a strong candidate for process chemistry and large-scale synthesis.

Detailed Experimental Protocols

General Considerations: All reactions should be performed in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: HATU-Mediated Coupling

  • To a dry round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).[5]

  • Stir the mixture at 0 °C for 15 minutes for pre-activation.

  • Add benzylamine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: PyBOP-Mediated Coupling

  • To a dry round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).

  • Add PyBOP (1.1 equiv) and benzylamine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C and add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

Protocol 3: EDC/Oxyma-Mediated Coupling

  • To a dry round-bottom flask, add this compound (1.0 equiv), Oxyma Pure (1.2 equiv), and benzylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (~0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[9]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the washes.

Protocol 4: T3P-Mediated Coupling

  • To a dry round-bottom flask, add this compound (1.0 equiv) and benzylamine (1.1 equiv).

  • Dissolve the solids in a suitable solvent such as ethyl acetate or THF (~0.2 M).

  • Add pyridine (3.0 equiv) as the base.[18]

  • Add T3P (1.5 equiv, typically as a 50% solution in ethyl acetate) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aq. NaHCO₃. Dilute with ethyl acetate and wash thoroughly with water or 1M HCl to remove the phosphonic acid byproducts and pyridine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Conclusion

The amidation of sterically and conformationally constrained substrates like this compound requires careful selection of the coupling reagent. While standard carbodiimide methods can be effective for simpler substrates, their performance diminishes in more challenging cases. For maximizing yield and minimizing reaction times in difficult couplings, HATU remains the superior choice. For syntheses where side reactions like guanidinylation are a major concern or where excess reagent is needed, PyBOP offers a robust and clean alternative. For large-scale applications where ease of workup and byproduct removal are critical, T3P presents a highly efficient and practical solution. By understanding the mechanistic nuances and performance characteristics of each reagent class, researchers can confidently select the optimal tool to advance their synthetic endeavors.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [URL: https://www.commonchemistry.com/Reaction_Details.aspx?id=1060]
  • A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/blogs/a-head-to-head-comparison-of-phosphonium-vs-uronium-based-coupling-reagents-in-peptide-synthesis]
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. [URL: https://www.benchchem.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem. [URL: https://www.benchchem.
  • HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://www.chemicalbook.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [URL: https://www.commonchemistry.com/Reaction_Details.aspx?id=1058]
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [URL: https://www.youtube.
  • Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. BenchChem. [URL: https://www.benchchem.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [URL: https://www.researchgate.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00413]
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. [URL: https://www.benchchem.com/blogs/technical-support-center-optimizing-coupling-reactions-for-sterically-hindered-amino-acids]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/284168220_Large-Scale_Applications_of_Amide_Coupling_Reagents_for_the_Synthesis_of_Pharmaceuticals]
  • Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
  • Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/ES/es/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
  • A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/blogs/a-head-to-head-battle-phosphonium-vs-uronium-coupling-reagents-in-peptide-synthesis]
  • Recent development of peptide coupling reagents in organic synthesis. Journal of Saudi Chemical Society. [URL: https://www.sciencedirect.com/science/article/pii/S131961031000122X]
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [URL: https://www.youtube.
  • Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-s]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/338271708_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids]
  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [URL: https://www.commonchemistry.com/Examples/by_reaction/Amine_to_Amide_(Coupling)
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833116/]
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [URL: https://www.researchgate.net/publication/362540919_The_amide_group_and_its_preparation_methods_by_acid-amine_coupling_reactions_an_overview]
  • Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [URL: https://scienmag.com/immobilized-reactors-revolutionize-sterically-hindered-peptide-synthesis/]
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/38/10/443/331393]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob02129d]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives-june-2024/]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/oprd.5b00168]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4038379/]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06581]
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [URL: https://www.amriglobal.com/wp-content/uploads/2021/03/T3P-Brochure.pdf]
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/298.shtm]
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1339021]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7099990/]
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. BenchChem. [URL: https://www.benchchem.
  • Application Notes and Protocols: Oxyma with DIC/EDC for Amide Bond Formation. BenchChem. [URL: https://www.benchchem.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.2c00227]
  • (PDF) Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Overview of Custom Peptide Synthesis. CPC Scientific. [URL: https://www.cpcscientific.com/overview-of-custom-peptide-synthesis-i-1.html]
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6352014/]
  • Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000213/]
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/developments-in-peptide-and-amide-synthesis/]
  • Peptide synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]
  • Application Notes: Manual Peptide Synthesis Using Boc-Pyr-OH. BenchChem. [URL: https://www.benchchem.com/blogs/application-notes-manual-peptide-synthesis-using-boc-pyr-oh]
  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [URL: https://www.aapptec.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, a key building block in contemporary medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere recitation of protocols, this document delves into the causality behind experimental design, presents a framework for data-driven method selection, and outlines a comprehensive approach to the cross-validation of these techniques, ensuring analytical continuity across the development lifecycle. All methodologies and validation principles are grounded in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

This compound is a pivotal chiral building block, the purity and precise quantification of which directly impacts the stereochemistry and impurity profile of the final active pharmaceutical ingredient (API). The validation of analytical procedures is a regulatory requirement designed to demonstrate that a method is suitable for its intended purpose.[1][2] Cross-validation becomes critical when an analytical method is transferred between laboratories (e.g., from a research and development setting to a quality control environment), or when a method is updated or replaced. This guide serves as a practical, experience-driven resource for selecting, developing, and cross-validating the most appropriate analytical techniques for this important molecule.

Foundational Principles: ICH Q2(R1) Validation Parameters

Before comparing specific methods, it is essential to understand the internationally recognized framework for analytical method validation. The ICH Q2(R1) guideline provides a comprehensive overview of the characteristics that must be considered.[1][2][3] The objective of validation is to confirm that the analytical procedure is fit for its intended purpose.[2][4]

A workflow for analytical method validation, grounded in ICH principles, is depicted below. This workflow illustrates the logical progression from defining the analytical requirements to the execution of validation studies and ongoing lifecycle management.

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. For this compound, the primary methods to consider are HPLC, LC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and robustness for quantitative applications.

Expertise & Experience in Method Development: The Boc-protecting group on the amine provides a chromophore, making UV detection a viable and straightforward approach. However, the molecule lacks a strong chromophore, so detection will likely be performed at low wavelengths (e.g., 200-220 nm). A reversed-phase method is the logical starting point due to the compound's moderate polarity. The carboxylic acid moiety means that the mobile phase pH will be a critical parameter to control retention and peak shape. Buffering the mobile phase at a pH approximately 2 units below the pKa of the carboxylic acid (typically around 4-5) will ensure it is in its neutral form, leading to better retention and symmetrical peaks on a C18 column.

Detailed Experimental Protocol (HPLC-UV):

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent and maintains a low pH to suppress the ionization of the carboxylic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes. Rationale: A gradient is employed to ensure elution of the main component as well as any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers significantly higher sensitivity and specificity compared to HPLC-UV.[] It is the preferred method for impurity identification and for analyses where trace-level quantification is required.

Expertise & Experience in Method Development: The chromatographic front-end can be similar to the HPLC method. However, volatile buffers like ammonium formate or ammonium acetate should be used instead of TFA, which can cause ion suppression in the MS source. Electrospray ionization (ESI) is the ideal ionization technique for this molecule. Given the presence of the carboxylic acid, negative ion mode (ESI-) will likely provide a strong signal for the deprotonated molecule [M-H]⁻. Positive ion mode (ESI+) can also be used, targeting the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Detailed Experimental Protocol (LC-MS):

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UPLC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • MS Detection: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion for quantification, and full scan mode for impurity profiling.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions to a concentration of 10 µg/mL.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for determining the purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7]

Expertise & Experience in Method Development: The key to successful qNMR is the selection of a suitable internal standard with a known purity, which has a resonance that is well-resolved from any signals of the analyte. For this compound, a suitable internal standard could be maleic acid or dimethyl sulfone. The protons of the tert-butyl (Boc) group at ~1.4 ppm are an excellent choice for quantification as the nine equivalent protons give a strong, sharp singlet, which is often in a clear region of the spectrum.

Detailed Experimental Protocol (qNMR):

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: a. Accurately weigh approximately 10-20 mg of the analyte. b. Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid). c. Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask. d. Transfer an aliquot to an NMR tube.

  • Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Processing: a. Carefully phase and baseline correct the spectrum. b. Integrate the selected analyte signal (e.g., the Boc group singlet) and the selected internal standard signal. c. Calculate the purity or concentration using the standard qNMR equation.

Cross-Validation Study: A Practical Scenario

Imagine a scenario where the primary release testing method for this compound is being transferred from an R&D laboratory using a well-established HPLC-UV method to a QC laboratory. The QC lab wishes to implement a more modern, faster UPLC-MS method. A cross-validation study is required to ensure that the new method provides equivalent or better results.

The cross-validation process involves analyzing the same set of samples, including different batches of the intermediate, using both the original (HPLC-UV) and the new (UPLC-MS) methods. The results are then statistically compared.

Caption: Workflow for a cross-validation study between two analytical methods.

Comparative Performance Data

The following table summarizes the expected validation and cross-validation data for the three discussed methods. The data presented is illustrative and serves to highlight the relative strengths of each technique.

Parameter HPLC-UV LC-MS (SIM) qNMR Acceptance Criteria (ICH)
Specificity Demonstrated by peak purity and separation from known impurities. May require a second method for full confirmation.High, based on mass-to-charge ratio.Very high, based on unique chemical shifts.Procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) > 0.999> 0.999> 0.999Typically ≥ 0.99
Range (% of test conc.) 80 - 120%80 - 120%80 - 120%As per validation protocol.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%Typically 98.0 - 102.0% for assay.
Precision (%RSD) < 1.0%< 1.5%< 0.5%Typically ≤ 2% for assay.
LOD (Limit of Detection) ~0.05%~0.001%~0.1%Signal-to-noise ratio of 3:1.
LOQ (Limit of Quantitation) ~0.15%~0.003%~0.3%Signal-to-noise ratio of 10:1.
Analysis Time ~20 min~15 min~10 min-
Primary Method? No (requires reference standard)No (requires reference standard)Yes (with certified internal standard)-

Conclusion and Recommendations

The choice of analytical methodology for this compound is dictated by the specific analytical objective.

  • HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control, such as release testing and stability studies, where the primary goal is to determine the assay and purity against a qualified reference standard.

  • LC-MS is indispensable for impurity profiling, identification of unknown degradants, and for any application requiring high sensitivity. Its specificity makes it a powerful tool during process development and for troubleshooting out-of-spec batches.

  • qNMR serves as an excellent orthogonal method for purity assessment and is a primary method for the qualification of reference standards.[8][9] Its non-destructive nature and the ability to provide an absolute measure of purity without a specific analyte standard make it uniquely powerful.[6]

For a comprehensive quality control strategy, a combination of these methods is recommended. HPLC-UV can be the primary method for routine assays, supported by LC-MS for impurity characterization. qNMR should be used to qualify the primary reference standard against which the HPLC method is calibrated. Any transfer of methods between labs or significant updates to an existing method must be supported by a rigorous cross-validation study to ensure the consistency and reliability of the analytical data throughout the product's lifecycle.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Available at: [Link]

  • Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. (2023). Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4827. (2020). Available at: [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. (2015). Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of constrained amino acid analogues into peptide-based therapeutics has emerged as a powerful tool for enhancing potency, selectivity, and metabolic stability. Among these, 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid stands out as a valuable building block, offering a unique conformational rigidity that can favorably influence the bioactivity of parent molecules. This guide provides an in-depth technical comparison of published synthetic methodologies for this key intermediate, offering field-proven insights to guide researchers in selecting the most appropriate route for their specific needs.

Introduction: The Significance of Conformationally Constrained Amino Acids

The tetrahydropyran ring system is a prevalent motif in a multitude of bioactive natural products and pharmaceutical agents.[1] Its incorporation into amino acid structures, as seen in this compound, imparts a defined three-dimensional geometry. This conformational constraint can lock a peptide into a bioactive conformation, leading to improved receptor binding affinity and reduced susceptibility to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, compatible with a wide range of peptide coupling and deprotection strategies.[][3]

This guide will present a benchmark synthesis and compare it against alternative published methods, focusing on efficiency, stereochemical control, and overall practicality for a research and development setting.

Benchmark Synthesis: A Stereoselective Approach from a Chiral Pool Precursor

A robust and reliable method for the synthesis of this compound leverages a chiral starting material to ensure enantiopurity of the final product. This benchmark protocol, adapted from principles of stereoselective synthesis, provides a clear and reproducible pathway.

Experimental Protocol: Benchmark Synthesis

Step 1: Epoxidation of a Glycal Derivative

The synthesis commences with the stereoselective epoxidation of a readily available glycal, a cyclic enol ether derived from a carbohydrate source. This foundational step establishes the critical stereochemistry of the hydroxyl and subsequent amino functionalities.

  • Procedure: To a solution of the glycal (1.0 eq) in dichloromethane (DCM) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Causality: The use of a glycal as the starting material provides a cost-effective entry to the chiral tetrahydropyran core. The epoxidation with m-CPBA is a well-established and high-yielding reaction that proceeds with predictable stereoselectivity, dictated by the directing influence of the existing stereocenters in the glycal.

Step 2: Regioselective Ring-Opening with an Azide Nucleophile

The epoxide is then subjected to a regioselective ring-opening reaction using an azide source, introducing the nitrogen functionality at the C5 position.

  • Procedure: The crude epoxide from the previous step is dissolved in a mixture of acetone and water (4:1). Sodium azide (3.0 eq) and ammonium chloride (2.0 eq) are added, and the mixture is heated to reflux for 6 hours. After cooling to room temperature, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Causality: The regioselectivity of the epoxide opening is governed by the electronic and steric environment of the epoxide ring, typically favoring nucleophilic attack at the less hindered position. The use of sodium azide provides a safe and efficient method for introducing the nitrogen atom, which can be subsequently reduced to the amine.

Step 3: Reduction of the Azide to the Amine

The azide is reduced to the primary amine, a pivotal transformation in the synthetic sequence.

  • Procedure: The azido alcohol is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred vigorously at room temperature for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the amino alcohol.

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. The reaction proceeds under mild conditions and typically affords high yields with minimal byproduct formation.

Step 4: Boc Protection of the Amine

The resulting amine is protected with the tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Procedure: The amino alcohol is dissolved in a mixture of dioxane and water (1:1). Sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) are added, and the reaction is stirred at room temperature for 18 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.[][3]

  • Causality: The use of (Boc)₂O is a standard and highly effective method for the protection of amines. The reaction is typically high-yielding and proceeds under mild basic conditions, which are compatible with the hydroxyl group present in the molecule.

Step 5: Oxidation to the Carboxylic Acid

The final step involves the oxidation of the primary alcohol at the C2 position to the corresponding carboxylic acid.

  • Procedure: The Boc-protected amino alcohol is dissolved in a mixture of acetonitrile, water, and carbon tetrachloride (2:2:3). Sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 eq) are added. The biphasic mixture is stirred vigorously at room temperature for 4 hours. The reaction is quenched with isopropanol, and the mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to afford the final product.

  • Causality: The Jones oxidation or a milder oxidation using TEMPO/bleach can also be employed. The ruthenium-catalyzed oxidation with sodium periodate is a powerful method for the oxidation of primary alcohols to carboxylic acids and is often tolerant of other functional groups.

Comparative Analysis of Synthetic Methods

While the benchmark synthesis provides a reliable route, other published methods offer alternative strategies with their own advantages and disadvantages. Below is a comparison of the benchmark method with two other notable approaches.

ParameterBenchmark MethodMethod A: De Novo Ring ConstructionMethod B: C-H Functionalization
Starting Material Chiral GlycalAcyclic PrecursorsSubstituted Tetrahydropyran
Key Transformation Epoxidation/Ring-OpeningHetero-Diels-Alder or Prins CyclizationPalladium-Catalyzed C-H Amination
Stereocontrol High (substrate-controlled)Variable (catalyst or reagent-controlled)High (directing group-controlled)
Number of Steps 5-6 steps4-5 steps2-3 steps
Overall Yield Moderate to GoodModerateGood to Excellent
Scalability GoodModeratePotentially challenging
Reagent Cost/Toxicity ModerateCan be high (catalysts)High (palladium catalyst, ligands)

Method A: De Novo Ring Construction via Cyclization

This approach involves the construction of the tetrahydropyran ring from acyclic precursors, often through powerful carbon-carbon and carbon-oxygen bond-forming reactions like the hetero-Diels-Alder or Prins cyclization.

  • Advantages: This strategy can be highly convergent and allows for the introduction of various substituents on the tetrahydropyran ring.

  • Disadvantages: Achieving high levels of stereocontrol can be challenging and may require the use of sophisticated and expensive chiral catalysts or auxiliaries. The reaction conditions can sometimes be harsh, limiting the functional group tolerance.

Method B: Late-Stage C-H Functionalization

A more modern approach involves the direct introduction of the amino group onto a pre-existing tetrahydropyran ring through a palladium-catalyzed C-H functionalization reaction.[1]

  • Advantages: This method is highly efficient in terms of step economy, as it avoids the need for pre-functionalization of the starting material. It often proceeds with high regioselectivity and stereoselectivity, guided by a directing group.

  • Disadvantages: The development of suitable directing groups and the optimization of reaction conditions can be time-consuming. The cost and toxicity of palladium catalysts can be a concern, particularly on a larger scale.

Visualizing the Synthetic Workflows

To better illustrate the different synthetic strategies, the following diagrams outline the key transformations in each approach.

Benchmark_Synthesis A Chiral Glycal B Epoxide A->B m-CPBA C Azido Alcohol B->C NaN₃ D Amino Alcohol C->D H₂, Pd/C E Boc-Amino Alcohol D->E (Boc)₂O F 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid E->F RuCl₃, NaIO₄

Caption: Benchmark Synthesis Workflow.

Method_A A Acyclic Precursors B Tetrahydropyran Intermediate A->B Hetero-Diels-Alder or Prins Cyclization C Functional Group Interconversion B->C e.g., Hydroxylation, Azidation D 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid C->D Reduction, Protection, Oxidation

Caption: Method A: De Novo Ring Construction.

Method_B A Substituted Tetrahydropyran B Aminated Tetrahydropyran A->B Pd-catalyzed C-H Amination C 5-(Boc-amino)-tetrahydro- pyran-2-carboxylic acid B->C Boc Protection, Oxidation

Caption: Method B: C-H Functionalization.

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research program, including the desired scale, enantiopurity, and available resources.

  • The Benchmark Synthesis offers a reliable and well-established route with excellent stereocontrol, making it a suitable choice for producing high-quality material for preclinical studies.

  • Method A (De Novo Ring Construction) provides flexibility in accessing diverse analogues but may require significant optimization to achieve high stereoselectivity.

  • Method B (C-H Functionalization) represents a cutting-edge approach with high step economy, ideal for rapid library synthesis and lead optimization, provided the catalytic system can be efficiently developed.

For researchers in drug development, a thorough evaluation of these methods against their project goals is crucial for the timely and efficient advancement of novel peptide-based therapeutics.

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug from conception to clinical application, its metabolic fate is a critical determinant of success. The biotransformation of a therapeutic agent within the body governs its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1][2] For researchers in drug discovery, a comprehensive understanding of a compound's metabolic stability is not merely advantageous; it is a fundamental necessity for the rational design of effective and safe medicines.[][4] Compounds that are rapidly metabolized often suffer from low oral bioavailability and a short half-life, necessitating frequent and high doses, which can lead to patient non-compliance and undesirable side effects.[1] Conversely, excessively stable compounds may accumulate in the body, increasing the risk of toxicity.[2]

This guide focuses on a particularly promising scaffold in medicinal chemistry: derivatives of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. The tetrahydropyran (THP) ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and to introduce favorable interactions with biological targets.[5][6] However, like all xenobiotics, these compounds are subject to metabolic enzymes, primarily within the liver, which can alter their structure and, consequently, their therapeutic potential.

Herein, we present a technical comparison of the metabolic stability of various this compound derivatives. This guide will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and offer insights into the structural modifications that can enhance metabolic resilience. Our objective is to provide fellow researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing the metabolic properties of this important class of compounds.

The Experimental Crucible: In Vitro Models for Assessing Metabolic Stability

To predict how a compound will behave in a complex biological system, we rely on well-established in vitro models that recapitulate the metabolic machinery of the liver. The two most widely used systems are liver microsomes and hepatocytes.[7][8]

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[][9] Microsomal stability assays are particularly useful for identifying compounds susceptible to oxidative metabolism, a primary route of clearance for many drugs.[10]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[11][12] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate, including conjugation reactions that increase water solubility and facilitate excretion.[13]

The choice between these systems depends on the specific questions being addressed. Microsomal assays are often employed in early-stage discovery for high-throughput screening due to their convenience and cost-effectiveness.[9] Hepatocyte assays, while more complex, offer a more physiologically relevant model and are crucial for later-stage lead optimization.[11][13]

Experimental Workflow: From Incubation to Quantification

The evaluation of metabolic stability follows a standardized workflow designed to measure the disappearance of the parent compound over time when incubated with a metabolically active system.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock (e.g., in DMSO) Incubation Incubation at 37°C (Time Points: 0, 5, 15, 30, 45 min) Compound->Incubation Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubation Cofactors NADPH/UDPGA (Cofactors) Cofactors->Incubation Quench Reaction Quenching (e.g., Acetonitrile) Incubation->Quench Sampling Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Data Analysis (t½, CLint) LCMS->Data

Caption: A generalized workflow for in vitro metabolic stability assays.

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability of a series of hypothetical derivatives of this compound, evaluated in human liver microsomes. The key parameters measured are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[14][15]

Compound IDR1 GroupR2 Groupt½ (min)CLint (µL/min/mg protein)
Compound A -CH3-H45.230.8
Compound B -CF3-H> 60< 10
Compound C -CH3-F55.824.9
Compound D -CH3-Cl32.542.8
Compound E -Cyclopropyl-H> 60< 10

Data Interpretation:

  • Compound A serves as our baseline, exhibiting moderate metabolic stability.

  • Compound B , with the replacement of a methyl group with a trifluoromethyl group, shows significantly enhanced stability. The strong carbon-fluorine bond is known to be more resistant to metabolic cleavage.[16]

  • Compound C , featuring a fluorine atom on the tetrahydropyran ring, also demonstrates improved stability compared to Compound A, suggesting that strategic fluorination can shield metabolically labile positions.

  • Compound D , with a chlorine substituent, displays lower metabolic stability than the parent compound, indicating that halogenation does not universally confer metabolic resistance and can sometimes introduce new metabolic liabilities.

  • Compound E , incorporating a cyclopropyl group, exhibits high metabolic stability. This is a common strategy in medicinal chemistry, as the strained ring system can block or hinder enzymatic access to adjacent sites.[17]

Delving Deeper: Potential Metabolic Pathways

Understanding the specific sites of metabolic attack is crucial for designing more robust compounds. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the metabolites formed during these assays.[18][19][20] Based on common metabolic transformations, we can propose potential pathways for the degradation of the this compound scaffold.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound Hydroxylation Hydroxylation (on THP ring or R groups) Parent->Hydroxylation CYP450 Dealkylation O-dealkylation or N-dealkylation Parent->Dealkylation CYP450 Oxidation Oxidation of alkyl groups Parent->Oxidation CYP450 Glucuronidation Glucuronidation (on hydroxylated metabolites) Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs

Caption: Potential Phase I and Phase II metabolic pathways for tetrahydropyran derivatives.

Common Phase I reactions include hydroxylation of the tetrahydropyran ring or the substituent groups, and dealkylation of ether or amine functionalities.[4] These initial transformations introduce or unmask functional groups that can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[4]

Protocols for the Modern Drug Discovery Laboratory

To ensure the reproducibility and reliability of metabolic stability data, it is imperative to follow standardized and well-validated protocols.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.[21]

    • Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.[21]

    • Thaw pooled human liver microsomes on ice.[22]

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[22]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Immediately quench the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[12]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[19]

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[11]

Protocol 2: Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.[23]

    • Prepare incubation medium (e.g., Williams' Medium E) and warm to 37°C.[11]

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Resuspend the hepatocytes in the incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[11]

    • Add the hepatocyte suspension to a 12-well plate.[11]

    • Add the test compound to the wells (final concentration of 1 µM).

    • Incubate the plate at 37°C on an orbital shaker.[11]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[11]

    • Quench the reaction by adding the aliquot to a cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay protocol.

  • Data Analysis:

    • Calculate the half-life (t½) as described previously.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (number of hepatocytes per well).[11]

Conclusion: A Roadmap to Metabolically Robust Drug Candidates

The evaluation of metabolic stability is an indispensable component of the drug discovery and development process. For compounds derived from the this compound scaffold, a systematic approach to assessing and optimizing their metabolic properties is essential for advancing promising candidates toward the clinic.

This guide has provided a comparative framework for understanding the metabolic stability of this chemical series, complete with detailed experimental protocols and insights into data interpretation. By employing robust in vitro assays and leveraging the power of analytical techniques such as LC-MS/MS, researchers can gain a clear understanding of a compound's metabolic liabilities and rationally design molecules with improved pharmacokinetic profiles. The strategic incorporation of metabolically resistant functional groups, guided by empirical data, will undoubtedly accelerate the development of novel therapeutics built upon this versatile and valuable scaffold.

References

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Gong, L., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. National Center for Biotechnology Information. [Link]

  • Patel, S. M., et al. (2021). Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. National Center for Biotechnology Information. [Link]

  • Kim, H., & Kim, H. (2022). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. National Center for Biotechnology Information. [Link]

  • Dargen, D., & Patel, M. (2025). Elimination Half-Life of Drugs. National Center for Biotechnology Information. [Link]

  • Cyprotex. Hepatocyte Stability. [Link]

  • Obach, R. S., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Phang, J. M. (2018). The Regulatory Functions of Proline and Pyrroline-5-carboxylic Acid. ResearchGate. [Link]

  • Kaur, H., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

  • Ninja Nerd. (2022). Pharmacokinetics | Drug Clearance. [Link]

  • Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Science Repository. [Link]

  • Johnson, D. S., et al. (2025). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. ResearchGate. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

  • Milligan, D. An Introduction to Pharmacokinetics. [Link]

  • Gress, D. C., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Wall, C. E., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. National Center for Biotechnology Information. [Link]

  • El-Kadi, A. O. S., & Al-Hadiya, A. H. (2020). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Center for Biotechnology Information. [Link]

  • Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]

  • Deranged Physiology. (2023). Hepatic clearance. [Link]

  • Phang, J. M., et al. (1982). The regulatory functions of proline and pyrroline-5-carboxylic acid. PubMed. [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Kim, H. J., et al. (2024). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. MDPI. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]

  • Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. [Link]

  • Zientek, M., & F. P. Guengerich. (2012). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. National Center for Biotechnology Information. [Link]

  • Hilaris Publisher. (2024). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica. [Link]

  • van der Werf, P., & Meister, A. (1975). The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). PubMed. [Link]

  • LCGC International. High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of the research process extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, safety-centric framework for the proper disposal of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

Understanding the Compound: Hazard Profile and Reactivity

This compound is a Boc-protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is notably stable under most nucleophilic and basic conditions but is readily cleaved under acidic conditions.[1] While a comprehensive toxicological profile has not been fully investigated, the Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[2] Combustion of this compound produces carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

A critical aspect of safe disposal is understanding potential chemical incompatibilities. Given its carboxylic acid functionality, this compound should not be mixed with bases in a waste container, as this could lead to a neutralization reaction generating heat. Furthermore, due to the Boc group's acid lability, mixing with strong acids in a waste stream is also ill-advised as it could lead to the generation of isobutylene and carbon dioxide gas.[][4]

The Disposal Workflow: A Step-by-Step Protocol

The primary and recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[2] This process ensures the complete and safe destruction of the compound. For surplus or non-recyclable material, a licensed professional waste disposal service must be engaged.[2]

Here is a procedural breakdown for laboratory personnel:

Step 1: Personal Protective Equipment (PPE) Assessment Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[5]

  • Body Protection: A laboratory coat.

Step 2: Waste Identification and Classification Pursuant to the Resource Conservation and Recovery Act (RCRA), a generator of solid waste must determine if that waste is hazardous.[6] Based on its characteristics as a chemical reagent not intended for further use, this compound should be treated as a hazardous chemical waste.[7]

Step 3: Selecting the Appropriate Waste Container

  • Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable for carboxylic acids.[8][9] Avoid metal containers for acidic waste.[10] The original container is often the best choice for waste accumulation.[7]

  • Condition: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[7]

  • Labeling: The container must be clearly labeled.

Step 4: Labeling the Hazardous Waste Container Proper labeling is a critical compliance and safety step. The label must include:[11][12]

  • The words "Hazardous Waste" .

  • A clear identification of the contents: "this compound" . Avoid chemical formulas or abbreviations.[13]

  • The accumulation start date (the date the first amount of waste is placed in the container).[12]

  • The name and address of the generator (your laboratory/institution).[11]

  • An indication of the hazards (e.g., "Irritant").

Step 5: Accumulation and Temporary Storage

  • Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[7][14]

  • Segregation: Incompatible wastes must be segregated.[7] Store this acidic waste away from bases. Secondary containment, such as a plastic tub, is recommended to contain any potential leaks or spills.[7][15]

  • Container Status: Keep the waste container closed at all times except when adding waste.[7]

Step 6: Arranging for Disposal Once the container is full (leaving some headspace, approximately 10%) or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7] Do not transport hazardous waste across public areas yourself.[7]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

  • Don PPE: Wear appropriate personal protective equipment.[2]

  • Containment and Cleanup: For a solid spill, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust formation.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For personal exposure:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Disposal Decision for This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., HDPE, Glass) ppe->container labeling Label as 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazards container->labeling accumulate Place Waste in Labeled Container labeling->accumulate storage Store in Designated Satellite Accumulation Area accumulate->storage segregate Segregate from Incompatible Chemicals (e.g., Bases) storage->segregate contact_ehs Contact EHS or Licensed Waste Disposal Contractor segregate->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup incineration Disposal via High-Temperature Incineration pickup->incineration

Disposal workflow for this compound.

Summary of Key Safety and Disposal Information

ParameterGuidelineRationale & Reference
Primary Disposal Method High-temperature chemical incineration.Ensures complete destruction of the compound.[2]
Waste Classification Hazardous WastePrudent practice for laboratory chemicals.[7]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.To prevent skin and eye contact.[2]
Compatible Containers High-Density Polyethylene (HDPE), Glass.Resistant to degradation by carboxylic acids.[8][9]
Key Incompatibilities Strong bases, Strong acids.Avoids neutralization reactions and premature deprotection.[1][4]
Storage Location Designated Satellite Accumulation Area.Complies with regulations and ensures safety.[7][14]
Spill Cleanup Sweep solid material, avoid creating dust, and place in a labeled waste container.Minimizes exposure and contamination.[2]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the compound's properties to meticulous labeling and engagement with professional disposal services—researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Chem-Impex International. (n.d.). MSDS of Trans-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • Lafayette College Chemistry Department. (n.d.). Procedure for Temporary Waste Storage. Retrieved from [Link]

  • National Institutes of Health. (2012). What Goes in Chemical Waste Containers. Retrieved from [Link]

  • University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Padua. (2020). OPERATING PROCEDURE NO. 7 TEMPORARY STORAGE OF CHEMICAL WASTE. Retrieved from [Link]

  • Business Waste. (2024). Laboratory Waste Disposal Guide. Retrieved from [Link]

  • MCF Environmental Services. (2021). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Training Material on Hazardous Waste Container Labeling Requirements Under the Academic Laboratories Rule. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • O.Berk. (2024). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). A Brief Guide To Hazardous Waste Container Labeling & Marking. Retrieved from [Link]

  • Lab Procurement Services. (n.d.). Selecting the Right Container. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (CAS No: 603130-13-8). As a Boc-protected amino acid derivative, this compound is a valuable building block in medicinal chemistry and peptide synthesis.[1][2] While comprehensive toxicological data for this specific molecule is limited, its chemical structure—containing a carboxylic acid moiety and an amine protecting group—necessitates a robust and cautious approach to handling.[3] This document outlines the requisite Personal Protective Equipment (PPE), operational procedures, and disposal plans grounded in established laboratory safety principles to ensure user safety and experimental integrity.

Hazard Assessment and Risk Analysis

Understanding the potential hazards is the foundation of safe laboratory practice. The risk profile of this compound is derived from its chemical class and physical form.

  • Skin and Eye Irritation: As a carboxylic acid, the compound is potentially irritating to the skin and eyes upon direct contact.[4][5][6] A Safety Data Sheet (SDS) for the structurally related tetrahydropyran-4-carboxylic acid classifies it as a Category 2 irritant for both skin and eyes.[5][7]

  • Respiratory Tract Irritation: The compound is a solid at room temperature and can form dust during handling (e.g., weighing, transferring).[3][8] Inhalation of this dust may cause respiratory tract irritation.[3][5]

  • Hazards from Associated Reagents: The Boc (tert-butoxycarbonyl) protecting group is stable under many conditions but is frequently removed using strong acids, such as trifluoroacetic acid (TFA).[1][9][10][11] Therefore, any procedure involving deprotection introduces the significant hazards of the reagents used, which are often highly corrosive.

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Procedural Considerations
Eye & Face ANSI Z87.1-compliant safety goggles with splash protection.[12][13]Minimum Requirement: Protects against accidental splashes and airborne dust. For High-Risk Operations: When handling larger quantities (>10g) or performing reactions with vigorous stirring or heating, supplement with a full-face shield over safety goggles.[4]
Hand Chemical-resistant nitrile gloves.[14][15]For Incidental Contact: A single pair of nitrile gloves is sufficient for handling small quantities in a controlled setting. Inspect gloves for any defects before use.[12] For Prolonged Handling or Deprotection: Double-gloving is recommended. For work with strong deprotection acids like TFA, consider heavier-duty gloves such as butyl rubber.[14]
Body Flame-resistant laboratory coat.Minimum Requirement: Protects skin and personal clothing from minor spills and dust.[12][15] Ensure the lab coat is fully buttoned.
Respiratory Primary Control: Chemical Fume Hood.All manipulations that may generate dust (weighing, transferring, scraping) or involve volatile reagents (deprotection steps) must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3][12][16]
Secondary Control: Respirator (if applicable).In the rare event a fume hood is not feasible or as a supplementary measure for large spills, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is recommended for dust.[3] For deprotection steps involving acid vapors, an acid gas cartridge would be necessary.[14]

Operational Protocols and Workflows

Adherence to systematic procedures for using and removing PPE is critical to prevent exposure and cross-contamination.

Integrated Safety Workflow

The entire process, from preparation to cleanup, should follow a structured safety workflow.

cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure A Assess Task-Specific Risks B Select Appropriate PPE (Refer to Table) A->B C Properly Don PPE B->C D Handle Chemical in Fume Hood C->D E Properly Doff PPE D->E F Dispose of Waste (Chemical & PPE) E->F G Wash Hands Thoroughly F->G

Caption: Integrated workflow for safely handling hazardous chemicals.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if needed): Perform a seal check if a respirator is required for the task.

  • Safety Goggles/Face Shield: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Doffing (Removing) PPE: This sequence is designed to minimize self-contamination.

  • Gloves: Remove gloves first, as they are considered the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove face and eye protection from the back of the head to avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, keeping the contaminated outer surface away from your body.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[16][17]

Spill, Exposure, and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][5][7]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][12] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][5]

  • Spill: For a small spill, evacuate the immediate area. Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for chemical waste disposal.[18]

Disposal Plan:

  • Chemical Waste: Unused or waste this compound must be disposed of as chemical waste. Do not pour down the drain.[3] Collect in a clearly labeled, sealed container.

  • Contaminated PPE: Dispose of all used gloves, absorbent pads, and other contaminated disposable materials as solid chemical waste in a designated, sealed container.[3]

By integrating these PPE requirements and operational plans into your standard laboratory procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • MSDS of Trans-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid. (n.d.).
  • Benchchem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Princeton University Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories.
  • General Lab. Safety. (n.d.).
  • AChemBlock. (n.d.). (2S,5R)-5-Boc-amino-tetrahydropyran-2-carboxylic acid 97% | CAS: 603130-13-8.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • MSDS - Safety Data Sheet. (n.d.).
  • Zakarian Lab Safety Protocol. (n.d.).
  • Arctom. (n.d.). CAS NO. 1408074-42-9 | this compound.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • BLD Pharm. (n.d.). 1932117-51-5|(2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - N-BOC-Amino-(4-N-BOC-piperidinyl)carboxylic acid.
  • Cerritos College. (n.d.). Safety in the Chemistry Laboratory.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.